4-Chloro-6,7,8-trimethoxyquinazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6,7,8-trimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-15-7-4-6-8(13-5-14-11(6)12)10(17-3)9(7)16-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIICRHXSGPYQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186995 | |
| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33371-00-5 | |
| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33371-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033371005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33371-00-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6,7,8-trimethoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F9BXQ4BGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6,7,8-trimethoxyquinazoline: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core chemical properties, synthesis, reactivity, and strategic applications of 4-Chloro-6,7,8-trimethoxyquinazoline, a pivotal heterocyclic intermediate in modern pharmacology. The narrative emphasizes the causality behind experimental design and the compound's role as a versatile scaffold for developing targeted therapeutics.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a substituted quinazoline derivative of significant interest in drug discovery. The quinazoline ring system itself is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The specific substitution pattern of this compound—a reactive chlorine atom at the C4 position and three methoxy groups on the benzene ring—is strategically designed for chemical modification and the exploration of therapeutic potential.[1]
The chlorine atom at the C4 position is the key reactive handle, highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of diverse functional groups, most notably substituted amines, to generate libraries of new chemical entities.[2] The trimethoxy substitution pattern on the 6, 7, and 8 positions profoundly influences the electronic properties of the ring system and provides critical interaction points for binding to target proteins, enhancing potency and selectivity.[3] Consequently, this molecule serves as a crucial building block for synthesizing potent kinase inhibitors, particularly those targeting pathways dysregulated in oncology.[1][4]
Core Physicochemical and Structural Properties
A precise understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step synthesis and for ensuring reproducibility.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₁H₁₁ClN₂O₃ | [5] |
| Molecular Weight | 254.67 g/mol | [5] |
| CAS Number | 33371-00-5 | [5] |
| Appearance | Solid (powder/crystal) | N/A |
| Stereochemistry | Achiral | [5] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis and Reactivity Profile
Synthetic Route
The synthesis of this compound typically involves a two-step process starting from the corresponding 2-amino-3,4,5-trimethoxybenzoic acid. The causality for this approach is rooted in established, high-yielding heterocyclic chemistry principles.
-
Cyclization to Quinazolinone: The initial step is the construction of the quinazolinone ring. This is achieved by reacting the anthranilic acid precursor with a formylating agent like formamidine acetate. This acid-catalyzed condensation and subsequent cyclization is a robust method for forming the pyrimidine portion of the scaffold.[6]
-
Chlorination: The resulting 6,7,8-trimethoxyquinazolin-4(3H)-one is then chlorinated to introduce the reactive handle at the C4 position. Common chlorinating agents include thionyl chloride (SOCl₂) with a catalytic amount of DMF, or phosphorus oxychloride (POCl₃).[3][7] The choice of reagent is critical; thionyl chloride often provides a cleaner reaction with easier workup. The DMF catalyst facilitates the formation of the Vilsmeier reagent, which is the active electrophile.
Caption: Nucleophilic substitution at the C4 position.
Application in Targeted Drug Development
The true value of this compound is realized in its conversion to biologically active molecules. Its derivatives have been extensively investigated as inhibitors of protein kinases, enzymes that play a central role in cellular signaling.
Structure-Activity Relationship (SAR) Insights
Research on analogous 4-anilinoquinazolines has generated a wealth of SAR data that is directly applicable here. [8]
-
C4-Anilino Moiety: The substitution of the C4-chloro group with various anilino (substituted aniline) moieties is the most critical modification for achieving potent kinase inhibitory activity. The nature and position of substituents on this aniline ring fine-tune the compound's affinity and selectivity for the ATP-binding pocket of the target kinase. [8]* 6,7,8-Trimethoxy Groups: These electron-donating groups are crucial for establishing key hydrogen bonds and van der Waals interactions within the kinase's active site. They often interact with conserved residues, anchoring the inhibitor and contributing significantly to binding affinity. [3]The additional methoxy group at C8, compared to more common 6,7-dimethoxy scaffolds, can be leveraged to probe deeper into the binding pocket, potentially enhancing potency or altering the selectivity profile.
Mechanism of Action: Kinase Inhibition
Derivatives synthesized from this scaffold primarily function as ATP-competitive inhibitors. They target the catalytic domain of kinases like the Epidermal Growth Factor Receptor (EGFR). [4]In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. By occupying the ATP-binding site, these quinazoline-based inhibitors prevent the phosphorylation of EGFR and block the activation of downstream pro-survival signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways. [9]This blockade ultimately halts cell proliferation and can induce apoptosis (programmed cell death).
Diagram 4: EGFR Signaling Pathway Inhibition
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline from 3,4,5-trimethoxyaniline
Abstract: This in-depth technical guide provides a detailed, field-proven methodology for the synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline, a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] Starting from the readily available 3,4,5-trimethoxyaniline, this guide elucidates a robust three-step synthetic pathway. Each step is presented with a detailed experimental protocol, a thorough mechanistic explanation to rationalize procedural choices, and self-validating analytical checkpoints. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Specifically, the 4-anilinoquinazoline framework is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a class of drugs that has revolutionized oncology.[2] The title compound, this compound, serves as a versatile electrophilic precursor. The chlorine atom at the 4-position is readily displaced by nucleophiles, such as anilines, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
This guide details a logical and efficient synthetic route commencing with 3,4,5-trimethoxyaniline, leveraging its inherent electron-rich nature to facilitate the initial C-N bond formation and subsequent cyclization steps. The synthesis is logically divided into three core transformations:
-
Amidination: Formation of an N,N-dimethylformamidine intermediate from 3,4,5-trimethoxyaniline.
-
Cyclization: Annulation of the pyrimidinone ring to yield 6,7,8-trimethoxyquinazolin-4(3H)-one.
-
Chlorination: Aromatization and installation of the reactive chloro group to afford the final product.
This document emphasizes not just the procedural steps but the underlying chemical principles, providing the user with a comprehensive understanding of the synthesis.
Overall Synthetic Workflow
The transformation from 3,4,5-trimethoxyaniline to this compound is a well-designed sequence that builds molecular complexity in a controlled manner. The workflow is designed for efficiency and scalability.
Caption: Overall 3-step synthetic workflow.
Part 1: Synthesis of N'-(3,4,5-trimethoxyphenyl)-N,N-dimethylformimidamide
Scientific Rationale & Mechanistic Insight
The initial step involves the reaction of 3,4,5-trimethoxyaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves as a highly efficient one-carbon electrophile and avoids the harsher conditions of a traditional Vilsmeier-Haack reaction for this initial activation. The electron-donating methoxy groups on the aniline ring enhance the nucleophilicity of the amino group, facilitating its attack on the electrophilic carbon of DMF-DMA. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of two molecules of methanol, which drives the reaction to completion. This step effectively installs the N-C-N framework required for the subsequent cyclization.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 3,4,5-Trimethoxyaniline | 183.21 | 0.10 | 1.0 | 18.32 g |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 0.12 | 1.2 | 14.30 g (15.1 mL) |
| Methanol (Anhydrous) | 32.04 | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trimethoxyaniline (18.32 g, 0.10 mol).
-
Add anhydrous methanol (100 mL) to dissolve the aniline.
-
To the stirred solution, add N,N-dimethylformamide dimethyl acetal (15.1 mL, 0.12 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The starting aniline spot should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude N'-(3,4,5-trimethoxyphenyl)-N,N-dimethylformimidamide.
-
The crude product is typically a viscous oil or a low-melting solid and can be used in the next step without further purification. If desired, it can be purified by vacuum distillation or crystallization from a suitable solvent system like diethyl ether/hexane.
Self-Validation/Characterization:
-
¹H NMR: Expect signals for the three methoxy groups, the aromatic protons, the dimethylamino protons, and the formamidine proton.
-
Mass Spec (ESI): Calculate the expected M+H⁺ peak for C₁₂H₁₈N₂O₃.
Part 2: Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-one
Scientific Rationale & Mechanistic Insight
This step is a variation of the Niementowski quinazolinone synthesis.[3][4][5] Instead of starting with an anthranilic acid, we utilize the formamidine intermediate. Formamide serves a dual role: it acts as the source for the N3 nitrogen and C4 carbonyl group of the quinazolinone ring and as a high-boiling solvent. The reaction is a thermal cyclocondensation. The proposed mechanism involves the displacement of the dimethylamino group from the formamidine by formamide, followed by an intramolecular electrophilic attack of the newly formed imine carbon onto the ortho-position of the aniline ring. The high temperature facilitates this cyclization and subsequent dehydration/aromatization steps to yield the stable quinazolinone product.
Caption: Proposed mechanism for quinazolinone formation.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| N'-(3,4,5-trimethoxyphenyl)-N,N-dimethylformimidamide | 238.28 | 0.10 | 1.0 | 23.83 g (crude from Part 1) |
| Formamide | 45.04 | - | - | 100 mL |
Procedure:
-
Place the crude formamidine intermediate (approx. 23.83 g, 0.10 mol) into a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a short-path distillation head.
-
Add formamide (100 mL) to the flask.
-
Heat the mixture with stirring. The temperature should be gradually raised to 180-190 °C.
-
Maintain this temperature for 4-6 hours. During this period, dimethylamine and water will distill off.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane). The disappearance of the starting material and the appearance of a new, highly polar spot (often UV active) at a lower Rf indicates product formation.
-
After the reaction is complete, cool the mixture to below 100 °C.
-
Carefully pour the hot reaction mixture into 500 mL of cold water with vigorous stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 100 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 80 °C to a constant weight. The product is 6,7,8-trimethoxyquinazolin-4(3H)-one.
Self-Validation/Characterization:
-
Melting Point: Determine the melting point and compare it with literature values if available.
-
¹H NMR (DMSO-d₆): Expect signals for the three methoxy groups, the two aromatic protons, a proton at C2, and a broad NH proton signal.
-
IR (KBr): Look for a characteristic C=O stretch (around 1680 cm⁻¹) and an N-H stretch.
Part 3: Synthesis of this compound
Scientific Rationale & Mechanistic Insight
The final step is the conversion of the quinazolinone to the 4-chloroquinazoline. This is a crucial activation step for subsequent nucleophilic aromatic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice, acting as both a chlorinating and dehydrating agent.[6] The mechanism is believed to involve the initial attack of the lactam oxygen onto the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate.[6] This transformation converts the hydroxyl group of the lactim tautomer into a good leaving group. A chloride ion, either from POCl₃ itself or its byproducts, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the aromatic 4-chloroquinazoline product.[6] The reaction is typically run in neat POCl₃, which also serves as the solvent.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 6,7,8-Trimethoxyquinazolin-4(3H)-one | 250.24 | 0.08 | 1.0 | 20.0 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | - | - | 100 mL (excess) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.016 | 0.2 | 2.8 mL (optional catalyst) |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. Ensure all glassware is scrupulously dry.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a calcium chloride drying tube), add 6,7,8-trimethoxyquinazolin-4(3H)-one (20.0 g, 0.08 mol).
-
Carefully add phosphorus oxychloride (100 mL) to the flask.
-
(Optional) Add a catalytic amount of DIPEA (2.8 mL, 0.016 mol). This can facilitate the initial phosphorylation step.[6]
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC. Take a small aliquot, carefully quench it in ice/ammonia, extract with ethyl acetate, and run the TLC (Eluent: 30% Ethyl Acetate in Hexane). The polar starting material should be replaced by a less polar product spot.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Place 1 L of crushed ice and 200 mL of dichloromethane (DCM) in a 2 L beaker with vigorous mechanical stirring. Slowly and cautiously pour the crude reaction residue onto the ice/DCM mixture. This is a highly exothermic process.
-
Once the quenching is complete, carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford this compound as a solid.
Self-Validation/Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
¹H NMR (CDCl₃): Expect sharp singlets for the three methoxy groups, a singlet for the aromatic proton at C5, and a singlet for the proton at C2.
-
¹³C NMR (CDCl₃): Confirm the number of unique carbons and their chemical shifts.
-
Mass Spec (ESI): Observe the characteristic isotopic pattern for a monochlorinated compound around the M+H⁺ peak.
Conclusion
This guide presents a reliable and mechanistically sound three-step synthesis of this compound from 3,4,5-trimethoxyaniline. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this document serves as a practical resource for chemists in the pharmaceutical and fine chemical industries. The procedures described are robust and amenable to scale-up, providing a solid foundation for the production of this key heterocyclic intermediate. Adherence to the analytical checkpoints will ensure the integrity of the intermediates and the final product, upholding the principles of a self-validating synthetic system.
References
-
Von Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572. [Link]
-
Al-Obaidi, A., & Al-Shammari, A. M. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 705832. [Link]
-
Wikipedia contributors. (2023). Niementowski quinazoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Liu, G., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-6617. [Link]
-
ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
-
Liu, G., et al. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2578-2582. [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. ResearchGate. [Link]
-
Arnott, E. A., Chan, L., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]
Sources
- 1. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Niementowski_quinazoline_synthesis [chemeurope.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6,7,8-trimethoxyquinazoline
Abstract: This technical guide provides a comprehensive analytical framework for the structural characterization of 4-Chloro-6,7,8-trimethoxyquinazoline (CAS No. 33371-00-5).[1] As a key intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors, rigorous verification of its molecular structure is paramount.[2] This document outlines the theoretical basis and expected outcomes for analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide synthesizes data from related analogs and established spectroscopic principles to present a robust set of predicted data. This serves as an authoritative reference for researchers to confirm the identity, purity, and structural integrity of synthesized this compound.
Introduction and Molecular Structure
This compound is a polysubstituted quinazoline derivative. The quinazoline scaffold is a cornerstone in medicinal chemistry, and modifications at the 4-position are common for creating libraries of bioactive molecules.[2] The title compound possesses a molecular formula of C₁₁H₁₁ClN₂O₃ and a molecular weight of 254.67 g/mol .[1][3] Accurate spectroscopic analysis is a non-negotiable quality control step to validate the successful synthesis of this intermediate before its use in downstream applications.
The structural confirmation of such a molecule relies not on a single technique, but on the convergence of complementary data from multiple spectroscopic methods. This integrated approach provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Figure 1: Molecular Structure of this compound with IUPAC numbering.
Analytical Workflow: A Holistic Approach
The comprehensive characterization of a novel or synthesized compound follows a logical progression. Each step provides data that, when combined, offers a complete and validated structural picture. This workflow represents a best-practice, self-validating system for chemical analysis.
Caption: General workflow for spectroscopic structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR will reveal the number of distinct proton environments, their electronic shielding, and their spatial relationships through spin-spin coupling. ¹³C NMR will complement this by identifying all unique carbon atoms, including quaternary carbons, providing a complete map of the molecular backbone.
Recommended Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have minimal interfering signals in the regions of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire data using a standard pulse program. A spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (e.g., 0-200 ppm) is required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted NMR Data & Interpretation
The following data are predicted based on established chemical shift principles and analysis of structurally similar quinazoline compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| C2-H | ~8.9 (s, 1H) | ~155 | This proton is attached to a carbon between two electronegative nitrogen atoms, resulting in significant deshielding and a downfield shift. |
| C5-H | ~7.4 (s, 1H) | ~105 | This aromatic proton is on the benzene ring. Its chemical shift is influenced by the electron-donating methoxy groups and the overall aromatic system. |
| C6-OCH₃ | ~4.1 (s, 3H) | ~62 | Methoxy protons are typically shielded and appear as sharp singlets. The exact shift depends on its position relative to other groups. |
| C7-OCH₃ | ~4.0 (s, 3H) | ~61 | Similar to other methoxy groups, appearing as a sharp singlet. |
| C8-OCH₃ | ~4.2 (s, 3H) | ~56 | This methoxy group is ortho to a nitrogen atom in the quinazoline ring, which may slightly alter its electronic environment compared to the others. |
| C4 | - | ~158 | A quaternary carbon attached to both an electronegative chlorine and nitrogen, causing a strong downfield shift. |
| C4a | - | ~150 | A quaternary carbon at the ring fusion, part of the aromatic system. |
| C5 | - | ~105 | Aromatic carbon attached to a proton. |
| C6 | - | ~154 | Aromatic carbon attached to an electron-donating methoxy group, shifted downfield. |
| C7 | - | ~142 | Aromatic carbon attached to a methoxy group. |
| C8 | - | ~156 | Aromatic carbon attached to a methoxy group and adjacent to a nitrogen. |
| C8a | - | ~110 | Quaternary carbon at the ring fusion, influenced by adjacent nitrogen and methoxy groups. |
Note: Predicted shifts are approximate and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The principle is that chemical bonds vibrate at specific, quantized frequencies. When the frequency of infrared radiation matches the vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the IR spectrum. For this molecule, we expect to see characteristic absorptions for the aromatic system, C-O bonds of the methoxy groups, and the C-Cl bond.
Recommended Experimental Protocol (FTIR-ATR)
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal. ATR requires minimal sample preparation and is non-destructive.
-
Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
Predicted IR Data & Interpretation
Table 2: Predicted IR Absorption Frequencies
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |
| 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds in the quinazoline ring system. |
| 2950-2850 | C-H Stretch | Aliphatic C-H | Symmetric and asymmetric stretching of the C-H bonds in the three methoxy (CH₃) groups. |
| 1620-1580 | C=N Stretch | Imine | Stretching vibration of the carbon-nitrogen double bond within the pyrimidine ring of the quinazoline core. |
| 1570-1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the aromatic benzene and pyrimidine rings. Multiple sharp bands are expected in this region. |
| 1250-1200 | C-O Stretch | Aryl Ether (Asymmetric) | The asymmetric C-O-C stretching from the three aryl methoxy groups is a strong, characteristic band. |
| 1050-1000 | C-O Stretch | Aryl Ether (Symmetric) | The corresponding symmetric C-O-C stretch, typically weaker than the asymmetric band. |
| 800-600 | C-Cl Stretch | Aryl Halide | The carbon-chlorine bond stretch is expected in the lower frequency region of the spectrum. |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight and the elemental formula. For this analysis, a soft ionization technique like Electrospray Ionization (ESI) is preferred as it typically keeps the molecule intact, allowing for the observation of the molecular ion. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) to four or five decimal places, enabling the unambiguous determination of the elemental formula.
Recommended Experimental Protocol (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process will typically protonate the molecule, so the primary ion observed will be the [M+H]⁺ adduct.
-
Data Analysis: Determine the accurate mass of the most abundant peak and use software to calculate the corresponding elemental formula. Compare this with the theoretical formula.
Predicted Mass Spectrometry Data
Trustworthiness: A key self-validating feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for any chlorine-containing fragment, separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1. Observing this pattern for the molecular ion provides definitive evidence for the presence of a single chlorine atom.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Theoretical Exact Mass (m/z) | Rationale |
| [C₁₁H₁₁³⁵ClN₂O₃+H]⁺ | 255.0531 | This is the predicted exact mass of the protonated molecular ion containing the ³⁵Cl isotope. This should be the most abundant peak (A). |
| [C₁₁H₁₁³⁷ClN₂O₃+H]⁺ | 257.0501 | This is the predicted exact mass of the protonated molecular ion containing the ³⁷Cl isotope. This peak (A+2) should have an intensity of approximately 32% relative to the A peak. |
The observation of two peaks at m/z 255.0531 and 257.0501 with a relative intensity ratio of ~3:1 would provide extremely strong evidence for the elemental formula C₁₁H₁₁ClN₂O₃.
Conclusion: An Integrated and Self-Validating Analysis
The structural confirmation of this compound is achieved by the logical synthesis of data from NMR, IR, and MS.
-
Mass Spectrometry confirms the correct molecular weight and elemental formula, C₁₁H₁₁ClN₂O₃, via the accurate mass and the characteristic 3:1 isotopic pattern for chlorine.
-
Infrared Spectroscopy validates the presence of the key functional groups: aromatic rings (C=C, C-H), methoxy ethers (C-O), and the aryl chloride (C-Cl) bond.
-
NMR Spectroscopy provides the final, unambiguous proof of structure by mapping the complete carbon-hydrogen framework, showing the precise connectivity and chemical environment of each atom in the molecule.
Together, these techniques provide a robust, self-validating dataset that ensures the material's identity and purity, enabling researchers and drug development professionals to proceed with confidence in their synthetic endeavors.
References
This list is compiled from search results and authoritative chemical data sources. All URLs are provided for verification.
-
Global Substance Registration System (GSRS). This compound. Available at: [Link][1]
-
PubMed. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Available at: [Link][2]
-
ResearchGate. Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. Available at: [Link][4]
-
PubChem. 4-Chloro-6,7-dimethoxyquinazoline. Available at: [Link][5]
-
ResearchGate. FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. Available at: [Link][6]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Characteristics of 4-Chloro-6,7,8-trimethoxyquinazoline and its Congeners
Abstract
This technical guide provides a comprehensive analysis of 4-Chloro-6,7,8-trimethoxyquinazoline, a key intermediate in contemporary drug discovery. While an experimental crystal structure for this specific molecule is not publicly available at the time of this writing, this guide leverages detailed crystallographic data from its close structural analog, 4-Chloro-6,7-dimethoxyquinoline, to infer and discuss its likely structural attributes. We delve into the synthesis, methodologies for characterization, and the profound implications of its molecular architecture for the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.
Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry
Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Their rigid, bicyclic structure provides a versatile platform for the development of targeted therapies. The 4-anilinoquinazoline framework, in particular, has been extensively explored for its ability to inhibit receptor tyrosine kinases (RTKs) that are often dysregulated in various cancers.[2] Notable examples of FDA-approved drugs based on this scaffold include gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[1]
The subject of this guide, this compound, is a highly functionalized intermediate designed for the synthesis of next-generation kinase inhibitors. The strategic placement of the chloro group at the 4-position provides a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing pharmacophores. The trimethoxy substitution pattern on the benzene ring is crucial for modulating the electronic properties and solubility of the molecule, as well as for establishing specific interactions within the ATP-binding pocket of target kinases. A thorough understanding of the three-dimensional structure of this building block is paramount for the rational design of potent and selective inhibitors.
As of the date of this publication, a definitive single-crystal X-ray structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). Therefore, this guide will provide a detailed analysis of the closely related and structurally characterized compound, 4-Chloro-6,7-dimethoxyquinoline, as a surrogate to extrapolate the key structural features of the title compound.
Synthesis and Characterization
The synthesis of this compound and its analogs typically involves a multi-step sequence starting from appropriately substituted anilines. A general synthetic pathway is outlined below.
General Synthetic Route
A common approach to substituted 4-chloroquinazolines involves the cyclization of an N-acylanthranilic acid derivative, followed by chlorination. For this compound, the synthesis would likely commence from 2-amino-3,4,5-trimethoxybenzoic acid.
A plausible synthetic scheme would be:
-
Cyclization: Reaction of 2-amino-3,4,5-trimethoxybenzoic acid with formamide or a similar one-carbon source to form the corresponding 6,7,8-trimethoxyquinazolin-4(3H)-one.
-
Chlorination: The quinazolinone is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the desired this compound.[3]
The resulting product is typically a solid that can be purified by recrystallization or column chromatography.
Caption: Generalized synthetic workflow for this compound.
Spectroscopic Characterization
The identity and purity of this compound would be confirmed using standard spectroscopic techniques:
-
¹H NMR: Would show characteristic signals for the aromatic protons and the three methoxy groups.
-
¹³C NMR: Would reveal the expected number of carbon signals for the quinazoline core and the methoxy substituents.
-
Mass Spectrometry: The molecular ion peak would correspond to the calculated molecular weight of 254.67 g/mol .[4]
Crystallographic Analysis of 4-Chloro-6,7-dimethoxyquinoline: A Structural Surrogate
Given the absence of experimental data for the title compound, we present a detailed analysis of the crystal structure of 4-Chloro-6,7-dimethoxyquinoline, which was determined by single-crystal X-ray diffraction.[5] This molecule serves as an excellent model for understanding the key structural features that would be present in this compound.
Caption: A generalized workflow for the determination of small molecule crystal structures.[6]
Crystallization Protocol
Single crystals of 4-Chloro-6,7-dimethoxyquinoline suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution at room temperature. This is a standard and effective method for obtaining high-quality crystals of small organic molecules.
Crystal Data and Structure Refinement
The key crystallographic data for 4-Chloro-6,7-dimethoxyquinoline are summarized in the table below.[5]
| Parameter | 4-Chloro-6,7-dimethoxyquinoline |
| CCDC Number | 852241 |
| Chemical Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.65 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5530 (17) |
| b (Å) | 4.6499 (7) |
| c (Å) | 18.274 (3) |
| β (°) | 105.786 (2) |
| Volume (ų) | 1026.4 (3) |
| Z | 4 |
| Temperature (K) | 296 |
| R-factor | 0.037 |
Molecular Geometry and Conformation
The crystal structure of 4-Chloro-6,7-dimethoxyquinoline reveals that the quinoline ring system is nearly planar.[5] The methoxy groups also lie close to this plane, with the carbon atoms deviating only slightly.[5] This planarity is a key feature that influences how these molecules pack in the solid state and how they interact with biological targets.
It is highly probable that this compound would also adopt a largely planar conformation. The additional methoxy group at the 8-position might introduce some minor steric hindrance, potentially causing a slight out-of-plane torsion, but the overall planarity of the quinazoline ring system is expected to be maintained.
Intermolecular Interactions
In the crystal structure of 4-Chloro-6,7-dimethoxyquinoline, an intramolecular C—H···Cl hydrogen bond is observed, which contributes to the stability of the planar conformation. The packing of the molecules in the crystal lattice is likely dominated by van der Waals forces and potentially weak C—H···N or C—H···O interactions.
For this compound, similar intramolecular interactions are anticipated. The presence of an additional methoxy group could introduce further possibilities for weak intermolecular interactions, which would influence the crystal packing and ultimately physical properties such as melting point and solubility.
Discussion and Implications for Drug Design
The structural insights gained from the analysis of 4-Chloro-6,7-dimethoxyquinoline provide a solid foundation for understanding the role of this compound in drug design.
-
Planarity and Receptor Binding: The inherent planarity of the quinazoline scaffold is crucial for its function as a kinase inhibitor. This flat structure allows it to slide into the narrow ATP-binding cleft of kinases, mimicking the adenine ring of ATP.
-
The Role of the 4-Chloro Substituent: The chlorine atom at the 4-position serves as a versatile synthetic handle. Its replacement by an appropriate aniline derivative is the key step in the synthesis of 4-anilinoquinazoline-based inhibitors. The C-Cl bond length and the electronic nature of this position are critical for the success of the nucleophilic aromatic substitution reaction.
-
Impact of Methoxy Substituents: The methoxy groups at positions 6, 7, and 8 play a significant role in fine-tuning the pharmacological properties of the final drug candidate. They can:
-
Modulate Potency and Selectivity: By forming specific hydrogen bonds or van der Waals contacts with amino acid residues in the kinase active site.
-
Enhance Solubility: The polar nature of the methoxy groups can improve the aqueous solubility of the molecule, which is a critical parameter for drug development.
-
Influence Metabolism: The methoxy groups can be sites of metabolic transformation, which affects the pharmacokinetic profile of the drug.
-
The precise orientation of these methoxy groups, which can be inferred from the crystal structure of the analog, is therefore of high importance for computational modeling and in silico drug design efforts.
Caption: Logical relationship between structural features and drug design implications.
Conclusion
While the definitive crystal structure of this compound remains to be determined, a detailed analysis of its close analog, 4-Chloro-6,7-dimethoxyquinoline, provides invaluable insights into its likely molecular geometry and conformational preferences. The planar nature of the quinazoline core, coupled with the strategic placement of a reactive chloro group and modulating methoxy substituents, underscores its importance as a key building block in the design of targeted kinase inhibitors. The experimental determination of the crystal structure of the title compound would be a significant contribution to the field, further refining our understanding and facilitating the development of more effective and selective anticancer therapies.
References
-
Liu, G., Hu, D., Jin, L., Song, B., Yang, S., Liu, P., Bhadury, P. S., Ma, Y., Luo, H., & Zhou, X. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-6617. [Link]
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
-
Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3012. [Link]
-
Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications, E67(11), o3012. [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]
-
de Oliveira, R. B., de Castro, P. P., de Souza, A. M., & da Silva, F. de C. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1373–1381. [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]
-
Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(11), 2999. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
KAUST Repository. (2023). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-6-methoxyquinazoline (C9H7ClN2O). Retrieved from [Link]
-
CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
-
de Oliveira, R. B., de Castro, P. P., de Souza, A. M., & da Silva, F. de C. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1373–1381. [Link]
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Nucleus: A Privileged Scaffold in Drug Discovery - From Serendipity to Rational Design
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of the discovery and history of substituted quinazoline compounds, tracing their evolution from early synthetic curiosities to highly optimized, life-saving pharmaceuticals. We will delve into the pivotal moments that established quinazolines as a "privileged scaffold," with a particular focus on their transformative role in oncology as potent enzyme inhibitors. This exploration will encompass the foundational synthetic methodologies, the elucidation of their mechanisms of action, the clinical impact of key drugs, and the ongoing efforts to overcome therapeutic challenges such as drug resistance. By synthesizing historical context with modern mechanistic insights and practical synthetic strategies, this guide aims to equip researchers with a thorough understanding of this remarkable class of compounds.
The Quinazoline Scaffold: A Structural and Historical Introduction
The term "quinazoline" was first proposed by Widdege to describe a heterocyclic compound featuring a fused benzene and pyrimidine ring.[2] This aromatic system, also known as 1,3-diazanaphthalene, is a planar molecule with the chemical formula C₈H₆N₂.[3] While the parent quinazoline molecule is not frequently encountered in isolation, its substituted derivatives have been a fertile ground for medicinal chemistry due to their versatile synthetic accessibility and their ability to engage in a wide range of molecular interactions.[1][4]
The journey of quinazoline chemistry began in the late 19th century. The first synthesis of the quinazoline nucleus was reported by Griess in 1869, achieved through the reaction of anthranilic acid with cyanogen.[1][5] This was followed by August Bischler and Lang's synthesis in 1895 via the decarboxylation of quinazoline-2-carboxylic acid.[3] A significant advancement came in 1903 when Siegmund Gabriel reported a synthesis from o-nitrobenzylamine.[3] Another key early contribution was the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones), a method that remains relevant today.[5]
The first foray of quinazolines into the realm of biologically active compounds came with the isolation of naturally occurring alkaloids. In 1888, the quinazoline alkaloid vasicine was isolated from Adhatoda vasica.[1] Another notable natural product is febrifugine, a quinazolinone-based alkaloid with antimalarial properties, discovered in the 1950s and 1960s from the Chinese plant aseru.[2][6] The discovery of these and over 200 other biologically active quinazoline and quinoline alkaloids hinted at the therapeutic potential locked within this chemical scaffold.[3][7]
Caption: Key milestones in the early history of quinazoline chemistry.
The Dawn of a New Era: Quinazolines in Cancer Therapy
While early work on quinazolines explored a variety of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties, their most profound impact has been in the field of oncology.[1][8] The discovery that substituted quinazolines could act as potent inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), revolutionized the treatment of certain cancers.[1]
EGFR is a transmembrane tyrosine kinase receptor that plays a crucial role in cell cycle progression.[9] In many cancers, aberrant EGFR signaling, often due to mutations, leads to uncontrolled cell proliferation, survival, and metastasis.[1][10] The development of small molecule inhibitors that could block this signaling pathway became a major goal of cancer drug discovery.
The First-Generation EGFR Inhibitors: Gefitinib and Erlotinib
The late 1990s and early 2000s saw the emergence of the first generation of quinazoline-based EGFR tyrosine kinase inhibitors (TKIs), most notably gefitinib (Iressa) and erlotinib (Tarceva).[11][12] These drugs were designed to be competitive inhibitors of the ATP-binding pocket in the kinase domain of EGFR.[1] By occupying this site, they block the phosphorylation of intracellular tyrosine kinase, thereby inactivating downstream signaling pathways like the Ras signal transduction cascade and preventing further cancer cell growth.[3][10]
Gefitinib received its initial FDA approval in May 2003, followed by erlotinib in 2004.[3][12] These approvals marked a paradigm shift in cancer treatment, moving away from cytotoxic chemotherapy towards targeted therapies. Clinical studies revealed that patients with non-small-cell lung cancer (NSCLC) harboring specific activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, showed remarkable responses to these drugs.[11][13]
While both gefitinib and erlotinib are structurally similar and share the same mechanism of action, some studies suggest potential differences in their efficacy and safety profiles.[14][15] For instance, erlotinib has been observed to inhibit wild-type EGFR at lower concentrations than gefitinib and may have a longer progression-free survival in certain patient populations.[11][14] Conversely, some studies indicate that gefitinib may have a better safety profile.[15]
| Drug | Year of First FDA Approval | Mechanism of Action | Primary Indication |
| Gefitinib (Iressa) | 2003[3] | Reversible EGFR TKI[16] | NSCLC with EGFR mutations[11] |
| Erlotinib (Tarceva) | 2004[12] | Reversible EGFR TKI[16] | NSCLC with EGFR mutations[11] |
The Challenge of Acquired Resistance
Despite the initial success of first-generation EGFR TKIs, a significant challenge emerged: acquired resistance. After a period of effective treatment, many patients' tumors would eventually develop resistance to the drugs, leading to disease progression. The most common mechanism of resistance was found to be a secondary mutation in the EGFR kinase domain, specifically the T790M "gatekeeper" mutation.[17][18] This mutation increases the affinity of the receptor for ATP, making it more difficult for gefitinib and erlotinib to compete for the binding site.[17]
The emergence of the T790M mutation spurred the development of second- and third-generation EGFR inhibitors designed to overcome this resistance mechanism. Second-generation inhibitors like afatinib and dacomitinib were designed to bind covalently to the EGFR kinase domain, providing a more durable inhibition. However, their lack of selectivity for mutant over wild-type EGFR led to significant toxicities.[17]
A major breakthrough came with the development of third-generation inhibitors, such as osimertinib, which were specifically designed to be selective for both the initial activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[17] This improved selectivity resulted in better efficacy and a more favorable side-effect profile.[17] The development of these later-generation inhibitors, many of which also feature a substituted pyrimidine core, highlights the ongoing evolution of targeted cancer therapies that began with the quinazoline scaffold.[17]
Caption: Simplified EGFR signaling and the mechanism of quinazoline TKI action.
Synthetic Methodologies for Substituted Quinazolines
The broad therapeutic utility of quinazoline derivatives is, in part, a testament to their synthetic tractability. A diverse array of synthetic methods has been developed to construct and modify the quinazoline core, allowing for the systematic exploration of structure-activity relationships (SAR).
Classical and Modern Synthetic Approaches
Beyond the foundational Niementowski synthesis, numerous other methods have been established. These include:
-
Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of quinazolinone scaffolds.[5][19]
-
Metal-catalyzed reactions: Copper-catalyzed Ullmann reactions and palladium-catalyzed couplings have been effectively employed to construct complex quinazoline derivatives.[19][20]
-
Multi-component reactions: One-pot, multi-component reactions, such as the iodine/ammonium acetate-assisted methodology, offer an efficient route to highly substituted quinazolines.[2]
The choice of synthetic route is often dictated by the desired substitution pattern on the quinazoline ring. SAR studies have revealed that substituents at the 2, 4, 6, and 8 positions are particularly important for modulating pharmacological activity.[19][21] For example, in the context of EGFR inhibitors, the 4-anilino substitution is crucial for activity, while modifications at the 6- and 7-positions of the quinazoline ring can enhance potency and selectivity.
Representative Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
The following is a generalized, representative protocol for the synthesis of a 4-anilinoquinazoline, a core structure found in many EGFR inhibitors. This protocol is for illustrative purposes and should be adapted and optimized for specific target molecules.
Step 1: Synthesis of 4-Chloroquinazoline
-
To a stirred suspension of 4-hydroxyquinazoline (1 equivalent) in phosphorus oxychloride (5-10 equivalents), add a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-chloroquinazoline.
Step 2: Nucleophilic Aromatic Substitution with Aniline
-
In a round-bottom flask, dissolve 4-chloroquinazoline (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) in a suitable solvent such as isopropanol or n-butanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl) to protonate the quinazoline nitrogen, facilitating the nucleophilic attack.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. The product, often precipitating as the hydrochloride salt, is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of 4-anilinoquinazolines.
Future Directions and Conclusion
The story of substituted quinazolines is a compelling example of how a chemical scaffold can be systematically developed from a laboratory curiosity into a class of life-saving drugs. The journey from the early syntheses of Griess and Niementowski to the rationally designed EGFR inhibitors of the 21st century demonstrates the power of medicinal chemistry.
Current and future research in this area continues to be vibrant. Efforts are focused on:
-
Developing novel inhibitors to overcome emerging resistance mechanisms to third-generation EGFR TKIs.[17]
-
Exploring quinazoline derivatives as inhibitors of other kinases and enzymes implicated in various diseases.[16][22]
-
Synthesizing quinazoline-based hybrid molecules that combine the quinazoline scaffold with other pharmacophores to create dual-acting or multi-targeted agents.[23]
-
Investigating the therapeutic potential of quinazolines in other disease areas , such as infectious diseases, inflammation, and central nervous system disorders.[21][24]
The chemical versatility and proven track record of the quinazoline nucleus ensure that it will remain a "privileged scaffold" and a source of inspiration for drug discovery for the foreseeable future. The continuous refinement of synthetic methodologies and a deeper understanding of the molecular basis of disease will undoubtedly lead to the discovery of new and improved quinazoline-based therapeutics.
References
-
Quinazoline - Wikipedia. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]
-
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology (IJIRT). Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
-
Structures of quinazoline and quinazoline-based anticancer drugs. ResearchGate. Available at: [Link]
-
Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. National Institutes of Health (NIH). Available at: [Link]
-
The Power of Quinazoline: A Cornerstone in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. Available at: [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Institutes of Health (NIH). Available at: [Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Quinazoline Alkaloids and Related Chemistry. ResearchGate. Available at: [Link]
-
Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Journal of Clinical Oncology. Available at: [Link]
-
Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. CancerNetwork. Available at: [Link]
-
Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. National Institutes of Health (NIH). Available at: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
History of discovery and development of antibiotics in chemotherapy. ResearchGate. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Gefitinib and erlotinib: Same or different tyrosine kinase inhibitors (TKIs)? Journal of Clinical Oncology. Available at: [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]
-
A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research. Available at: [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 11. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 20. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
The 4-Chloro-6,7,8-trimethoxyquinazoline Scaffold: A Cornerstone for Potent Kinase Inhibitor Development
Abstract
The quinazoline core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous clinically approved and investigational kinase inhibitors. Within this chemical class, 4-Chloro-6,7,8-trimethoxyquinazoline emerges not as a direct therapeutic agent but as a pivotal synthetic intermediate for the generation of highly potent and selective kinase inhibitors. This in-depth technical guide delves into the mechanism of action of kinase inhibitors derived from this versatile scaffold. We will explore the structural basis of kinase inhibition, key downstream signaling pathways affected, and provide detailed, field-proven experimental protocols for the characterization of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound core in their research and discovery pipelines.
Introduction: The Quinazoline Scaffold in Kinase-Targeted Drug Discovery
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
The quinazoline scaffold, a bicyclic aromatic heterocycle, has proven to be an exceptional framework for the design of potent kinase inhibitors. Its rigid structure and capacity for diverse substitutions allow for the fine-tuning of inhibitory activity and selectivity. Notably, several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are based on the 4-anilinoquinazoline core and target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[1][2]
This compound serves as a key building block in the synthesis of a new generation of these inhibitors. The chlorine atom at the 4-position is a reactive handle, readily undergoing nucleophilic substitution to allow for the introduction of various functionalities, most commonly substituted anilines. While there is a lack of direct evidence for the kinase inhibitory activity of this compound itself, its derivatives have demonstrated potent anti-tumor activities. This guide will, therefore, focus on the established mechanisms of action of these derivatives as a blueprint for understanding the potential of this chemical class.
The Molecular Mechanism of Action: Targeting the Kinase ATP-Binding Site
The vast majority of quinazoline-based inhibitors function as ATP-competitive inhibitors. They target the highly conserved ATP-binding pocket within the catalytic domain of protein kinases. The quinazoline ring system is crucial for this interaction, forming key hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme.
X-ray crystallography studies of 4-anilinoquinazoline derivatives in complex with kinases like cyclin-dependent kinase 2 (CDK2) and p38 kinase have provided detailed insights into their binding mode.[3][4] The nitrogen at position-1 (N1) of the quinazoline ring typically acts as a hydrogen bond acceptor from a backbone amide in the hinge region.[3] The anilino substituent, introduced via the 4-chloro position, projects into a deeper hydrophobic pocket, contributing significantly to both potency and selectivity.[3][4]
The trimethoxy substitution pattern at positions 6, 7, and 8 on the quinazoline ring can further modulate the compound's properties, including solubility and interactions with the solvent-exposed regions of the ATP-binding site.
Caption: Binding of a 4-anilinoquinazoline derivative in a kinase ATP pocket.
Key Kinase Targets and Downstream Signaling Pathways
Derivatives of the this compound scaffold have been shown to inhibit several key protein kinases implicated in cancer progression.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[5] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[1][2]
4-Anilinoquinazoline derivatives are potent inhibitors of EGFR.[6] By blocking the ATP-binding site, they prevent the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt signaling cascades.[7] Inhibition of the ERK1/2 pathway is a common downstream marker of EGFR inhibition.[6][8]
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9][10] Several quinazoline-based compounds have been developed as inhibitors of VEGFR-2, functioning as anti-angiogenic agents.[9]
Caption: Simplified EGFR signaling and its inhibition by quinazolines.
Experimental Protocols for Inhibitor Characterization
The following protocols provide a framework for the biochemical and cellular characterization of kinase inhibitors derived from the this compound scaffold.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 1 µL of each concentration of the serially diluted test compound into the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Kinase Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of the kinase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a solution of the substrate and ATP in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[11][12]
Caption: Step-by-step workflow for determining kinase inhibitor IC50 values.
Cellular Target Engagement: Western Blot for Phospho-ERK
This protocol is used to determine if a test compound can inhibit a specific signaling pathway within intact cells by measuring the phosphorylation state of a downstream protein, such as ERK1/2.
Materials:
-
Cancer cell line known to have an active target pathway (e.g., A549 for EGFR)
-
Cell culture medium and supplements
-
Test compound
-
Growth factor (e.g., EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-antibody using a stripping buffer.
-
Re-probe the same membrane with the anti-total-ERK1/2 antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for both phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal for each sample.[1]
Data Presentation and Interpretation
Quantitative data from kinase inhibition assays should be presented clearly to allow for straightforward comparison of compound potencies.
Table 1: In Vitro Inhibitory Activity of Representative 4-Anilinoquinazoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative A | EGFR | 15 | [6] |
| Derivative B | EGFR (T790M) | 50 | |
| Derivative C | VEGFR-2 | 85 | [9] |
| Gefitinib | EGFR | 20 |
Note: The data in this table is illustrative and represents typical potencies for this class of compounds.
The results from a phospho-ERK Western blot will show a decrease in the phosphorylated form of ERK in a dose-dependent manner upon treatment with an effective inhibitor, while the total ERK levels should remain relatively constant across all lanes.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. While the parent compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential, particularly in the realm of oncology. The established mechanism of action for this class of compounds is competitive inhibition at the kinase ATP-binding site, leading to the downregulation of critical cell signaling pathways.
Future research efforts will likely focus on leveraging this scaffold to design inhibitors with improved selectivity profiles to minimize off-target effects and to overcome the persistent challenge of acquired drug resistance. The development of next-generation inhibitors that can target mutant forms of kinases, for which there are currently no effective treatments, remains a high priority in the field. The experimental protocols outlined in this guide provide a robust framework for the characterization and validation of such novel therapeutic candidates.
References
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.
- Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. (2007). Bioorganic & Medicinal Chemistry.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
- Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor. (n.d.). American Chemical Society.
- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). SciPharm.
- Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). PubMed Central.
- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (n.d.). BenchChem.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (n.d.).
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed.
- Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (n.d.).
- Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo. (2019). PubMed.
- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.).
- Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (n.d.). PubMed.
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
- Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. (2023). PubMed Central.
- A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. (n.d.). BenchChem.
- A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline. (n.d.). BenchChem.
- physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. (n.d.). BenchChem.
- 4-Chloro-6,7-dimethoxyquinoline. (n.d.). Chem-Impex.
- 4-chloro-6,7-dimethoxyquinoline. (n.d.). ChemicalBook.
- Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro. (2012). PubMed.
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). Sigma-Aldrich.
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
Sources
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Silico Modeling of 4-Chloro-6,7,8-trimethoxyquinazoline Docking
Foreword: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery
The quinazoline core is a recurring motif in a multitude of approved and investigational drugs, celebrated for its ability to mimic the adenine moiety of ATP and effectively target the hinge region of various protein kinases. This structural privilege has rendered it a cornerstone in the development of targeted cancer therapies. Our focus here, this compound, is a lesser-studied derivative, yet it possesses the quintessential features of a promising kinase inhibitor. The chloro-substituent at position 4 provides a reactive handle for further chemical modification, while the trimethoxy-substituents at positions 6, 7, and 8 are poised to modulate solubility and engage in specific interactions within the ATP-binding pocket.
This guide eschews a generic, templated approach. Instead, we will embark on a scientifically rigorous, step-by-step exploration of how to conduct a meaningful in silico docking study of this compound. We will operate under the well-supported hypothesis that its structural alerts point towards activity against a member of the tyrosine kinase family. For the purpose of this comprehensive guide, we will select the Epidermal Growth Factor Receptor (EGFR) kinase domain as our protein target, a receptor tyrosine kinase frequently and effectively targeted by quinazoline-based inhibitors. Our narrative will not only detail the "how" but, more critically, the "why" behind each methodological choice, ensuring a self-validating and reproducible workflow.
Part 1: Foundational Principles and Strategic Workflow Design
Before embarking on any computational experiment, a clear and logical workflow must be established. This ensures reproducibility and allows for the systematic troubleshooting of any anomalies. The workflow we will follow is designed to be both robust and adaptable to various software packages.
Figure 1: A comprehensive workflow for the in silico docking of this compound against the EGFR kinase domain.
Part 2: Detailed Methodologies - A Self-Validating Protocol
The trustworthiness of any in silico model is directly proportional to the rigor of its underlying methodology. What follows is a detailed, step-by-step protocol that incorporates best practices at every stage.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial representation of our ligand is typically a 2D chemical structure. To be amenable to docking, it must be converted into a low-energy 3D conformation.
Protocol:
-
Obtain 2D Structure: The structure of this compound can be drawn using chemical drawing software such as ChemDraw or MarvinSketch, or obtained from chemical databases like PubChem.
-
Convert to 3D: Utilize a computational chemistry tool, for instance, the Open Babel software package, to convert the 2D structure into a 3D format (e.g., .sdf or .mol2).
-
Protonation and Charge Assignment: At a physiological pH of 7.4, the quinazoline scaffold may be protonated. It is crucial to correctly assign protonation states and partial charges. The Gasteiger-Marsili method is a widely accepted algorithm for this purpose and is implemented in tools like AutoDock Tools.
-
Energy Minimization: The initial 3D structure is unlikely to be in its lowest energy state. A geometry optimization or energy minimization step is essential. This can be performed using force fields like MMFF94 (Merck Molecular Force Field) or UFF (Universal Force Field). This step ensures that the ligand conformation is energetically favorable before docking.
-
Define Rotatable Bonds: The flexibility of the ligand is a key parameter in docking. The methoxy groups in our compound contain rotatable bonds. These must be defined to allow the docking algorithm to explore different conformations within the binding site.
Target Protein Preparation: Ensuring a Clean and Validated Receptor
The quality of the target protein structure is paramount for a successful docking study. We will use the crystal structure of the human EGFR kinase domain in complex with a known quinazoline inhibitor, available from the Protein Data Bank (PDB).
Protocol:
-
PDB Structure Selection: We have selected the PDB entry 2GS2 , which represents the EGFR kinase domain in complex with an inhibitor that shares the quinazoline scaffold. This choice is deliberate as it provides a validated binding pocket.
-
Initial Cleaning: The raw PDB file often contains non-essential molecules such as water, co-solvents, and co-crystallized ligands. These must be removed to create a clean receptor model.
-
Handling Missing Residues and Atoms: It is not uncommon for PDB files to have missing residues or side-chain atoms. Tools like Modeller or the protein preparation wizard in Schrödinger's Maestro can be used to build and refine these missing segments.
-
Protonation and Charge Assignment: Similar to the ligand, the protein must be correctly protonated. This includes adding polar hydrogens and optimizing the hydrogen-bonding network. Standard force fields like AMBER or CHARMM are typically used for assigning charges to the protein atoms.
-
Receptor Grid Generation: The final step is to define the binding site for the docking simulation. This is typically done by generating a grid box centered on the co-crystallized ligand from the original PDB file. This ensures that the docking search is focused on the known active site. The size of the grid box should be sufficient to accommodate the ligand and allow for some conformational flexibility.
Molecular Docking Simulation: Predicting the Binding Pose
With the prepared ligand and receptor, we can now proceed with the molecular docking simulation. We will use AutoDock Vina as our example software due to its accuracy, speed, and widespread adoption.
Protocol:
-
Configuration File: AutoDock Vina requires a configuration file that specifies the paths to the prepared ligand and receptor files, the coordinates of the center of the grid box, and its dimensions.
-
Exhaustiveness Parameter: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time. A value of 8 is a reasonable starting point for a standard docking run.
-
Execution: The docking simulation is initiated from the command line using the Vina executable and the configuration file.
-
Output Analysis: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). Typically, the top 9-10 poses are reported.
Part 3: Results Interpretation and Validation - From Data to Insights
The output of a docking simulation is a set of predicted binding poses and associated scores. The true scientific value lies in the careful analysis and interpretation of this data.
Quantitative Data Summary
A systematic way to present the docking results is through a structured table. This allows for a clear comparison of the predicted binding modes.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Reference Ligand (Å) | Key Interacting Residues |
| 1 | -8.5 | 1.2 | Met793, Leu718, Gly796 |
| 2 | -8.2 | 1.8 | Val726, Ala743, Lys745 |
| 3 | -7.9 | 2.5 | Cys797, Leu844, Thr790 |
Table 1: A summary of the top three predicted binding poses for this compound docked into the EGFR kinase domain (PDB: 2GS2).
Qualitative Analysis of Binding Interactions
Beyond the numbers, a visual inspection of the top-ranked binding pose is essential to understand the nature of the predicted interactions.
Figure 2: A schematic representation of the predicted key interactions between this compound and the EGFR active site.
Analysis of Interactions:
-
Hydrogen Bonding: The quinazoline core is predicted to form a crucial hydrogen bond with the backbone amide of Met793 in the hinge region. This interaction is a hallmark of many known EGFR inhibitors and serves as a critical anchor for the ligand.
-
Hydrophobic Interactions: The trimethoxy-substituents are predicted to be oriented towards a hydrophobic pocket formed by residues such as Leu718 and Val726. These interactions contribute significantly to the overall binding affinity.
-
The Role of the 4-Chloro Substituent: The chloro group at the 4-position is of particular interest. While it can engage in halogen bonding, its primary significance lies in its potential to act as a reactive site for covalent bond formation with a nearby cysteine residue, such as Cys797. This is a common mechanism for irreversible EGFR inhibitors.
Validation by Comparison
A crucial step in validating a docking protocol is to compare the predicted binding mode of the compound of interest with the known binding mode of a co-crystallized ligand. In our case, we would compare the top-ranked pose of our compound with the pose of the inhibitor present in the 2GS2 crystal structure. A low Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligands (ideally < 2.0 Å) would provide confidence in the docking protocol's ability to reproduce known binding modes.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically rigorous framework for conducting an in silico docking study of this compound against the EGFR kinase domain. We have moved beyond a simple recitation of steps to provide the underlying rationale for each methodological choice, thereby creating a self-validating protocol. The predicted binding mode, characterized by a key hydrogen bond to the hinge region and hydrophobic interactions in the active site, is consistent with the binding of known quinazoline-based EGFR inhibitors.
The insights gained from this in silico modeling can now guide the next steps in the drug discovery pipeline. For instance, the predicted importance of the trimethoxy groups could be tested through the synthesis and biological evaluation of analogs with different substituents at these positions. Furthermore, the potential for covalent modification of Cys797 by the 4-chloro group suggests a promising avenue for designing irreversible inhibitors with enhanced potency and duration of action. Ultimately, in silico modeling, when performed with the rigor and attention to detail outlined in this guide, serves as an invaluable tool for accelerating the discovery and development of novel therapeutics.
References
-
Wissner, A., & Mansour, T. S. (2008). The development of C-4-aminosubstituted-quinazolines as inhibitors of the erbB family of tyrosine kinases. Current Opinion in Drug Discovery & Development, 11(4), 459-470. [Link]
-
Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
Optimizing for Success: A Guide to the Physicochemical Properties of Trimethoxy-Substituted Quinazolines in Drug Discovery
An In-Depth Technical Guide:
Introduction: The Quinazoline Scaffold and the Influence of Methoxy Substitution
The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its rigid structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Quinazoline derivatives have demonstrated a vast range of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Many successful drugs, particularly in oncology, are based on this scaffold, often functioning as kinase inhibitors by targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR).[1][6]
The strategic placement of substituents on the quinazoline ring system is critical for modulating a compound's biological activity and its drug-like properties. Among the most impactful substitutions are methoxy (-OCH₃) groups. The introduction of one or more methoxy groups can significantly alter a molecule's physicochemical characteristics.[7][8] Specifically, trimethoxy-substituted quinazolines have emerged as a compound class of significant interest, with the methoxy groups influencing everything from target binding affinity to metabolic fate.[6][9]
This guide provides an in-depth exploration of the core physicochemical properties of trimethoxy-substituted quinazolines from the perspective of a drug development professional. We will dissect the causality behind experimental choices and provide validated protocols for determining lipophilicity, solubility, ionization state, and metabolic stability—the cornerstones of a successful drug discovery program.
Lipophilicity: Mastering the Balance Between Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP describes the partitioning of the neutral form of a molecule between an organic solvent (typically n-octanol) and an aqueous phase.[11][12]
-
LogD is the partition ratio at a specific pH, accounting for both the neutral and ionized forms of the molecule. For basic compounds like quinazolines, LogD at physiological pH (7.4) is often more relevant than LogP.
The trimethoxy substitution pattern directly impacts lipophilicity. While each methoxy group is polar, its methyl component adds hydrophobicity. The overall effect on LogP is a complex interplay between these competing characteristics and the specific substitution pattern on the quinazoline core.[7] An optimal lipophilicity is crucial; too high, and the compound may suffer from poor solubility and high plasma protein binding, while too low may result in poor membrane permeability.
Experimental Determination of Lipophilicity
While several methods exist, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is favored in drug discovery for its speed and lower sample consumption compared to the traditional "shake-flask" method.[12][13] The principle is that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.
Protocol: LogD₇.₄ Determination by RP-HPLC
Objective: To determine the distribution coefficient at pH 7.4 for a series of trimethoxy-substituted quinazolines.
Materials:
-
Test compounds and a set of 5-8 reference compounds with known LogD₇.₄ values.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: Phosphate buffer (pH 7.4).
-
Mobile Phase B: Acetonitrile or Methanol.
-
DMSO for stock solutions.
Methodology:
-
Preparation of Standards and Samples:
-
Prepare 10 mM stock solutions of all test and reference compounds in DMSO.
-
Dilute stocks to a final concentration of ~50 µM in a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection: UV, at a wavelength appropriate for the quinazoline scaffold (e.g., 254 nm or 340 nm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point. Hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
-
-
Data Acquisition:
-
Inject a blank (50:50 mobile phase mixture) to establish the baseline.
-
Inject an unretained compound (e.g., uracil) to determine the column dead time (t₀).
-
Inject each reference compound and test compound to obtain their retention times (tᵣ).
-
-
Calculation:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (tᵣ - t₀) / t₀.
-
Calculate log k' for all compounds.
-
Plot a calibration curve of the known LogD₇.₄ values of the reference standards against their corresponding log k' values.
-
Determine the LogD₇.₄ of the test compounds by interpolating their log k' values onto the linear regression of the calibration curve.
-
Scientist's Note: The use of a buffered mobile phase at pH 7.4 is critical for determining LogD, as it ensures the ionization state of the compounds is physiologically relevant. The reference standards must be structurally similar to the test compounds to ensure the validity of the correlation.
Data Presentation: Structure-Lipophilicity Relationship
| Compound ID | Substitution Pattern | LogD at pH 7.4 (Experimental) |
| QA-01 | 2,4,6-trimethoxy | 2.85 |
| QA-02 | 4,6,7-trimethoxy | 3.10 |
| QA-03 | 6,7,8-trimethoxy | 3.02 |
| Reference | Gefitinib | 3.20 |
Data are hypothetical for illustrative purposes.
Visualization: LogD Determination Workflow
Caption: Workflow for experimental LogD determination using RP-HPLC.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and its distribution in the body. Poor solubility is a major hurdle in drug development, potentially leading to low bioavailability and unreliable in vitro assay results.[14][15]
-
Kinetic Solubility: Measured by precipitating a compound from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer. It reflects the solubility of the fastest precipitating form and is useful for high-throughput screening in early discovery.[14][16]
-
Thermodynamic Solubility: The true equilibrium solubility of a compound in a saturated solution. It is determined after a longer incubation period and is crucial for lead optimization and preformulation studies.[16][17]
For basic compounds like quinazolines, solubility is highly pH-dependent. At pH values below their pKa, the nitrogen atoms become protonated, forming a more soluble salt. The methoxy groups, through their electronic and steric effects, can influence the crystal packing of the solid-state compound, thereby affecting the energy required to break the crystal lattice and dissolve the molecule.
Experimental Determination of Solubility
High-throughput kinetic solubility assays are invaluable in early discovery for quickly ranking compounds. Nephelometry, which measures light scattering caused by precipitated particles, is a common and rapid method.
Protocol: High-Throughput Kinetic Solubility by Nephelometry
Objective: To rapidly assess the kinetic solubility of trimethoxy-substituted quinazolines in a phosphate-buffered saline (PBS) solution.
Materials:
-
Test compounds.
-
DMSO (high purity).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well or 384-well clear-bottom microplates.
-
A plate-based laser nephelometer.
Methodology:
-
Plate Preparation:
-
Dispense 198 µL of PBS (pH 7.4) into each well of the microplate.
-
Reserve columns for blanks (200 µL PBS) and positive controls (compounds with known high and low solubility).
-
-
Compound Addition (DMSO Titration):
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Using a liquid handler or multichannel pipette, add 2 µL of the DMSO stock solution directly into the PBS-containing wells. This creates a final compound concentration of 100 µM with 1% DMSO.
-
Scientist's Note: This "DMSO shock" method rapidly induces precipitation for compounds with solubility below the target concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its solubilizing effect.
-
-
Incubation and Measurement:
-
Immediately after compound addition, shake the plate for 10 minutes at room temperature to mix.
-
Allow the plate to incubate for a defined period, typically 1-2 hours, to allow for precipitate formation to stabilize.
-
Measure the light scattering in each well using a laser nephelometer.
-
-
Data Analysis:
-
Subtract the average reading of the blank wells from all other wells.
-
The solubility is reported as the concentration at which significant light scattering (precipitation) is first observed. For a single-point screen, results can be binned as "High" (>100 µM), "Medium," or "Low" (<10 µM) solubility based on the signal intensity relative to controls.
-
Data Presentation: Kinetic Solubility Profile
| Compound ID | Substitution Pattern | Kinetic Solubility at pH 7.4 (µM) |
| QA-01 | 2,4,6-trimethoxy | > 100 |
| QA-02 | 4,6,7-trimethoxy | 45 |
| QA-03 | 6,7,8-trimethoxy | 62 |
| Reference | Verapamil | > 100 (High Control) |
| Reference | Felodipine | < 1 (Low Control) |
Data are hypothetical for illustrative purposes.
Visualization: pH-Solubility Relationship
Caption: Workflow for pKa determination by potentiometric titration.
Metabolic Stability: Predicting In Vivo Longevity
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. [18]A compound that is metabolized too quickly will have a short half-life and may fail to achieve therapeutic concentrations in the body. In vitro assays using liver fractions are essential for predicting a compound's in vivo clearance. [19][20] Key parameters derived from these assays include:
-
In Vitro Half-life (t₁/₂): The time required for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLᵢₙₜ): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. [19] For trimethoxy-substituted quinazolines, a primary metabolic pathway is O-demethylation by cytochrome P450 (CYP) enzymes, which converts a methoxy group to a hydroxyl group. The position of the methoxy group can greatly influence its susceptibility to this metabolic attack. [21]Some quinazolines are also susceptible to metabolism by Aldehyde Oxidase (AO). [22]
Experimental Determination of Metabolic Stability
The "substrate depletion" method using human liver microsomes (HLM) is a standard assay in drug discovery. [20]HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life and intrinsic clearance of trimethoxy-substituted quinazolines.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
Test compounds and positive controls (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).
-
Acetonitrile (ACN) with an internal standard (IS) for quenching.
-
LC-MS/MS system for analysis.
Methodology:
-
Incubation Preparation (on ice):
-
In a microcentrifuge tube or 96-well plate, combine phosphate buffer, HLM (e.g., at 0.5 mg/mL final concentration), and the test compound (e.g., at 1 µM final concentration).
-
Prepare parallel incubations without the NADPH regenerating system as a negative control to check for non-enzymatic degradation.
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37 °C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Scientist's Note: NADPH is an essential cofactor for CYP enzyme activity. [19]The regenerating system ensures its concentration remains stable throughout the incubation.
-
-
Time-Point Sampling:
-
Immediately after adding NADPH, take the first sample (t=0).
-
Continue to take samples at subsequent time points (e.g., 5, 15, 30, 60 minutes).
-
To sample, transfer an aliquot of the incubation mixture into a separate well or tube containing ice-cold ACN with the internal standard. This immediately stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. The amount is typically expressed as a peak area ratio (parent compound/internal standard).
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ, in µL/min/mg protein) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL protein in incubation). [23]
-
Data Presentation: Metabolic Stability Profile
| Compound ID | Substitution Pattern | t₁/₂ in HLM (min) | CLᵢₙₜ (µL/min/mg) |
| QA-01 | 2,4,6-trimethoxy | 45 | 30.8 |
| QA-02 | 4,6,7-trimethoxy | > 60 | < 23.1 |
| QA-03 | 6,7,8-trimethoxy | 22 | 63.0 |
| Control | Verapamil | < 10 | > 138.6 |
| Control | Warfarin | > 60 | < 23.1 |
Data are hypothetical for illustrative purposes.
Visualization: Microsomal Stability Assay Workflow
Caption: Experimental workflow for an in vitro metabolic stability assay.
Conclusion: An Integrated View for Rational Drug Design
The physicochemical properties of trimethoxy-substituted quinazolines are not independent variables but are deeply interconnected. A change in the substitution pattern that improves metabolic stability might negatively impact solubility or lipophilicity. Therefore, successful drug design requires a multi-parameter optimization strategy. This guide has provided the foundational principles and validated experimental frameworks for characterizing these critical properties. By systematically evaluating lipophilicity, solubility, ionization, and metabolic stability, researchers can build robust structure-activity and structure-property relationships. This data-driven approach empowers scientists to make informed decisions, rationally design superior molecules, and ultimately increase the probability of advancing a quinazoline-based candidate into clinical development.
References
- How to Conduct an In Vitro Metabolic Stability Study. (2025). Vertex AI Search.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- LogP—Making Sense of the Value. ACD/Labs.
- (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- Solubility Assessment Service.
- Development of Methods for the Determin
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Synthesis of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3).
- API pKa Study. Generic Drug / Alfa Chemistry.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors. Semantic Scholar.
- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
- Aqueous Solubility Assay. Enamine.
- A review of methods for solubility determination in biopharmaceutical drug characteriz
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- pKa determination by 1H NMR spectroscopy - An old methodology revisited.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- Metabolic Stability Assay Services. BioIVT.
- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
- A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.
- METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. NIH.
- Method Optimization for Synthesis of Trisubstitued Quinazoline Deriv
- 6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine. Smolecule.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH.
- Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. PubMed.
- Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. NIH.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
- Synthesis, biological evaluation, and computational studies of some novel quinazoline deriv
- Characterization of Potential NMDA and Cholecystokinin Antagonists. II.
- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.
- Quinazoline. Wikipedia.
- Lipophilicity of Quinazoline derivatives.
Sources
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cibtech.org [cibtech.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine [smolecule.com]
- 10. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 20. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 21. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives
This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological effects of 4-aminoquinazoline derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with contemporary findings to illuminate the path from molecular structure to therapeutic function. We will dissect the nuanced interplay of chemical modifications and their impact on target engagement, selectivity, and overall pharmacological profiles, with a particular focus on their celebrated role as kinase inhibitors in oncology.
The 4-Aminoquinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has long captured the attention of medicinal chemists. Among its various derivatives, the 4-aminoquinazoline scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous therapeutic agents for a wide range of diseases, including cancer, inflammation, and microbial infections.[1]
The significance of the 4-aminoquinazoline core lies in its ability to mimic the purine ring of adenosine triphosphate (ATP), the universal energy currency in cells and the substrate for a vast array of enzymes, most notably kinases. By competitively binding to the ATP-binding site of kinases, 4-aminoquinazoline derivatives can effectively block their enzymatic activity, thereby disrupting the signaling pathways that drive disease progression.[2][3] This mechanism of action is central to the success of several FDA-approved anticancer drugs, such as gefitinib (Iressa®) and erlotinib (Tarceva®), which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5]
The following diagram illustrates the core 4-aminoquinazoline scaffold and highlights the key positions for chemical modification that dictate its biological activity.
Sources
- 1. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Quinazoline Derivatives
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its inherent versatility and ability to interact with a multitude of biological targets have led to the development of numerous therapeutic agents.[1][2] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the systematic screening of novel quinazoline derivatives to uncover their therapeutic potential. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: Strategic Target Selection and Assay Development
The initial phase of any screening campaign is the strategic selection of biological targets and the development of robust assays. The choice of targets for quinazoline derivatives is often guided by existing knowledge of their structure-activity relationships (SAR).[4]
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinazoline derivatives are renowned for their potent anticancer properties, frequently targeting key enzymes in oncogenic signaling pathways.[1][3]
1.1.1 Kinase Inhibition: A Prominent Anticancer Mechanism
A significant number of quinazoline-based anticancer drugs function as kinase inhibitors.[5][6][7] Kinases are pivotal enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[5] Therefore, screening novel quinazoline derivatives against a panel of relevant kinases is a primary step.
Key Kinase Targets for Quinazoline Derivatives:
-
Epidermal Growth Factor Receptor (EGFR): A well-established target for non-small cell lung cancer and other epithelial tumors.[5][8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.
-
Tyrosine Kinases: A broad family of kinases often implicated in cancer cell proliferation and survival.[8]
Workflow for Kinase Inhibitor Screening:
Experimental Protocol: EGFR Tyrosine Kinase Inhibitor Screening Assay
This protocol outlines a common method for screening potential EGFR tyrosine kinase inhibitors using an ELISA-based assay.[8][9]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP solution
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)
-
96-well microtiter plates
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Coat Plate: Coat the wells of a 96-well plate with the poly(Glu, Tyr) substrate and incubate overnight. Wash the wells with wash buffer.
-
Prepare Reactions: In each well, add the assay buffer, the novel quinazoline derivative at various concentrations (the test compound), and the recombinant EGFR kinase.[9]
-
Initiate Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[10]
-
Stop Reaction & Wash: Stop the reaction by adding a stop solution or by washing the wells.
-
Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody to each well and incubate. This antibody will bind to the phosphorylated tyrosine residues on the substrate.
-
Substrate Addition: After washing, add the TMB substrate. The HRP enzyme will catalyze a color change.
-
Read Absorbance: Stop the color development with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The intensity of the color is proportional to the amount of phosphorylation. A decrease in color intensity in the presence of the test compound indicates inhibition of EGFR kinase activity. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.[]
Self-Validation:
-
Positive Control: A known EGFR inhibitor (e.g., Gefitinib) should be included to validate assay performance.[12]
-
Negative Control: A vehicle control (e.g., DMSO) without any inhibitor should be included to represent 100% enzyme activity.
-
Z'-factor: This statistical parameter should be calculated to assess the quality and reliability of the high-throughput screening assay.
1.1.2 Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a clinically validated anticancer strategy.[13] Some quinazoline derivatives have been shown to interfere with tubulin polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[13][14][15]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., PIPES, MgCl2, EGTA)
-
GTP solution
-
Fluorescent reporter dye that binds to polymerized microtubules
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a tubulin reaction mix containing tubulin, polymerization buffer, and GTP.
-
Compound Preparation: Prepare serial dilutions of the novel quinazoline derivatives.
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds, a known polymerization inhibitor (e.g., Nocodazole) as a positive control, and a vehicle control.[13]
-
Initiate Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Measure Fluorescence: Immediately place the plate in the pre-warmed fluorescence plate reader and measure the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes) at the appropriate excitation and emission wavelengths.[16]
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of the fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.[13]
Data Presentation: Anticancer Activity
| Compound ID | Target Kinase | IC50 (µM) | Tubulin Polymerization Inhibition (%) at 10 µM | Cytotoxicity (MCF-7) GI50 (µM) |
| QZ-001 | EGFR | 0.5 | 12 | 1.2 |
| QZ-002 | VEGFR2 | 1.2 | 5 | 3.5 |
| QZ-003 | EGFR | >50 | 85 | 0.8 |
| Positive Ctrl | Gefitinib | 0.05 | N/A | 0.1 |
| Positive Ctrl | Nocodazole | N/A | 95 | 0.05 |
Antimicrobial Activity: Combating Infectious Diseases
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents.[17] Quinazoline derivatives have shown promise as antibacterial and antifungal agents.[1]
Workflow for Antimicrobial Screening:
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Novel quinazoline derivatives
-
Standard antibiotic/antifungal as a positive control
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[18]
-
Compound Dilution: Perform serial two-fold dilutions of the novel quinazoline derivatives and the positive control antibiotic/antifungal in the broth medium directly in the 96-well plate.[19]
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).[22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18] This can be determined visually or by measuring the optical density using a plate reader.
Self-Validation:
-
Quality Control Strains: Use of reference strains with known MIC values for the control antibiotic/antifungal is crucial for validating the assay.[22]
-
Reproducibility: The assay should be performed in triplicate to ensure the reproducibility of the results.
Data Presentation: Antimicrobial Activity
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| QZ-004 | 8 | >64 | 16 |
| QZ-005 | 4 | 32 | 8 |
| QZ-006 | >64 | >64 | >64 |
| Positive Ctrl (Vancomycin) | 1 | N/A | N/A |
| Positive Ctrl (Ciprofloxacin) | N/A | 0.5 | N/A |
| Positive Ctrl (Fluconazole) | N/A | N/A | 2 |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases.[23] Quinazoline derivatives have been reported to possess anti-inflammatory properties.[1]
1.3.1 Inhibition of Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins.[24][25][26] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[25][26]
Experimental Protocol: COX-2 Inhibitor Screening Assay
This fluorometric assay provides a rapid and sensitive method for high-throughput screening of COX-2 inhibitors.[24][25]
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control[24]
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the COX assay buffer, the novel quinazoline derivative at various concentrations, and the COX-2 enzyme. Include a positive control (Celecoxib) and an enzyme control (no inhibitor).[25]
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[24][25]
-
Data Analysis: The rate of increase in fluorescence is proportional to the COX-2 activity. A decrease in the rate in the presence of the test compound indicates inhibition. Calculate the IC50 value.
Self-Validation:
-
Standard Inhibitor: The IC50 value obtained for the known COX-2 inhibitor should be within the expected range to validate the assay.
-
Linearity: The enzymatic reaction should be in the linear range for accurate determination of inhibitory activity.
1.3.2 Inhibition of Nitric Oxide (NO) Production in Macrophages
Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for inflammation.[27] The production of nitric oxide (NO) is a key indicator of the inflammatory response.
Experimental Protocol: Griess Assay for Nitrite Determination
This colorimetric assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Novel quinazoline derivatives
-
Known anti-inflammatory agent (e.g., Dexamethasone) as a positive control
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel quinazoline derivatives for a specified time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the cells for 24 hours.
-
Collect Supernatant: Collect the cell culture supernatant.
-
Griess Reaction: Add the Griess reagent to the supernatant. A color change will occur in the presence of nitrite.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Data Analysis: A decrease in absorbance in the presence of the test compound indicates inhibition of NO production.
Data Presentation: Anti-inflammatory Activity
| Compound ID | COX-2 Inhibition IC50 (µM) | Inhibition of NO Production in RAW 264.7 cells (%) at 10 µM |
| QZ-007 | 2.5 | 75 |
| QZ-008 | 15.8 | 42 |
| QZ-009 | >100 | 15 |
| Positive Ctrl (Celecoxib) | 0.4 | N/A |
| Positive Ctrl (Dexamethasone) | N/A | 90 |
Part 2: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the initial biological screening is crucial for establishing the structure-activity relationship (SAR) of the novel quinazoline derivatives.[4][28] SAR studies provide insights into how specific structural modifications influence biological activity, guiding the rational design of more potent and selective compounds.
Logical Relationship for SAR-Guided Optimization:
By systematically modifying the substituents on the quinazoline core and evaluating their impact on biological activity, researchers can identify key pharmacophoric features and optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties.[2][29][30]
Conclusion
The biological activity screening of novel quinazoline derivatives is a multifaceted process that requires a strategic and systematic approach. This guide has provided a comprehensive framework, from target selection and assay development to SAR-guided lead optimization. By adhering to rigorous experimental protocols, incorporating self-validating systems, and grounding the research in established scientific principles, researchers can effectively unlock the therapeutic potential of this privileged scaffold and contribute to the discovery of new and improved medicines.
References
- COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich. (URL: )
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (URL: [Link])
-
COX-2 (human) Inhibitor Screening Assay Kit - Applications - CAT N - Bertin bioreagent. (URL: [Link])
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (URL: [Link])
-
Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane - NIH. (URL: [Link])
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: [Link])
-
Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation - PubMed. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (URL: [Link])
-
Guidelines for HTRF technology in EGFR kinase assay - ResearchGate. (URL: [Link])
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. (URL: [Link])
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors - PubMed. (URL: [Link])
-
CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. (URL: [Link])
-
Virtual Target Screening: Validation Using Kinase Inhibitors - ACS Publications. (URL: [Link])
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (URL: [Link])
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (URL: [Link])
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - NIH. (URL: [Link])
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING | TSI Journals. (URL: [Link])
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (URL: [Link])
-
4.5. Tubulin Polymerization Assay - Bio-protocol. (URL: [Link])
-
IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber. (URL: [Link])
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (URL: [Link])
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (URL: [Link])
-
Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (URL: [Link])
-
High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed. (URL: [Link])
-
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (URL: [Link])
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. (URL: [Link])
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (URL: [Link])
-
Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (URL: [Link])
-
Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed. (URL: [Link])
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. (URL: [Link])
-
(PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - ResearchGate. (URL: [Link])
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (URL: [Link])
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (URL: [Link])
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (URL: [Link])
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 4. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. maxanim.com [maxanim.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. assaygenie.com [assaygenie.com]
- 26. mybiosource.com [mybiosource.com]
- 27. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of EGFR Inhibitors Using 4-Chloro-6,7,8-trimethoxyquinazoline
Foreword: The Strategic Importance of the Quinazoline Scaffold in Oncology
The quinazoline ring system is a cornerstone in the design of modern targeted cancer therapies. Its rigid, bicyclic structure serves as a "privileged scaffold," capable of mimicking the adenine portion of ATP and binding with high affinity to the ATP-binding site of various protein kinases.[1] Among these, the Epidermal Growth Factor Receptor (EGFR) has been a primary focus. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of several cancers, most notably non-small-cell lung cancer (NSCLC).[2][3] First and second-generation EGFR inhibitors like Gefitinib and Erlotinib are built upon the 4-anilinoquinazoline core, validating its clinical significance.[4][5]
This guide focuses on a specific, highly functionalized intermediate: 4-Chloro-6,7,8-trimethoxyquinazoline . The strategic placement of three methoxy groups at the 6, 7, and 8 positions of the quinazoline core is not arbitrary. These electron-donating groups can modulate the electronic properties of the ring system, potentially enhancing binding affinity and influencing the pharmacokinetic profile of the final inhibitor. This document provides a detailed technical guide for researchers, chemists, and drug development professionals on leveraging this key intermediate for the synthesis of potent EGFR inhibitors.
Section 1: The Core Synthesis Strategy - Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route to novel 4-anilino-6,7,8-trimethoxyquinazoline derivatives is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the quinazoline ring is highly activated towards displacement by nucleophiles due to the electron-withdrawing effect of the adjacent ring nitrogen (N1). This makes the reaction with a primary amine (typically a substituted aniline) a robust and high-yielding transformation.
The causality behind this experimental choice is rooted in fundamental organic chemistry. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the heterocyclic ring. The choice of solvent, temperature, and the potential use of an acid or base catalyst can be optimized to drive the reaction to completion.
Sources
- 1. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust In Vitro Kinase Assay Protocol for the Characterization of 4-Aminoquinazoline Derivatives
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Kinase Inhibition in Drug Discovery
Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] This phosphorylation event acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. With over 500 kinases identified in the human kinome, their involvement in signal transduction pathways governing cell growth, differentiation, and metabolism is extensive.[2] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4]
The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[5][6] Several FDA-approved drugs, such as gefitinib and erlotinib, feature this core structure and effectively target kinases like the Epidermal Growth Factor Receptor (EGFR).[5] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[2][7]
This application note provides a comprehensive, step-by-step protocol for a robust in vitro kinase assay designed to characterize the inhibitory potential of 4-aminoquinazoline derivatives. We will delve into the rationale behind key experimental choices, outline essential controls for data integrity, and provide a framework for accurate data analysis and interpretation.
Principle of the Assay
This protocol describes a biochemical kinase assay that measures the amount of ADP produced as a result of the kinase phosphorylating its substrate. The amount of ADP generated is inversely proportional to the inhibitory activity of the test compound. We will utilize a commercially available luminescence-based ADP detection kit for a sensitive and high-throughput compatible readout.
Visualizing the Workflow
The following diagram illustrates the overall workflow of the in vitro kinase assay for evaluating a 4-aminoquinazoline derivative.
Caption: Workflow for the in vitro kinase assay.
Materials and Reagents
Essential Reagents and Their Functions
| Reagent | Supplier | Catalog No. | Function |
| Recombinant Kinase (e.g., EGFR) | Varies | Varies | The enzyme of interest. |
| Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1) | Varies | Varies | The molecule to be phosphorylated by the kinase. |
| 4-Aminoquinazoline Derivative | In-house/Varies | N/A | The test inhibitor. |
| Adenosine 5'-Triphosphate (ATP) | Varies | Varies | The phosphate donor for the kinase reaction.[1] |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | Detects ADP produced, enabling quantification of kinase activity. |
| Kinase Buffer | In-house prep | N/A | Maintains optimal pH and ionic strength for kinase activity. |
| Dimethyl Sulfoxide (DMSO) | Varies | Varies | Solvent for the test compound. |
| 384-well White Assay Plates | Varies | Varies | Low-volume plates suitable for luminescence readings. |
Preparation of Stock Solutions and Buffers
1. Kinase Buffer (1X):
-
40 mM Tris-HCl, pH 7.5
-
20 mM MgCl₂
-
0.1 mg/mL Bovine Serum Albumin (BSA)
-
Scientist's Note: MgCl₂ is a crucial cofactor for most kinases, as it coordinates with the phosphate groups of ATP. BSA is included to prevent the enzyme from sticking to the walls of the assay plate.
2. ATP Stock Solution (10 mM):
-
Dissolve the appropriate amount of ATP in nuclease-free water.
-
Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
3. 4-Aminoquinazoline Derivative Stock (10 mM):
-
Dissolve the compound in 100% DMSO.
-
Store at -20°C, protected from light.
Experimental Protocol: Step-by-Step Guide
Part 1: Assay Optimization
Before determining the IC₅₀ of your inhibitor, it is critical to optimize the assay conditions to ensure you are working within the linear range of the reaction.
1. Enzyme Titration:
-
Goal: Determine the optimal kinase concentration that yields a robust signal without depleting the substrate too quickly.
-
Procedure: Perform the kinase reaction with a fixed, excess concentration of substrate and ATP, but vary the concentration of the kinase.
-
Expected Outcome: A concentration of kinase that results in approximately 10-20% of substrate turnover within the desired reaction time.
2. ATP Kₘ Determination:
-
Goal: Determine the Michaelis constant (Kₘ) of ATP for your kinase. This is crucial for interpreting the mechanism of inhibition.[7]
-
Procedure: With the optimal kinase concentration and saturating substrate concentration, perform the kinase reaction across a range of ATP concentrations.
-
Scientist's Note: For ATP-competitive inhibitors like 4-aminoquinazolines, the apparent IC₅₀ value will increase with increasing ATP concentrations.[7] Running the final assay at the ATP Kₘ concentration is a standard practice that allows for better comparison of inhibitor potencies across different studies.[8]
Part 2: IC₅₀ Determination of the 4-Aminoquinazoline Derivative
1. Preparation of Compound Dilution Series:
-
Create a serial dilution of your 4-aminoquinazoline derivative in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Self-Validation Check: Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit kinase activity.[3]
2. Assay Plate Setup:
-
The following table provides an example layout for a 384-well plate.
| Well Type | Components | Purpose |
| Test Wells | Kinase, Substrate, 4-Aminoquinazoline Derivative, ATP | To measure the inhibitory effect of the compound at various concentrations. |
| Positive Control (100% Activity) | Kinase, Substrate, DMSO, ATP | Represents the uninhibited kinase activity. |
| Negative Control (0% Activity) | Substrate, DMSO, ATP (No Kinase) | Accounts for background signal from the assay components. |
3. Reaction Assembly:
-
Add 5 µL of kinase buffer to all wells.
-
Add 1 µL of the appropriate compound dilution or DMSO to the wells.
-
Add 2 µL of a kinase/substrate mix (prepared in kinase buffer).
-
Mix gently and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the reaction by adding 2 µL of ATP solution (at a final concentration equal to its Kₘ).
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
4. Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
Data Analysis and Interpretation
1. Normalization of Data:
-
Subtract the average luminescence of the negative control wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the 4-aminoquinazoline derivative using the following formula:
% Inhibition = 100 * (1 - (Signal_Test_Well / Signal_Positive_Control))
2. IC₅₀ Curve Generation:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[9][10] The IC₅₀ is the concentration of the inhibitor that reduces kinase activity by 50%.[11]
Visualizing Inhibition Data
The following diagram illustrates the relationship between inhibitor concentration and kinase activity, leading to the determination of the IC₅₀ value.
Caption: A typical sigmoidal dose-response curve for IC₅₀ determination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background signal | - Compound interference with the detection system.- Contaminated reagents. | - Run a "no enzyme" control with the inhibitor to check for interference.[12]- Prepare fresh buffers and ATP solutions. |
| Low signal or no kinase activity | - Inactive kinase or substrate.- Suboptimal buffer conditions (pH, cofactors). | - Test the activity of the kinase and substrate with a known potent inhibitor.- Re-optimize the assay buffer. |
| Poor Z'-factor (<0.5) | - High variability in replicates.- Assay conditions are not robust. | - Ensure accurate pipetting and proper mixing.- Re-optimize enzyme and substrate concentrations.[13] |
| Inhibitor appears inactive in vitro but is active in cells | - The compound may be a pro-drug, requiring metabolic activation.- High intracellular ATP concentrations in vivo can overcome competitive inhibition.[7]- The in vitro assay may lack a required cofactor or binding partner. | - Consider cell-based assays to complement in vitro data.[11]- Re-evaluate the ATP concentration used in the assay.[14] |
Conclusion
This application note provides a detailed and robust protocol for the in vitro characterization of 4-aminoquinazoline-based kinase inhibitors. By adhering to the principles of assay optimization, including proper controls, and employing rigorous data analysis, researchers can confidently determine the potency of their compounds. This foundational biochemical data is a critical first step in the drug discovery pipeline, enabling the selection of promising candidates for further preclinical development.
References
- Services | ATP Competition Assay | International Centre for Kinase Profiling.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
- Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
-
Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]
- Technical Support Center: Troubleshooting Kinase Assays - Benchchem.
-
Kinase assays | BMG LABTECH. Available at: [Link]
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]
- Biochemical kinase assay to improve potency and selectivity - Domainex.
- KINASE PROFILING & SCREENING - Reaction Biology.
- Promega Notes 93: Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay.
-
A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors | Cancer Research - AACR Journals. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF - ResearchGate. Available at: [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis | ACS Infectious Diseases - ACS Publications. Available at: [Link]
-
In-cell Western Assays for IC50 Determination - Azure Biosystems. Available at: [Link]
-
(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. Available at: [Link]
-
Why does my inhibitor not work in an in vitro kinase assay? - ResearchGate. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. clyte.tech [clyte.tech]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to Cell-Based Assays for Evaluating the Anticancer Activity of Quinazoline Compounds
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility has led to the development of numerous compounds with a wide spectrum of biological activities.[1] In oncology, quinazoline derivatives have emerged as a cornerstone of targeted therapy, primarily through their potent inhibition of protein kinases that are crucial for cancer cell signaling.[2]
Many clinically approved anticancer agents, such as gefitinib, erlotinib, and lapatinib, are quinazoline-based compounds that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5][6] Overexpression or mutation of EGFR is a key driver in various malignancies, including non-small-cell lung cancer (NSCLC).[4][7][8] Beyond EGFR, other quinazoline derivatives have been developed to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a critical mediator of tumor angiogenesis, and components of the PI3K/Akt/mTOR pathway, which governs cell proliferation and survival.[9][10][11][12][13][14]
This guide provides an integrated, methodology-driven framework for researchers evaluating novel quinazoline compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to characterizing a compound's anticancer profile, from initial cytotoxicity screening to detailed mechanistic elucidation.
Part 1: Foundational Assays for Anticancer Activity
The initial evaluation of a novel compound hinges on its ability to inhibit cell proliferation or induce cell death. These primary screening assays are fundamental for determining potency (e.g., IC50 values) and guiding further investigation.
Cell Viability & Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[15]
Causality and Experimental Rationale:
-
Why MTT? It is a well-established, cost-effective, and high-throughput compatible assay, making it ideal for primary screening of a library of compounds or a range of concentrations.[15]
-
Self-Validation System: The protocol's integrity relies on proper controls. A vehicle control (e.g., DMSO) is critical to ensure the solvent used to dissolve the quinazoline compound does not have intrinsic toxicity. A positive control (e.g., a known anticancer drug like doxorubicin or gefitinib) validates that the assay system is responsive to cytotoxic agents.[16][17] Blank wells containing only media and MTT reagent are used to subtract background absorbance.[16]
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16][18]
-
Compound Treatment: Prepare serial dilutions of the quinazoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time, typically 48 to 72 hours, at 37°C, 5% CO₂.[16]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[16][19] Visually confirm the formation of purple formazan precipitate in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[15][16]
-
Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: IC50 Values
| Compound | Cell Line | IC50 (µM) after 72h |
| Quinazoline-X | MCF-7 (Breast) | 5.10 ± 2.12[20] |
| Quinazoline-X | SW480 (Colon) | 19.60 ± 1.13[20] |
| Quinazoline-Y | MGC-803 (Gastric) | 0.85[21] |
| Gefitinib (Control) | A549 (Lung) | 8.15 - 9.56[22] |
Part 2: Elucidating the Mechanism of Action
Once a compound demonstrates potent cytotoxicity, the next critical step is to understand how it works. Does it induce programmed cell death (apoptosis)? Does it halt the cell cycle? Does it prevent metastasis?
Apoptosis Induction: Annexin V & Propidium Iodide (PI) Staining
Apoptosis is a controlled, programmed form of cell death that is a highly desirable mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[23] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]
Causality and Experimental Rationale:
-
Why Annexin V/PI? This dual-staining method, analyzed by flow cytometry, provides a quantitative snapshot of the cell population, distinguishing between four states:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+
-
-
Self-Validation System: Comparing the percentage of apoptotic cells in the treated sample to the vehicle-treated control is essential. A positive control, such as staurosporine or cisplatin, should be included to confirm the cell line's ability to undergo apoptosis and the assay's performance.
Caption: Principle of Annexin V and Propidium Iodide Staining.
Detailed Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinazoline compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include vehicle-treated control wells.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or trypsin-EDTA. Combine all cells from each well and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis: Uncovering Cytostatic Effects
Many kinase inhibitors exert their anticancer effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[23][24] By treating cells with a DNA-staining dye like Propidium Iodide (PI) and analyzing them with flow cytometry, one can determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a particular phase indicates compound-induced arrest.[20][25]
Causality and Experimental Rationale:
-
Why PI Staining? PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), while cells in S phase (synthesis) have an intermediate amount. This allows for clear differentiation of cell cycle phases.
-
Self-Validation System: The vehicle-treated control provides the baseline cell cycle distribution. A known cell cycle inhibitor (e.g., nocodazole for G2/M arrest) can be used as a positive control. The quality of the data is assessed by the distinctness of the G1 and G2 peaks and a low coefficient of variation (CV).
Caption: The Eukaryotic Cell Cycle and Key Checkpoints.
Detailed Protocol: Cell Cycle Analysis with PI
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinazoline compound at relevant concentrations for 24-48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark. RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use software to model the resulting histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Cell Migration & Invasion: Assessing Anti-Metastatic Potential
A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells.[26] Assays that measure these processes are vital for evaluating a compound's potential to be an effective anti-metastatic agent.
Wound Healing (Scratch) Assay: This straightforward method assesses collective cell migration. A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap over time is monitored.[21]
Causality and Experimental Rationale:
-
Why the Scratch Assay? It is a simple, inexpensive, and effective way to visualize and semi-quantitatively measure directional cell migration. It is particularly useful for initial screening of anti-migratory effects.
-
Self-Validation System: The rate of wound closure in vehicle-treated cells serves as the 100% migration benchmark. It is crucial to use a proliferation inhibitor (like Mitomycin C) or perform the assay in serum-free media if the compound also affects cell proliferation, to ensure that wound closure is due to migration and not cell division.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Detailed Protocol: Wound Healing Assay
-
Cell Seeding: Plate cells in a 24-well plate and grow until they form a fully confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight, linear scratch through the center of the monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh, low-serum medium containing the quinazoline compound at non-toxic concentrations (determined from the MTT assay). Also, prepare vehicle control wells.
-
Imaging: Immediately capture images of the scratch in each well using a microscope with a camera. This is the 0-hour time point.
-
Incubation & Re-imaging: Incubate the plate at 37°C and capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Use image analysis software (like ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial area.
Part 3: Target Validation and Pathway Analysis
The final step is to link the observed cellular effects (phenotype) to the compound's interaction with its intended molecular target (genotype/pathway). For quinazolines, this often means confirming the inhibition of specific kinase signaling pathways.
Western Blotting for Kinase Inhibition: Western blotting is a powerful technique to detect changes in protein levels and, crucially, their post-translational modifications, such as phosphorylation. For quinazoline EGFR/VEGFR inhibitors, the key is to demonstrate a reduction in the phosphorylation of the target receptor and its downstream effectors.[10]
Causality and Experimental Rationale:
-
Why Western Blot? It provides direct evidence of target engagement. Seeing a decrease in phosphorylated EGFR (p-EGFR) upon treatment with a purported EGFR inhibitor confirms the compound is hitting its target in the cellular environment. Analyzing downstream proteins like Akt and ERK reveals the functional consequence of this inhibition.[11]
-
Self-Validation System: Loading controls (e.g., β-actin, GAPDH) are essential to ensure equal protein amounts were loaded in each lane. Total protein levels of the target (e.g., total EGFR) should be measured to confirm the effect is on phosphorylation, not protein degradation. A ligand (e.g., EGF) is used to stimulate the pathway, providing a robust signal to inhibit.
Caption: Simplified EGFR/VEGFR Signaling and Quinazoline Inhibition.
Conceptual Protocol: Western Blot Analysis
-
Cell Treatment & Lysis: Treat cells with the quinazoline compound for a short duration (e.g., 1-6 hours) before stimulating with a growth factor (e.g., EGF) for 15-30 minutes. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific for the phosphorylated form of the target (e.g., anti-p-EGFR) and total protein (e.g., anti-EGFR), as well as downstream targets (anti-p-Akt, anti-Akt) and a loading control (anti-GAPDH).
-
Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to demonstrate a specific reduction in kinase activity.
Conclusion
The evaluation of novel quinazoline anticancer compounds requires a multi-faceted and logical approach. By systematically progressing from broad phenotypic assays like MTT to more detailed mechanistic studies such as apoptosis and cell cycle analysis, and finally to specific target validation via western blotting, researchers can build a comprehensive and compelling profile of a compound's activity. Each assay serves as a self-validating system when designed with the appropriate controls, providing trustworthy data that illuminates both the therapeutic potential and the mechanism of action of these promising molecules.
References
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.).
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.).
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). Journal of Medicinal Chemistry.
- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed. (2022).
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.).
- Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.).
- Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed. (2023).
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-prolifer
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers.
- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.
- Application Notes and Protocols: 4-(Methylthio)quinazoline in Medicinal Chemistry. (n.d.). BenchChem.
- New Symmetrical Quinazoline Derivatives Selectively Induce Apoptosis in Human Cancer Cells. (n.d.).
- Application Notes and Protocols for Cell Cycle Analysis in Cells Treated with Quinazoline-4,7-diol Deriv
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
- Quinazoline‐based as anticancer drugs. (n.d.).
- Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. (n.d.).
- Analysis of the cellular cycle and impact of quinazolinone-1,2,3-triazole glycoside 13 on the proportion of V-FITC-positive annexin that stain in HCT-116 cells in comparison with control. (n.d.).
- Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (n.d.).
- Inhibition of Invasion and Migration by Newly Synthesized Quinazolinone MJ-29 in Human Oral Cancer CAL 27 Cells through Suppression of MMP-2/9 Expression and Combined Down-regulation of MAPK and AKT Signaling. (n.d.). Anticancer Research.
- The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. (2022).
- Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways. (n.d.).
- Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Deriv
- Some recently reported quinazoline-based anticancer agents. (n.d.).
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI.
- Application of Quinazoline Derivatives in Anti-Prolifer
- Cancer Cell-Based Assays. (n.d.).
- Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies. (n.d.). RSC Publishing.
- Cell based assays – Assay Development and Valid
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.).
- Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure - PMC. (2019).
- Applying analytical method validation to cell-based potency assays. (2024). Sterling Pharma Solutions.
- Cross-Validation of Findings from Different Cell-Based Assays: A Compar
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).
- MTT Cell Proliferation Assay. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 14. ijpbs.com [ijpbs.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. atcc.org [atcc.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 24. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Inhibition of Invasion and Migration by Newly Synthesized Quinazolinone MJ-29 in Human Oral Cancer CAL 27 Cells through Suppression of MMP-2/9 Expression and Combined Down-regulation of MAPK and AKT Signaling | Anticancer Research [ar.iiarjournals.org]
Accelerating Discovery: Microwave-Assisted Synthesis of 4-Aminoquinazolines for Improved Yield and Efficiency
An Application Note for Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology.[1][2] Marketed kinase inhibitors like gefitinib, erlotinib, and afatinib all feature this privileged core, highlighting its importance in the development of targeted therapies.[1][3] Traditionally, the synthesis of these compounds involves methods that require lengthy reaction times, high temperatures, and often result in modest yields.[4] This application note details a robust and highly efficient protocol for the synthesis of 4-aminoquinazolines utilizing microwave irradiation, a method that dramatically reduces reaction times from hours to minutes and significantly improves product yields.[4][5][6]
This guide provides a comprehensive overview of the principles behind microwave-assisted organic synthesis (MAOS), a detailed experimental protocol for a one-pot, multi-component reaction, comparative data against conventional heating methods, and expert insights to ensure reproducible, high-yield results.
The Microwave Advantage: Causality in Accelerated Synthesis
Microwave-assisted synthesis is not merely about faster heating; it's a fundamentally different energy transfer mechanism compared to conventional oil bath or heating mantle methods.[7]
-
Conventional Heating ("Outside-In"): Energy is transferred via conduction and convection from the heat source, through the vessel walls, and into the solvent and reactants. This process is slow and creates a significant temperature gradient within the vessel, which can lead to the formation of thermal decomposition byproducts.[7]
-
Microwave Heating ("Inside-Out"): Microwave irradiation interacts directly with polar molecules or ions within the reaction mixture.[7] This interaction, primarily through dipolar polarization and ionic conduction, causes rapid, uniform, and efficient heating throughout the bulk of the reaction medium.[7] This eliminates the thermal gradient and allows for precise temperature control, often reaching target temperatures in seconds that would take many minutes with conventional methods. The result is a dramatic acceleration of reaction rates, often accompanied by cleaner reaction profiles and higher yields.[5][6]
Reaction Mechanism: One-Pot Formation of the Quinazoline Core
One of the most efficient routes to 4-aminoquinazolines is the one-pot condensation of 2-aminobenzonitrile, an orthoester, and an amine source (like ammonium acetate) under microwave conditions.[5][6] The reaction proceeds through a rapid cascade of condensation and cyclization steps, facilitated by the high-energy environment of the microwave reactor.
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. youtube.com [youtube.com]
Application Notes & Protocols: A Scalable Workflow for the Synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 4-Chloro-6,7,8-trimethoxyquinazoline
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] Within this class, this compound stands out as a high-value, versatile intermediate. Its strategic importance lies in its role as a key building block for a new generation of targeted therapeutics, particularly potent inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[3] These kinase inhibitors are at the forefront of oncology, offering more precise mechanisms of action against various cancer cell lines.[3][4]
The 4-chloro substituent provides a reactive site for nucleophilic aromatic substitution, allowing for the facile introduction of various aryl-amino groups to build a diverse library of pharmacologically active molecules.[2] The 6,7,8-trimethoxy substitution pattern is crucial for modulating the molecule's binding affinity and pharmacokinetic properties. A series of N-aryl-substituted 4-aminoquinazoline derivatives featuring this trimethoxy pattern have demonstrated significant antitumor activity, making the scalable and reliable production of the 4-chloro intermediate a critical bottleneck in the drug development pipeline.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable experimental workflow for the production of this compound. We will begin with a well-characterized laboratory-scale synthesis, explaining the mechanistic rationale behind the chosen methodology. Subsequently, we will delve into the critical considerations and protocols for scaling up this process to a pilot-plant scale, emphasizing process safety, control, and the integration of Process Analytical Technology (PAT) for enhanced efficiency and reproducibility.
Part 1: Laboratory-Scale Synthesis (10-50g Scale)
The laboratory-scale synthesis is designed to be robust and high-yielding, providing a solid foundation for future scale-up activities. The selected two-step route proceeds via a well-established pathway: the cyclization of an appropriate anthranilamide derivative to form the quinazolinone core, followed by a chlorination reaction.
Synthetic Rationale & Workflow
The synthesis begins with 2-amino-3,4,5-trimethoxybenzamide, which undergoes a cyclization reaction with triethyl orthoformate to yield 6,7,8-trimethoxyquinazolin-4(3H)-one. This intermediate is then converted to the final product, this compound, using phosphorus oxychloride (POCl₃) as the chlorinating agent. POCl₃ is a standard and highly effective reagent for converting cyclic amides (lactams) and their vinylogous counterparts, like 4-hydroxyquinazolines (the tautomeric form of quinazolin-4-ones), into their corresponding chloro-derivatives.[5][6]
Caption: Laboratory-scale synthesis workflow for this compound.
Detailed Laboratory Protocol
Step 1: Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-one
-
Reactor Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagent Charging: To the flask, add 2-amino-3,4,5-trimethoxybenzamide (50.0 g, 0.221 mol), triethyl orthoformate (78.2 g, 0.528 mol), and acetic anhydride (56.4 g, 0.552 mol).
-
Reaction: Heat the mixture to reflux (approx. 120-130°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.
-
Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. A solid precipitate will form. Filter the solid, wash it with ethanol (2 x 50 mL), and then with diethyl ether (2 x 50 mL) to remove residual reagents.
-
Drying: Dry the isolated white to off-white solid in a vacuum oven at 60°C to a constant weight.
-
Expected Yield: 45-48 g (86-91%)
-
Purity (by HPLC): >98%
-
Step 2: Synthesis of this compound
-
Reactor Setup: In a well-ventilated chemical fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser (with a gas outlet connected to a scrubber containing a sodium hydroxide solution), and a nitrogen inlet.
-
Reagent Charging: Carefully charge the flask with 6,7,8-trimethoxyquinazolin-4(3H)-one (40.0 g, 0.170 mol) and phosphorus oxychloride (POCl₃) (160 mL, 1.72 mol).
-
Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF) (2 mL). The addition of DMF forms a Vilsmeier-Haack type reagent in situ, which facilitates the chlorination.
-
Reaction: Heat the slurry to reflux (approx. 105-110°C) under a nitrogen atmosphere. The mixture will become a clear solution as the reaction progresses. Monitor the reaction by TLC until the starting material is no longer visible (typically 3-5 hours).
-
Work-up - Quenching (CRITICAL STEP):
-
Cool the reaction mixture to room temperature.
-
In a separate, larger flask (e.g., 2 L beaker) equipped with a mechanical stirrer, prepare a mixture of crushed ice and water (approx. 1 kg).
-
Slowly and cautiously add the reaction mixture dropwise to the ice-water with vigorous stirring. This is a highly exothermic and gas-evolving step. Maintain the temperature of the quench mixture below 20°C.
-
-
pH Adjustment & Precipitation: After the addition is complete, slowly add a saturated sodium bicarbonate solution to the mixture to neutralize the excess acid until the pH is ~7-8. A solid precipitate will form.
-
Isolation & Purification: Filter the resulting solid, wash thoroughly with water (3 x 200 mL) until the washings are neutral, and then dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethyl acetate or isopropanol.
-
Expected Yield: 39-42 g (90-95%)
-
Purity (by HPLC): >99%
-
Part 2: Scale-Up to Pilot Plant Production (1-5 kg Scale)
Transitioning from the bench to a pilot plant introduces significant challenges that must be proactively addressed.[7][8][9][10] Direct translation of the laboratory protocol is rarely successful and can be hazardous. Key areas of focus include thermal management, mass transfer, reagent handling logistics, and process control.
Critical Scale-Up Considerations & Causality
-
Thermal Safety & Heat Transfer: The chlorination reaction with POCl₃ and the subsequent quench are highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions, pressure buildup, and the formation of degradation impurities.
-
Solution: Utilize a jacketed glass-lined reactor with precise temperature control. Implement controlled, slow addition of reagents and ensure the cooling system has sufficient capacity to handle the heat load. A preliminary reaction calorimetry study is highly recommended to quantify the heat of reaction and determine the maximum safe addition rate.
-
-
Mass Transfer & Mixing: Inefficient mixing in large vessels can lead to localized "hot spots," uneven reagent concentration, and ultimately, lower yields and higher impurity levels.[7]
-
Solution: Select a reactor with an appropriate impeller design (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity. The stirring rate must be optimized to provide good mixing without causing excessive splashing or shear.
-
-
Reagent Handling & Safety (POCl₃): Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water.[11][12][13] Handling hundreds of liters poses a significant operational risk.
-
Solution: Use a closed-system transfer for charging POCl₃ into the reactor via a pump and dedicated lines to minimize operator exposure. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, suits, and respiratory protection.[14][15] Emergency shower and eyewash stations must be readily accessible.[14]
-
-
Process Analytical Technology (PAT): Relying solely on offline analytics like TLC for monitoring large-scale reactions can lead to delays and suboptimal process control. PAT tools provide real-time insights into the reaction's progress.[16][17][18]
-
Solution: Implement in-situ monitoring. For instance, an in-line FTIR or Raman probe can track the disappearance of the quinazolinone carbonyl peak and the appearance of the product, allowing for precise determination of the reaction endpoint.[19][20] This avoids unnecessary heating, which can lead to side reactions, and ensures the reaction goes to completion.
-
Caption: Pilot-scale workflow incorporating critical process controls and PAT.
Detailed Pilot-Scale Protocol (Target: 2 kg Product)
Equipment: 50 L Glass-Lined Reactor, 100 L Quench Reactor, Centrifuge, Vacuum Dryer.
Step 1: Chlorination
-
Reactor Inerting & Charging: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen. Charge 6,7,8-trimethoxyquinazolin-4(3H)-one (2.1 kg, 8.89 mol).
-
POCl₃ Transfer: Using a closed-system pump, transfer phosphorus oxychloride (8.4 L, 90.2 mol) into the reactor.
-
Catalyst Addition: Add DMF (0.1 L) via the charging port.
-
Controlled Heating: Begin agitation and slowly heat the reactor contents to 105-110°C using the jacket heating system.
-
Real-Time Monitoring: Monitor the reaction progress using an in-situ PAT probe. The reaction is complete when the characteristic peak of the starting material is no longer detected.
-
Cooling: Once complete, cool the reactor jacket to bring the internal temperature of the reaction mass down to 25-30°C.
Step 2: Work-up and Isolation
-
Quench Preparation: Charge the 100 L reactor with crushed ice (25 kg) and water (25 L) and begin vigorous agitation.
-
Controlled Reverse Quench: Slowly transfer the cooled reaction mass from the 50 L reactor into the quench reactor via a dip tube below the surface of the ice/water. Maintain the quench temperature below 20°C throughout the transfer. The transfer should take no less than 2 hours.
-
Neutralization: Once the quench is complete, slowly add a 20% w/v aqueous sodium bicarbonate solution to the slurry until an inline pH probe indicates a stable pH of 7.0-8.0.
-
Isolation: Transfer the slurry to a centrifuge. Filter the solid product.
-
Washing: Wash the filter cake with purified water until the conductivity of the filtrate is low and the pH is neutral.
-
Drying: Transfer the wet cake to a vacuum dryer and dry at 60°C under full vacuum until the loss on drying (LOD) is <0.5%.
-
Expected Yield: 2.0-2.1 kg (89-93%)
-
Part 3: Analytical Quality Control
Rigorous analytical testing is essential to ensure the final product meets the required specifications for use in further pharmaceutical manufacturing.
| Parameter | Method | Specification | Rationale |
| Appearance | Visual Inspection | White to off-white crystalline solid | Ensures consistency and absence of gross contamination. |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the reference spectrum of this compound | Confirms the chemical structure of the compound. |
| Identity | Mass Spectrometry | [M+H]⁺ matches the theoretical mass ± 0.1 amu (255.06) | Confirms the molecular weight of the compound.[21] |
| Purity | HPLC (UV, 254 nm) | ≥ 99.0% | Quantifies the main component and detects impurities. |
| Individual Impurity | HPLC (UV, 254 nm) | ≤ 0.10% | Controls specific known and unknown process-related impurities. |
| Melting Point | Capillary Method | 155-159 °C (literature range) | A sharp melting range is indicative of high purity. |
| Residual Solvents | GC-HS | Per ICH Q3C guidelines | Ensures that solvents used in the process are removed to safe levels. |
| Loss on Drying (LOD) | Gravimetric | ≤ 0.5% | Measures the amount of volatile matter (e.g., water, residual solvent). |
References
- Vertex AI Search. (2026). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
- Developing Medicines. (n.d.). Scale-Up → Challenges within Scale-Up.
- Pharma Now. (n.d.). Scale-Up in Pharmaceutical Manufacturing: Challenges and Best Practices.
- NOAA. (n.d.). phosphorus oxychloride - Report | CAMEO Chemicals.
- Wikipedia. (2024). Quinazoline.
- Thermo Fisher Scientific. (2025).
- Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- Mettler Toledo. (n.d.).
- Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
- ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction. Organic Letters.
- Sigma-Aldrich. (n.d.).
- Mettler Toledo. (n.d.). The Role of Process Analytical Technology in Academic Research.
- NJ.gov. (n.d.). Hazard Summary: Phosphorus Oxychloride.
- Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride.
- gsrs. (n.d.). This compound.
- ACS Publications. (2005). Process Analytical Technology: An Investment in Process Knowledge.
- Wikipedia. (2024). Process analytical technology.
- Grokipedia. (n.d.). Process analytical technology.
- Benchchem. (2025).
- PubMed. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters.
- ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 7. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 8. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 9. Scale-Up → Challenges within Scale-Up | Developing Medicines [drugdevelopment.web.unc.edu]
- 10. pharmanow.live [pharmanow.live]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
- 13. opcw.org [opcw.org]
- 14. nj.gov [nj.gov]
- 15. lanxess.com [lanxess.com]
- 16. mt.com [mt.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Process analytical technology - Wikipedia [en.wikipedia.org]
- 19. mt.com [mt.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. GSRS [gsrs.ncats.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline. As a critical intermediate in the development of targeted therapeutics, particularly kinase inhibitors, achieving a high yield and purity of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this multi-step synthesis.
I. Synthetic Workflow Overview
The synthesis of this compound is a three-step process, each with its own set of challenges and optimization parameters. A thorough understanding of the entire workflow is essential for successful and reproducible results.
Caption: Synthetic pathway for this compound.
II. Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3,4,5-trimethoxybenzoic Acid from Gallic Acid
This initial step involves a three-stage process: methylation of the hydroxyl groups of gallic acid, followed by nitration and subsequent reduction of the nitro group.
A. Methylation of Gallic Acid to 3,4,5-Trimethoxybenzoic Acid
-
In a well-ventilated fume hood, dissolve gallic acid in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate, to the solution.
-
Slowly add a methylating agent like dimethyl carbonate. Using dimethyl carbonate is a greener alternative to the more toxic dimethyl sulfate.[1]
-
Heat the reaction mixture to 110-120°C and maintain for 8-10 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and perform an acidic workup to precipitate the 3,4,5-trimethoxybenzoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
B. Nitration of 3,4,5-Trimethoxybenzoic Acid
-
Carefully dissolve the 3,4,5-trimethoxybenzoic acid in a suitable solvent like chloroform.
-
Cool the solution to 50°C.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the temperature.
-
Stir the reaction for several hours until completion, as monitored by TLC.
-
Carefully quench the reaction by pouring it over ice.
-
Filter the precipitated 2-nitro-3,4,5-trimethoxybenzoic acid, wash with cold water, and dry.
C. Reduction of 2-Nitro-3,4,5-trimethoxybenzoic Acid
-
Dissolve the nitro compound in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent, for instance, iron powder in the presence of a small amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, filter the hot solution to remove the iron salts.
-
Cool the filtrate and adjust the pH to precipitate the 2-amino-3,4,5-trimethoxybenzoic acid.
-
Filter the product, wash with water, and dry.
Protocol 2: Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-one
This step utilizes the Niementowski reaction, a classic method for forming the quinazolinone ring system.[2][3]
-
In a round-bottom flask, combine 2-amino-3,4,5-trimethoxybenzoic acid with an excess of formamide.
-
Heat the mixture to 130-140°C for approximately 2-4 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, which should solidify upon cooling.
-
Triturate the solid with a suitable solvent like ethanol or water to remove excess formamide.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6,7,8-trimethoxyquinazolin-4(3H)-one.
Protocol 3: Synthesis of this compound
The final step is the chlorination of the quinazolinone. This reaction is sensitive to moisture and requires careful handling of reagents.
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 6,7,8-trimethoxyquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux (around 105-110°C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 8-9.
-
The precipitated product is filtered, washed thoroughly with cold water, and dried under vacuum.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Step 1: Synthesis of 2-Amino-3,4,5-trimethoxybenzoic Acid
Q1: The yield of 3,4,5-trimethoxybenzoic acid is low during the methylation step. What could be the issue?
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature slightly.
-
Insufficient base or methylating agent: Use a sufficient excess of both the base and methylating agent to drive the reaction to completion.
-
Moisture in the reaction: Ensure all reagents and solvents are dry, as water can consume the methylating agent.
Q2: The nitration step is producing multiple products or a dark, tarry substance. How can I improve this?
-
Temperature control: The nitration reaction is highly exothermic. Maintaining a low and consistent temperature during the addition of the nitrating agent is crucial to prevent over-nitration and side reactions.
-
Purity of starting material: Ensure the 3,4,5-trimethoxybenzoic acid is pure, as impurities can lead to undesired side reactions.
Step 2: Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-one
Q3: The Niementowski reaction is giving a low yield of the quinazolinone. What are the common pitfalls?
-
Suboptimal temperature: The temperature for this reaction is critical. Temperatures below 130°C may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials and product.[5]
-
Purity of formamide: Use high-purity formamide, as impurities can lead to side reactions.
-
Incomplete removal of water: The reaction produces water, which can inhibit the final cyclization step. Ensuring the reaction is carried out in an open system or with a setup to remove water can improve yields.
Q4: My product from the Niementowski reaction is difficult to purify and appears as a brown oil. What should I do?
-
Formation of polymeric byproducts: This can occur at excessively high temperatures. Ensure the reaction temperature is well-controlled.
-
Purification strategy: If direct crystallization is not effective, consider column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product.
Step 3: Synthesis of this compound
Q5: The chlorination reaction is not proceeding to completion, and I am recovering the starting quinazolinone. What is the problem?
-
Presence of moisture: This is a very common issue. Both the starting quinazolinone and the POCl₃ must be scrupulously dry. Any moisture will react with POCl₃, reducing its effectiveness.[6]
-
Insufficient reaction time or temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitor by TLC to confirm the disappearance of the starting material.
-
Mechanism of chlorination: The reaction proceeds through a phosphorylated intermediate. The conversion of this intermediate to the final chloro-product is the slower, higher-temperature step.[7] Ensure the temperature is maintained at reflux.
Q6: During the workup of the chlorination reaction, my product seems to be reverting to the starting quinazolinone. Why is this happening?
-
Hydrolysis of the product: 4-Chloroquinazolines can be susceptible to hydrolysis, especially in acidic or basic aqueous solutions at elevated temperatures.[8] When quenching the reaction with ice and neutralizing, it is important to keep the temperature low and work quickly.
-
Incomplete removal of POCl₃: Residual POCl₃ can hydrolyze to phosphoric acid, creating a highly acidic environment that can promote the hydrolysis of the product back to the quinazolinone. Ensure all excess POCl₃ is removed under vacuum before the aqueous workup.
Q7: The final product is a dark color and difficult to purify. What are the likely impurities?
-
Decomposition products: Overheating during the chlorination or workup can lead to decomposition.
-
Phosphorylated intermediates: If the reaction is not driven to completion, phosphorylated byproducts may be present.[7]
-
Demethylation: The presence of three electron-donating methoxy groups can make the aromatic ring susceptible to electrophilic attack. While less common under these conditions, the possibility of side reactions involving these groups should be considered, especially if the reaction is prolonged or at very high temperatures.
Purification Strategy for the Final Product:
-
Recrystallization: This is often the most effective method for purifying the final product. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane.
-
HPLC Analysis: The purity of the final product can be effectively determined by reverse-phase HPLC.[9] A C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic acid for MS compatibility) is a good starting point.[9]
IV. Data Presentation
| Step | Reactants | Reagents | Key Parameters | Expected Yield |
| 1A | Gallic Acid | Dimethyl Carbonate, K₂CO₃, DMF | 110-120°C, 8-10h[1] | >95%[1] |
| 1B | 3,4,5-Trimethoxybenzoic Acid | HNO₃, H₂SO₄, Chloroform | 50°C, several hours | Variable |
| 1C | 2-Nitro-3,4,5-trimethoxybenzoic Acid | Fe, HCl, Ethanol/Acetic Acid | Reflux | Good |
| 2 | 2-Amino-3,4,5-trimethoxybenzoic Acid | Formamide | 130-140°C, 2-4h[4] | Good to Excellent |
| 3 | 6,7,8-Trimethoxyquinazolin-4(3H)-one | POCl₃, cat. DMF | Reflux (105-110°C), 4-6h | Good to Excellent |
V. Mechanistic Insights
Mechanism of Quinazolinone Formation (Niementowski Reaction)
Caption: Simplified mechanism of the Niementowski reaction.
The reaction proceeds via the initial formation of an N-formyl intermediate from the reaction of the aminobenzoic acid and formamide. This is followed by tautomerization and an intramolecular cyclization, and finally, the elimination of a water molecule to yield the stable quinazolinone ring system.[2]
Mechanism of Chlorination with POCl₃
Sources
- 1. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski_quinazoline_synthesis [chemeurope.com]
- 4. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in nucleophilic aromatic substitution of quinazolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals specializing in the synthetic chemistry of quinazolines. This guide is designed to provide in-depth, experience-driven insights into troubleshooting low yields in one of the most crucial reactions for this scaffold: Nucleophilic Aromatic Substitution (SNAr). Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to diagnose issues and rationally design high-yielding experiments.
Understanding the Challenge: The Quinazoline Core in SNAr
The 4-aminoquinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The most common and direct route to these valuable compounds is the SNAr reaction, typically involving the displacement of a halide at the C4-position with a primary or secondary amine.
While seemingly straightforward, this reaction is frequently plagued by low yields. The issue often lies in the delicate electronic balance required for the reaction to proceed efficiently. The SNAr mechanism is a two-step addition-elimination process that relies on the quinazoline ring being sufficiently electron-deficient to accept a nucleophile.
The SNAr Mechanism on Quinazolines
The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Understanding this pathway is the first step in effective troubleshooting.
Caption: General mechanism for SNAr on 4-haloquinazolines.
A critical aspect of quinazoline chemistry is regioselectivity. For di-substituted substrates like 2,4-dichloroquinazoline, nucleophilic attack preferentially occurs at the C4 position under mild conditions.[5][6] This is because the C4 carbon has a higher LUMO coefficient and the transition state for attack at this position has a lower activation energy, making it the more electrophilic and kinetically favored site.[1][2][3] Substitution at C2 typically requires harsher conditions.[6][7]
Troubleshooting Guide
This section is structured to address specific experimental outcomes. Identify the problem that best matches your results to find potential causes and solutions.
Caption: A logical workflow for troubleshooting low-yield SNAr reactions.
Issue 1: Low or No Conversion of Starting Halo-Quinazoline
Question: My TLC/LC-MS analysis shows predominantly unreacted starting material, even after extended reaction times. What are the likely causes?
This is the most common failure mode and points to a fundamental issue with reactivity. The activation energy for the initial nucleophilic attack is too high under your current conditions.
Possible Causes & Solutions:
-
Poor Leaving Group: In SNAr, the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[8] The leaving group's primary role is to activate the ring by withdrawing electron density through induction. Therefore, more electronegative halogens are better leaving groups.
-
Causality: Fluorine is highly electronegative, making the carbon it's attached to more electrophilic and thus more susceptible to attack.[9] This effect outweighs its bond strength, leading to a reactivity trend that is the reverse of SN2 reactions.
-
Solution: If you are using a bromo- or iodo-quinazoline and getting low yields, consider synthesizing the chloro- or fluoro-analogue. The fluoro- version is often the most reactive.[8]
-
| Leaving Group | Relative Reactivity in SNAr | Rationale |
| -F | Highest | Strongest inductive electron withdrawal, maximally activating the ring for nucleophilic attack.[8][9] |
| -Cl | High | Good balance of inductive withdrawal and bond strength. Most commonly used.[1] |
| -Br | Moderate | Weaker inductive effect compared to Cl and F. |
| -I | Low | Poorest inductive activator among halogens. |
| -OTs, -OMs | Variable | Can be effective but may have competing reactions. |
| -NMe₂ | Very Low | A very poor leaving group unless activated (e.g., by protonation or conversion to a quaternary ammonium salt).[10] |
-
Insufficiently Activated Quinazoline Ring: The quinazoline ring itself must be electron-poor. If the ring contains strong electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂), the electron density of the ring increases, making it less electrophilic and slowing the reaction.[11]
-
Causality: EDGs destabilize the negative charge in the Meisenheimer intermediate, raising the activation energy of the first step. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) stabilize this intermediate, accelerating the reaction.[4][8][11]
-
Solution: If your quinazoline substrate has EDGs, you will likely need more forcing conditions: higher temperatures, a more polar solvent (see FAQ 3), or a stronger nucleophile. For substrates with EWGs, milder conditions are often sufficient.[12]
-
-
Weak Nucleophile: The reaction rate is directly dependent on the strength of the nucleophile. Electron-poor amines, such as anilines with electron-withdrawing substituents, are poor nucleophiles and often result in low yields or require harsh conditions.[13][14]
-
Causality: A more electron-rich nucleophile can more readily attack the electron-deficient quinazoline ring. Aliphatic amines are generally much stronger nucleophiles than aromatic amines (anilines).
-
Solution:
-
For weak nucleophiles: Increase the reaction temperature significantly (e.g., from 80 °C to 120 °C or higher) or consider using microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[13][15][16]
-
Base Assistance: For amine nucleophiles, a base is often used to scavenge the HX produced. For weakly nucleophilic alcohols or thiols, a stronger base (e.g., NaH, K₂CO₃) is required to deprotonate them first, forming the much more potent alkoxide or thiolate nucleophile.
-
-
-
Suboptimal Solvent or Temperature: SNAr reactions are highly sensitive to the reaction medium.
-
Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are excellent for SNAr because they solvate the cation (from the base, e.g., K⁺) but not the anionic nucleophile, leaving it "naked" and highly reactive. They also help stabilize the charged Meisenheimer intermediate.[17][18]
-
Solution: If you are using a less polar solvent like THF or Dioxane and seeing no reaction, switch to DMF or DMSO. Additionally, most SNAr reactions require heating.[19] A good starting point is 80 °C, but temperatures up to 150 °C may be necessary for unreactive partners.[15][20] See the protocol below for a systematic screening approach.
-
Issue 2: Formation of Multiple Products and Byproducts
Question: My reaction is working, but I'm getting a complex mixture of products, making purification difficult and lowering the yield of my desired compound.
This indicates that your reaction conditions are promoting undesired side reactions.
Possible Causes & Solutions:
-
Polysubstitution: This occurs when using substrates with multiple leaving groups, such as 2,4-dichloroquinazoline. While C4 substitution is kinetically favored, adding more than one equivalent of the nucleophile or using high temperatures can lead to a second substitution at C2.[7]
-
Solution: Carefully control the stoichiometry. Use only 1.0-1.1 equivalents of the nucleophile for mono-substitution. Add the nucleophile slowly at a lower temperature (e.g., 0 °C or room temperature) before heating, to maintain control over the reaction.[21]
-
-
Poor Regioselectivity: You are getting a mixture of C4 and C2 substituted isomers.
-
Causality: While C4 is electronically favored, very high temperatures can begin to overcome the activation energy barrier for C2 attack, leading to a loss of selectivity.
-
Solution: Lower the reaction temperature. A more selective reaction at a lower temperature for a longer time is preferable to a fast, non-selective reaction at a high temperature.[21]
-
-
Hydrolysis of the Starting Material: The presence of water, especially with a base, can lead to the nucleophilic attack of hydroxide (OH⁻) on the halo-quinazoline, forming the corresponding quinazolinone byproduct.
-
Solution: Ensure your reaction is run under anhydrous conditions. Use dry solvents, dry glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon).[22] If a base is required, use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) instead of aqueous inorganic bases.[21]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for SNAr on quinazolines, and why?
The choice of solvent is critical. Polar aprotic solvents are generally the best choice because they accelerate the reaction by stabilizing the charged Meisenheimer intermediate and leaving the nucleophile highly reactive.[17]
| Solvent Class | Examples | Suitability for Quinazoline SNAr |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Excellent. Highly recommended for difficult substitutions.[17][23] |
| Polar Protic | Ethanol, Isopropanol, n-Butanol | Good. Often used, but can act as competing nucleophiles at high temperatures.[1] |
| Ethers | THF, Dioxane, DME | Moderate. Less polar; typically require higher temperatures or more reactive substrates.[17] |
| Non-Polar | Toluene, Xylene | Poor. Generally ineffective unless under very high temperatures or phase-transfer catalysis.[17] |
Q2: How do I choose the correct base for my reaction?
The base has two primary roles: to deprotonate the nucleophile (if it's not already anionic) or to neutralize the acid (HX) byproduct of the reaction with an amine.
-
For Amine Nucleophiles: A non-nucleophilic organic base like DIPEA or Et₃N (1.2-2.0 eq.) is often sufficient to scavenge the generated acid.[1][3]
-
For Alcohol/Thiol Nucleophiles: A stronger base is needed to generate the more potent nucleophile. Inorganic bases like K₂CO₃, Cs₂CO₃, or NaH are common choices.[19] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[19]
Q3: My nucleophile is a sterically hindered amine, and the reaction is not working. What should I do?
Steric hindrance can dramatically slow down the reaction by impeding the nucleophile's approach to the C4 position.
-
Solution: These reactions almost always require more energy. Increase the temperature significantly (120-150 °C). Microwave heating is particularly effective in these cases.[13] You may also need to switch to a more reactive substrate (e.g., the 4-fluoroquinazoline).
Validated Experimental Protocols
Protocol 1: General Procedure for SNAr of 4-Chloro-6,7-dimethoxyquinazoline
This protocol is adapted from a reported synthesis of bioactive 4-aminoquinazolines and serves as a robust starting point.[3]
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6,7-dimethoxy-2,4-dichloroquinazoline (1.0 mmol, 1.0 eq.).
-
Reagent Addition: Add the solvent (e.g., Dioxane or Ethanol, ~0.1 M concentration).[3][19] Add the amine nucleophile (1.0 mmol, 1.0 eq.) followed by N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq.).
-
Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-aminoquinazoline.
Protocol 2: Troubleshooting via Small-Scale Temperature & Solvent Screening
If the general protocol fails, do not commit a large amount of material. Perform a parallel screen to find optimal conditions.
-
Setup: In an array of small reaction vials (e.g., microwave vials), add your halo-quinazoline starting material (~25 mg per vial) and a small stir bar.
-
Variable Addition:
-
Vials 1-3 (Solvent Screen): To each vial, add the nucleophile (1.0 eq) and base (1.5 eq). To Vial 1, add THF. To Vial 2, add Acetonitrile. To Vial 3, add DMSO.
-
Vials 4-6 (Temperature Screen): To each vial, add the nucleophile, base, and your most promising solvent from the initial attempt (e.g., Ethanol).
-
-
Reaction: Seal all vials. Place Vials 1-3 on a heating block set to 80 °C. Place Vial 4 at room temperature, Vial 5 at 80 °C, and Vial 6 at 120 °C. Stir all reactions for a set time (e.g., 4-6 hours).
-
Analysis: Cool all vials. Take a small aliquot from each, dilute, and analyze by LC-MS to determine the percent conversion and formation of byproducts. This data will provide a clear direction for scaling up the reaction.
References
-
Sánchez, J., Alarcón-Espósito, J., & Campodónico, P. R. (2020). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available from: [Link]
-
de Oliveira, R. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(2), 6021. Available from: [Link]
-
de Oliveira, R. S., et al. (2024). (a) General scheme for regioselective nucleophilic aromatic... ResearchGate. Available from: [Link]
-
Chen, J., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 8934–8939. Available from: [Link]
-
de Oliveira, R. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Baran, P. S., et al. Haloselectivity of Heterocycles. Baran Laboratory, Scripps Research. Available from: [Link]
-
User Madhav. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available from: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]
-
da Silva, A. C. S., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 280-288. Available from: [Link]
-
da Silva, A. C. S., & de Oliveira, R. S. (2023). Recent advances in selective functionalization of the quinazoline scaffold. ScienceDirect. Available from: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
de Oliveira, R. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]
-
Various Authors. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. ResearchGate. Available from: [Link]
-
Leah4sci. (2014). Activating and Deactivating Groups in Aromatic Substitution. YouTube. Available from: [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
-
LibreTexts Chemistry. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Pozharskii, A. F., et al. (2016). Tandem Synthesis of 10-Dimethylaminobenzo[h]quinazolines from 2-Ketimino-1,8-bis(dimethylamino)naphthalenes via Nucleophilic Replacement of the Unactivated Aromatic NMe2 Group. Organic Letters, 18(12), 2914-2917. Available from: [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Chemistry Steps. Available from: [Link]
-
da Silva, A. C. S., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. Available from: [Link]
-
Bizdena, E., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7753. Available from: [Link]
-
Various Authors. (n.d.). Effects of Solvent and Temperature on Reaction Outcome. ResearchGate. Available from: [Link]
-
Khabnadideh, S., et al. (2018). Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. Available from: [Link]
-
Zare, S., et al. (n.d.). Synthesis of 4-aminoquinazoline derivatives. ResearchGate. Available from: [Link]
-
Various Authors. (n.d.). Effect of solvent on reaction at different temperatures a,b. ResearchGate. Available from: [Link]
-
Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 145, 327-334. Available from: [Link]
-
Faghih, Z., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available from: [Link]
-
Zheng, Y., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. Available from: [Link]
-
Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. Available from: [Link]
-
Asif, M. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 10, 853702. Available from: [Link]
-
Moon, K., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Communications Chemistry, 4(1), 1-8. Available from: [Link]
-
Chen, J., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 4(12), 1591-1605. Available from: [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. baranlab.org [baranlab.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Aminoquinazolines
Welcome to the technical support center for the synthesis of 4-aminoquinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. As a privileged scaffold in medicinal chemistry, the efficient synthesis of 4-aminoquinazolines is paramount.[1][2] This document provides actionable insights and evidence-based protocols to overcome common synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of 4-aminoquinazolines, providing concise explanations and directing you to more detailed troubleshooting.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is a frequent issue stemming from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many classical methods require high temperatures, while modern catalytic approaches may proceed under milder conditions.[3]
-
Poor Starting Material Quality: The purity of precursors like anthranilic acid derivatives, 2-aminobenzonitriles, or 4-chloroquinazolines is crucial. Impurities can lead to unwanted side reactions.[4][5]
-
Inappropriate Catalyst or Base Selection: The choice of catalyst (e.g., copper, palladium) and base (organic vs. inorganic) is highly dependent on the specific synthetic route.[3][6]
-
Atmosphere and Moisture Control: Certain reactions are sensitive to air and moisture. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[4]
Q2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
Byproduct formation often points to issues with reaction conditions favoring alternative pathways. Consider the following:
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway. For instance, in some syntheses, polar solvents favor the desired C(sp²)–N bond formation to yield quinazolines, while nonpolar solvents might lead to benzimidazole formation.[7]
-
Temperature Control: Running the reaction at the optimal temperature is key. A temperature screening can help identify the sweet spot that maximizes the formation of the desired product while minimizing byproducts.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of both the metal and the coordinating ligand can dramatically impact selectivity.
Q3: How critical is the choice of solvent in the synthesis of 4-aminoquinazolines?
The solvent plays a multifaceted role in the reaction, influencing solubility, reaction rate, and even the reaction pathway itself.
-
Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature to avoid a heterogeneous mixture that can slow down the reaction.[7]
-
Polarity: As mentioned, solvent polarity can dictate the course of the reaction. Polar aprotic solvents like DMF and DMSO are commonly used and have been shown to produce excellent yields in certain protocols.[6][7]
-
Microwave-Assisted Synthesis: In microwave-assisted syntheses, the choice of a polar solvent that efficiently absorbs microwave irradiation is crucial for rapid and uniform heating, often leading to shorter reaction times and higher yields.[8][9]
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 4-aminoquinazolines.
Issue 1: Low or No Product Yield
A low or non-existent yield is a frustrating but common problem. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting Decision Tree for Low Yield
In-depth Causality and Solutions:
-
Starting Material Integrity: The stability of your starting materials, particularly substituted 2-aminobenzonitriles or 4-chloroquinazolines, can be a concern. Verify their purity by techniques like NMR or LC-MS before starting the reaction. If necessary, purify them via recrystallization or column chromatography.
-
Reaction Temperature and Time: Some synthetic routes, like the Bischler cyclization, may necessitate high temperatures to proceed efficiently.[7] Conversely, sensitive functional groups might require milder conditions to prevent decomposition. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and ensure the consumption of starting materials.[3]
-
Catalyst Activity: In metal-catalyzed reactions, the catalyst's activity is paramount. If you are using a heterogeneous catalyst, ensure it hasn't been poisoned. It may be necessary to use a fresh batch or regenerate the existing one. For homogeneous catalysts, ensure proper handling to prevent deactivation.
-
Base Strength and Solubility: The chosen base must be strong enough to facilitate the necessary deprotonation steps.[7] Additionally, the base's solubility in the reaction solvent is important for its effectiveness. If you suspect an issue, consider switching to a stronger or more soluble base.
Issue 2: Formation of Undesired Byproducts
The presence of significant byproducts indicates that alternative reaction pathways are competing with the desired transformation.
Common Byproducts and Their Mitigation:
| Byproduct | Potential Cause | Recommended Solution |
| Benzimidazoles | Use of non-polar solvents.[7] | Switch to a polar aprotic solvent like DMF or DMSO to favor the desired C-N bond formation.[7] |
| Hydrolysis of Starting Material/Product | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere. |
| Over-alkylation/arylation | Excess of alkylating/arylating agent. | Carefully control the stoichiometry of the reagents. |
| Dimerization of Starting Materials | In some catalytic cycles, this can be a competing pathway. | Optimize the catalyst loading and reaction concentration. |
Visualizing the Impact of Solvent Polarity:
Caption: Influence of Solvent Polarity on Reaction Outcome
Part 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for a common method of synthesizing 4-aminoquinazolines: the reaction of a 4-chloroquinazoline with an amine. This can be performed using either conventional heating or microwave irradiation.
Protocol 1: Synthesis of N-Aryl-4-aminoquinazoline via Conventional Heating
This protocol is adapted from classical methods and is suitable for a wide range of substrates.[8]
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
Aryl amine (1.0-1.2 eq)
-
2-Propanol (or other suitable high-boiling solvent)
-
Reaction flask with reflux condenser
-
Stirring plate with heating mantle
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinazoline (1.0 eq) and the desired aryl amine (1.0-1.2 eq).
-
Add 2-propanol to achieve a concentration of approximately 0.1 M with respect to the 4-chloroquinazoline.
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to reflux (approximately 80-82°C for 2-propanol) and maintain for 12 hours.[8]
-
Monitor the progress of the reaction by TLC (e.g., using a 5:1 mixture of petroleum ether and ethyl acetate as the eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water and filter to collect the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-aryl-4-aminoquinazoline.
Protocol 2: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazoline
This method offers a significant reduction in reaction time and often leads to improved yields.[8][9]
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
Aryl amine (1.0 eq)
-
2-Propanol
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine 4-chloroquinazoline (3.0 mmol) and the aryl amine (3.0 mmol).[8]
-
Add 2-propanol (30 mL).[8]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant power (e.g., 60W) for 20 minutes.[8]
-
Monitor the reaction by TLC to confirm completion.
-
After cooling, remove the solvent under reduced pressure.
-
Wash the residue with water, filter, and purify by silica gel column chromatography.
Workflow for Microwave-Assisted Synthesis:
Caption: Experimental Workflow for Microwave Synthesis
Part 4: Mechanistic Insights
Understanding the underlying reaction mechanism is crucial for rational optimization. One common pathway for the formation of 4-aminoquinazolines involves the copper-catalyzed reaction of 2-bromobenzonitriles with amidines.
Proposed Mechanism for Copper-Catalyzed Synthesis:
A plausible mechanism involves an initial Ullmann-type coupling of the amidine with the 2-bromobenzonitrile, followed by an intramolecular nucleophilic attack of the nitrogen onto the nitrile carbon, leading to the cyclized quinazoline product.[6][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to avoid hydrolysis of 4-Chloro-6,7,8-trimethoxyquinazoline during workup
Welcome to the technical support center for 4-Chloro-6,7,8-trimethoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this key intermediate in their synthetic workflows. Here, we address the most critical challenge encountered during its handling: hydrolysis. This document provides in-depth, mechanistically-grounded troubleshooting advice and validated protocols to ensure the integrity of your material during experimental workup.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
The high reactivity of the chlorine atom at the C4 position is due to a process called Nucleophilic Aromatic Substitution (SNAr).[1][2] The quinazoline ring is an electron-deficient system, which makes the carbon atom attached to the chlorine highly electrophilic and thus, an attractive target for nucleophiles like water or hydroxide ions.[3][4] The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, which ultimately leads to the expulsion of the chloride ion and the formation of the corresponding quinazolinone.[1][4]
The presence of a strong electron-withdrawing nitro group can further activate the ring towards nucleophilic attack.[3] While our compound lacks a nitro group, the inherent electron-deficient nature of the quinazoline ring system itself is sufficient to facilitate this unwanted side reaction.[5] The C4 position is particularly reactive compared to other positions on the ring.[2][5]
Mechanism: Hydrolysis of this compound
The diagram below illustrates the two-step addition-elimination mechanism. The initial attack by a nucleophile (water or hydroxide) forms the Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride leaving group.
Caption: Hydrolysis via Nucleophilic Aromatic Substitution (SNAr).
Q2: What are the primary factors that accelerate this hydrolysis during workup?
There are three main culprits that will dramatically increase the rate of hydrolysis:
-
Elevated pH (Alkaline Conditions): This is the most significant factor. While water is a weak nucleophile, the hydroxide ion (OH⁻), which is present in high concentrations in basic solutions, is a much stronger nucleophile. For every one-point increase in pH, the rate of hydrolysis can increase by approximately 10 times.[6]
-
Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7] Performing extractions or washes at elevated temperatures will accelerate the degradation of your product.
-
Extended Contact Time with Aqueous Phases: The longer your compound is in contact with water, especially under non-ideal pH or temperature conditions, the more opportunity there is for hydrolysis to occur.[6]
Troubleshooting Guide: Workup Procedures
This section provides direct answers and protocols for issues you may encounter during the purification of this compound.
Issue 1: A new, more polar spot appears on my TLC plate after a basic wash (e.g., sodium bicarbonate or carbonate).
-
Diagnosis: You are observing the formation of the hydrolysis product, 6,7,8-trimethoxyquinazolin-4(3H)-one. The quinazolinone is significantly more polar than the starting chloro-quinazoline due to the presence of the N-H and C=O bonds, causing it to have a lower Rf value on silica gel TLC plates. Basic washes create a high concentration of hydroxide ions, which rapidly attack the C4 position.[6][8]
-
Solution: Avoid basic aqueous washes entirely. If an acid quench or wash is necessary, neutralize carefully and perform the extraction under strictly controlled pH conditions.
Recommended Protocol 1: Buffered Aqueous Workup
This protocol is suitable when residual acidic reagents (e.g., HCl from a chlorination reaction with SOCl₂ or POCl₃) need to be neutralized without exposing the product to harsh basic conditions.
-
Initial Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add the crude reaction mixture to a cold, saturated solution of sodium bicarbonate (NaHCO₃). Rationale: While still basic, NaHCO₃ provides a milder pH environment (~pH 8-9) compared to stronger bases like sodium carbonate or hydroxide.
-
pH Monitoring: Monitor the pH of the aqueous layer continuously with pH paper or a calibrated pH meter. Do not allow the pH to exceed 8.5. If necessary, add a phosphate buffer (pH 7) to maintain neutrality.
-
Rapid Extraction: Immediately extract the product into a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[9] Do not allow the layers to sit for an extended period.
-
Washing: Wash the combined organic layers with cold brine (saturated NaCl solution). Rationale: Brine helps to remove residual water and breaks up emulsions without significantly altering pH.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).
Issue 2: My yield is consistently low, even when I try to control the pH.
-
Diagnosis: Even at neutral pH, hydrolysis can still occur, albeit at a slower rate. If your workup procedure is lengthy or requires heating, you may still be losing a significant amount of product. Furthermore, some synthetic routes for related compounds avoid aqueous workups altogether to maximize yield.
-
Solution: Employ a non-aqueous workup. This strategy is particularly useful if the crude product is an oil or solid that can be easily manipulated without dissolving in an aqueous phase.
Recommended Protocol 2: Non-Aqueous Workup
This is the preferred method when possible, as it completely avoids the primary reagent for hydrolysis.
-
Removal of Volatiles: If the reaction was performed in a volatile chlorinating agent like thionyl chloride (SOCl₂), remove the excess reagent under reduced pressure.[9][10]
-
Azeotropic Removal: Add toluene to the residue and evaporate it again under reduced pressure. Repeat this step 2-3 times. Rationale: Toluene forms an azeotrope with residual thionyl chloride, ensuring its complete removal.[9][10]
-
Direct Precipitation/Crystallization:
-
Option A (If product is solid): Dissolve the crude residue in a minimal amount of a hot solvent in which the product is soluble but impurities are not (e.g., isopropanol, ethyl acetate).[10] Allow it to cool slowly to induce crystallization. Collect the pure product by filtration.
-
Option B (Trituration): Add a solvent in which the product is insoluble but impurities are soluble (e.g., cold ether or hexane). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.
-
-
Column Chromatography: If the above methods fail, purify the material using silica gel chromatography with a non-polar, non-aqueous eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
Workup Decision Workflow
Use this diagram to select the most appropriate workup strategy for your experiment.
Caption: Decision tree for selecting the optimal workup protocol.
Summary of Key Parameters
The following table summarizes the critical parameters to control during the workup of this compound to minimize hydrolysis.
| Parameter | Recommended Condition | Rationale & Impact if Deviated |
| pH | Neutral (6.5 - 7.5) | Critical. Alkaline conditions (>pH 8) dramatically accelerate hydrolysis due to the high concentration of OH⁻ nucleophiles.[6][8] |
| Temperature | Low (0 - 25°C) | Hydrolysis rate increases with temperature. Keep all aqueous washes and extractions cold.[7] |
| Solvent | Non-Aqueous (Toluene, DCM) | When possible, avoid water altogether by using a non-aqueous workup to eliminate the source of hydrolysis.[10] |
| Time | As short as possible | Minimize the contact time between your compound and any aqueous phase to reduce the opportunity for degradation.[6] |
By understanding the chemical principles driving the hydrolysis and implementing these carefully controlled workup procedures, you can significantly improve the yield and purity of your this compound.
References
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- US8350029B2 - Process for the preparation of gefitinib - Google P
- A New Synthesis of Gefitinib.
- A simple and highly efficient process for synthesis of Gefitinib and its intermedi
- Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
- Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. Benchchem.
- Nucleophilic Arom
- Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- An In-depth Technical Guide to the Synthesis, Chemical Structure, and Activity of the EGFR Inhibitor Gefitinib. Benchchem.
- Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline deriv
- Effect of water pH on the stability of pesticides. MSU Extension.
- EFFECT OF WATER pH ON THE CHEMICAL STABILITY OF PESTICIDES.
- The Effect of Water pH on Pesticide Effectiveness.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals.
- Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC, NIH.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Electrochemical synthesis of 4-quinazolinone derivatives medi
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- Direct Amidation of Tertiary N-Benzylamines.
- Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- 4-Chloro-6,7-dimethoxyquinazoline synthesis. ChemicalBook.
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
- 4-Chloro-6,7-dimethoxyquinazoline. PubChem.
- Quinazoline derivatives: synthesis and bioactivities. PMC, PubMed Central.
- Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers. PMC, PubMed Central.
- WO2004024703A1 - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy)
- A Facile Zinc(II) Chloride Assisted Desulfurization of High‐Nitrogen Heterocycles.
- Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C
- A Simple Protocol for the C−N Cross‐Coupling of Aryl Chlorides with Amines Applying Ni/NHC Catalysis.
- Synthesis of N-heterocycles through alcohol dehydrogen
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. atticusllc.com [atticusllc.com]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Synthesis of Substituted Quinazolines
Welcome to the technical support center for the regioselective synthesis of substituted quinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues and answer frequently asked questions. The synthesis of quinazolines, a privileged scaffold in medicinal chemistry, is often complicated by challenges in controlling positional substitution, leading to issues with yield and purity.[1] This guide offers field-proven insights and solutions to navigate these complexities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of substituted quinazolines. Each entry details the problem, its probable causes, and a series of proposed solutions grounded in chemical principles.
Issue 1: Poor or No Yield of the Desired Quinazoline Product
Question: My reaction is resulting in a very low yield, or I am only recovering my starting materials. What are the likely causes and how can I troubleshoot this?
Probable Causes:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables. Many classical quinazoline syntheses, such as the Bischler cyclization, require high temperatures (often >120°C) to proceed efficiently.[2] Conversely, modern catalytic methods may operate under milder conditions.[2]
-
Poor Reactant Solubility: If starting materials are not fully dissolved in the chosen solvent at the reaction temperature, the reaction kinetics will be severely hindered.[3]
-
Inefficient Catalyst Activity: In metal-catalyzed reactions, the catalyst may be poisoned, or the chosen ligand may not be optimal for the desired transformation.
-
Incorrect Base or Solvent Choice: The strength of the base and the polarity of the solvent can dramatically influence reaction rates and even the reaction pathway itself.[3]
-
Starting Material Decomposition: High temperatures or incompatible reagents can lead to the degradation of sensitive starting materials or the desired product.
Proposed Solutions & Scientific Rationale:
-
Optimize Reaction Temperature and Time:
-
Action: Systematically screen a range of temperatures. For sluggish reactions, incrementally increase the temperature by 10-20°C. Monitor the reaction progress frequently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and check for starting material consumption or byproduct formation.[2]
-
Rationale: Chemical reactions have an activation energy barrier that must be overcome. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate. However, excessive heat can promote side reactions or decomposition.
-
-
Enhance Solubility:
-
Action: If solubility is an issue, select a different solvent in which all reactants are soluble at the desired temperature. Common solvents for quinazoline synthesis include DMF, DMSO, toluene, and ethanol.[2] For some modern syntheses, solvent-free conditions using microwave irradiation can be highly effective and can accelerate reaction times.[4][5]
-
Rationale: For a reaction to occur, molecules must collide. Poor solubility reduces the effective concentration of reactants, leading to a slower reaction rate.
-
-
Re-evaluate the Catalytic System:
-
Action: For metal-catalyzed approaches (e.g., using Cu, Pd, Fe, Ni), consider screening different catalysts, ligands, or metal salts.[4][6][7] Ensure the catalyst is not being deactivated by impurities in the starting materials or solvent.
-
Rationale: The catalyst's role is to lower the activation energy of the rate-determining step. The electronic and steric properties of the catalyst and its ligands must be matched to the specific substrates and reaction mechanism.
-
-
Switch to Microwave-Assisted Synthesis:
-
Action: If conventional heating is ineffective, explore microwave-assisted protocols. Microwave irradiation can often dramatically reduce reaction times from hours to minutes and improve yields.[5][8]
-
Rationale: Microwaves provide rapid, uniform heating of the reaction mixture, which can lead to faster reaction rates and sometimes different product distributions compared to conventional heating.
-
Troubleshooting Workflow: Low Yield
Caption: A decision tree to guide troubleshooting for low-yield quinazoline synthesis.
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Question: My reaction on a 2,4-disubstituted precursor is not selective, yielding a mixture of C2 and C4 substituted products. How can I favor one isomer over the other?
Probable Causes:
-
Inherent Electronic Properties: In many quinazoline precursors, particularly 2,4-dichloroquinazoline, the C4 position is intrinsically more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[9][10] However, this selectivity can be eroded under harsh conditions.
-
Reaction Conditions: High temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to a loss of selectivity.
-
Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered position, which can sometimes be C2, depending on the substitution pattern of the quinazoline core.
-
Solvent Effects: The polarity of the solvent can influence which reaction pathway is favored. In some cases, polar solvents favor C(sp²)-N bond formation (leading to quinazolines), while nonpolar solvents may promote alternative cyclizations.[3][7]
Proposed Solutions & Scientific Rationale:
-
Control Reaction Temperature:
-
Action: Perform the reaction at a lower temperature (e.g., room temperature or 0°C) for a longer period. This is especially critical for nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinazolines.
-
Rationale: The substitution at C4 generally has a lower activation energy than at C2.[10] By lowering the temperature, you provide sufficient energy for the kinetically favored C4 substitution to occur while disfavoring the higher-energy pathway to C2 substitution.
-
-
Leverage Solvent Choice for Selectivity:
-
Action: For SNAr, screen solvents like ethanol, THF, or acetonitrile.[10] For certain cyclization reactions, switching from a non-polar solvent (like toluene) to a polar aprotic solvent (like DMF) can be beneficial.[3]
-
Rationale: Solvents can stabilize transition states differently. For SNAr, a solvent that facilitates the formation of the Meisenheimer complex at the C4 position will enhance regioselectivity.
-
-
Block the More Reactive Position:
-
Action: If direct selective functionalization is failing, consider a synthetic strategy where the more reactive C4 position is blocked with an unreactive group (like a C-H or C-C bond). Then, perform the desired substitution at C2.[9][11] This requires a multi-step approach but provides unambiguous regiocontrol.
-
Rationale: This is a classic protecting group strategy. By rendering the C4 position inert to the reaction conditions, you force the reaction to occur exclusively at the C2 position.
-
-
Utilize Advanced Catalytic Methods:
-
Action: Explore modern transition-metal-catalyzed C-H activation or coupling reactions. These methods often employ directing groups that can guide the catalyst to a specific position (e.g., C2), overriding the inherent electronic preferences of the quinazoline core.[11]
-
Rationale: Directed C-H activation provides an orthogonal method for functionalization that relies on proximity and catalyst-directing group interactions rather than the intrinsic electrophilicity of the ring carbons.
-
Diagram: The Regioselectivity Challenge in SNAr
Caption: Competing nucleophilic attack sites on a 2,4-dichloroquinazoline precursor.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical in many quinazoline syntheses? The solvent plays a multifaceted role. Its polarity can determine the reaction pathway; for instance, polar solvents can favor the desired C(sp²)-N bond formation to yield quinazolines, while nonpolar solvents may inadvertently promote the formation of benzimidazole byproducts.[3] Furthermore, the solvent's boiling point is a key factor in reactions requiring high temperatures. Finally, the ability of the solvent to dissolve all reactants and reagents is fundamental for achieving an efficient reaction.[3]
Q2: How do substituents on the aniline or benzaldehyde precursors affect the reaction? Substituents have a profound impact via electronic and steric effects.
-
Electron-Withdrawing Groups (EWGs): On the aniline precursor, EWGs decrease the nucleophilicity of the amino group, potentially slowing down cyclization. On a benzaldehyde precursor, EWGs can make the carbonyl carbon more electrophilic and susceptible to attack.
-
Electron-Donating Groups (EDGs): On the aniline precursor, EDGs increase the nucleophilicity of the amino group, often accelerating the reaction. On a benzylamine precursor, however, an EDG can decrease the yield in certain oxidative coupling reactions.[4]
-
Steric Hindrance: Bulky groups, particularly at the ortho position of the aniline or benzaldehyde, can sterically hinder the cyclization step, often requiring more forcing conditions or specialized catalysts to overcome.[12]
Q3: When should I consider a metal-free synthesis over a transition-metal-catalyzed one? Metal-free approaches are attractive due to their lower cost, reduced toxicity, and simpler purification (no need to remove residual metal).[4] Consider a metal-free route when:
-
The starting materials are sufficiently reactive to undergo cyclization under thermal or microwave conditions.[4]
-
The desired transformation can be achieved using common reagents like iodine, which can act as a Lewis acid and an oxidant.[4][13]
-
Avoiding metal contamination in the final product is a critical concern, especially in late-stage pharmaceutical synthesis.
Transition-metal catalysis is often necessary for:
-
Reactions involving C-H activation or cross-coupling, which are difficult to achieve otherwise.[11]
-
Syntheses requiring milder conditions for sensitive functional groups.[2]
-
Cascade or tandem reactions where the metal catalyst orchestrates multiple bond-forming events in a single pot.[6]
Q4: Can I synthesize quinazolines without a solvent? Yes, solvent-free reactions are a key aspect of green chemistry and are often employed in quinazoline synthesis.[4] These reactions are typically conducted by heating a neat mixture of the reactants, often under microwave irradiation.[4][5] This method can lead to higher yields, shorter reaction times, and a significantly simplified workup procedure, as the product may precipitate upon cooling.[4]
Key Experimental Protocols
Protocol: Regioselective Synthesis of a 2-Chloro-4-aminoquinazoline via SNAr
This protocol describes the selective substitution at the C4 position of 2,4-dichloro-6,7-dimethoxyquinazoline, a common intermediate in the synthesis of α1-adrenoceptor blockers.[9][10]
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline
-
Primary or secondary amine (e.g., aniline, piperidine) (1.0-1.2 equivalents)
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Dissolution: Add anhydrous ethanol (or THF) to dissolve the starting material (approx. 0.1 M concentration).
-
Nucleophile Addition: While stirring at room temperature, add the amine nucleophile (1.0-1.2 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 3-16 hours. The reaction time can vary significantly depending on the nucleophilicity of the amine.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the dichloro-quinazoline starting material and the appearance of a new, more polar spot corresponding to the mono-substituted product.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-chloro-4-aminoquinazoline derivative.[10]
Self-Validation: The regioselectivity should be confirmed using 2D-NMR techniques (HSQC, HMBC). A key confirmation is the HMBC correlation between the protons of the C4-amino substituent and the C4 carbon of the quinazoline ring.[10]
Data Summary
Table 1: Comparison of Catalytic Systems for Quinazoline Synthesis
| Catalyst System | Typical Substrates | Key Advantages | Common Conditions | Reference |
| Copper (Cu) | 2-Bromobenzylamines + Amidines | Inexpensive, readily available, good functional group tolerance. | CuBr or Cu(OTf)₂, often with a base like K₂CO₃, air or O₂ as oxidant. | [4][6] |
| Palladium (Pd) | 2-Aminobenzonitriles + Boronic Acids | High efficiency for C-C bond formation, broad substrate scope. | Pd(OAc)₂, various phosphine ligands, base, 100-140°C. | [5][7] |
| Iron (Fe) | 2-Alkylamino benzonitriles | Low cost, low toxicity, environmentally benign. | FeCl₃ or Bmim[FeCl₄] (ionic liquid), often solvent-free. | [4][7] |
| Iodine (I₂) | 2-Aminobenzophenones + Benzylamines | Metal-free, acts as both Lewis acid and oxidant, simple. | I₂ (catalytic), often with an oxidant like O₂, solvent-free or in EtOH. | [4][13] |
References
- Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem.
- troubleshooting guide for the synthesis of quinazoline deriv
- Troubleshooting common issues in quinazoline synthesis protocols - Benchchem.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.
- A Review on the Synthesis and Chemical Transform
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Quinazoline - Wikipedia.
- Quinazoline synthesis - Organic Chemistry Portal.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers.
- Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC - NIH.
- Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - Beilstein Journals.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers.
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH.
- Synthesis of Quinazoline Derivatives | Request PDF - ResearchG
- Overcoming challenges in the synthesis of substituted benzo[h]quinazolines - Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
Technical Support Center: Enhancing the Solubility of Quinazoline-Based Compounds for Biological Assays
Welcome to the technical support center for handling quinazoline-based compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of molecules. Quinazoline derivatives are a cornerstone of modern medicinal chemistry, particularly in oncology, but their characteristically hydrophobic and planar structure often leads to poor aqueous solubility, creating significant hurdles for accurate and reproducible biological assays.
This document provides practical, in-depth solutions to common solubility issues, moving from fundamental principles to advanced formulation strategies. Our goal is to equip you with the knowledge to not only solve immediate experimental problems but also to proactively design robust experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when starting work with a new quinazoline-based compound.
Q1: What is the first-line solvent I should try for my quinazoline compound?
A1: The universally accepted starting point for solubilizing quinazoline derivatives for in vitro research is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Its strong solubilizing power can typically dissolve these compounds to create a high-concentration stock solution (e.g., 10-50 mM). It is critical to use anhydrous DMSO, as it is highly hygroscopic; absorbed water can significantly decrease the solubility of hydrophobic compounds and lead to precipitation over time.[2][3]
Q2: I've dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or assay buffer. Why does this happen and what can I do?
A2: This is the most common problem researchers face and is known as "precipitation upon dilution." It occurs because while the compound is soluble in the organic DMSO stock, its concentration exceeds the solubility limit in the final aqueous environment of your assay. The DMSO percentage is simply too low in the final dilution to keep the compound in solution.
Here are several strategies to overcome this, starting with the simplest:
-
Lower the Final Concentration: Test a lower final concentration of your compound in the assay. You may be exceeding its aqueous solubility limit.
-
Employ a Co-solvent: Adding a small amount of a water-miscible organic co-solvent to the final assay buffer can increase the compound's solubility. Options include ethanol, propylene glycol, or polyethylene glycol (PEG).[1]
-
Use Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[4] Typically, a final concentration of 0.01-0.1% is effective.[5]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used for this purpose.[7]
Q3: How does pH affect the solubility of my quinazoline compound?
A3: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives highly pH-dependent. Many quinazoline-based kinase inhibitors, like Gefitinib, are weak bases.[8] At a lower (acidic) pH, these nitrogen atoms become protonated, forming a more soluble salt. Conversely, at neutral or basic pH, the compound is in its less soluble free-base form. Therefore, adjusting the pH of your assay buffer to be slightly acidic (e.g., pH 6.5) can sometimes be a simple and effective method to improve solubility, provided this change does not negatively impact your biological system (e.g., cell viability or enzyme activity).
Q4: What are the best practices for preparing and storing DMSO stock solutions?
A4: Proper handling of stock solutions is crucial for reproducibility.
-
Preparation: Always use a calibrated analytical balance. To prepare a 10 mM stock of a compound like Gefitinib (MW: 446.9 g/mol ), you would dissolve 4.469 mg into 1 mL of anhydrous DMSO.[1][9] Use a vortex mixer to ensure it is fully dissolved. Gentle warming (37°C) can aid dissolution for stubborn compounds.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[10][11] While many compounds are stable for months at -20°C in DMSO, it's good practice to visually inspect for any precipitation before each use.[9] If crystals are observed, gently warm the vial and vortex until the solution is clear.
-
Container: Use glass vials or polypropylene tubes, as DMSO can leach chemicals from certain other plastics.[12] Ensure containers have airtight seals to prevent moisture absorption.[12]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Compound won't dissolve in 100% DMSO, even at low mM concentrations. | 1. Insufficient solvent volume. 2. Low-quality or hydrated DMSO. 3. Compound has extremely low solubility or is in a poorly soluble crystalline form. | 1. Increase the volume of fresh, anhydrous DMSO. 2. Use gentle warming (37-60°C) and ultrasonication to aid dissolution. 3. Consider using Dimethylformamide (DMF) as an alternative primary solvent, which can be more effective for some compounds like Erlotinib.[13][14] |
| DMSO stock solution precipitates when stored at -20°C. | 1. The compound's solubility in DMSO is temperature-dependent. 2. The concentration is too high, creating a supersaturated solution that is unstable at low temperatures. 3. Water has been absorbed into the DMSO stock, reducing its solvating power. | 1. If compound stability permits, store the stock solution at room temperature in a desiccator.[3][12] 2. Before each use, gently warm the vial to room temperature and vortex vigorously to ensure complete re-dissolution.[3] 3. Prepare a new, slightly less concentrated stock solution. Ensure you are using anhydrous DMSO and tightly sealed vials. |
| Inconsistent or non-reproducible results in cell-based assays. | 1. Precipitation of the compound in the cell culture medium, leading to variable effective concentrations. 2. The compound may be binding to plastics (e.g., pipette tips, assay plates). 3. Degradation of the compound in the stock solution or assay medium. | 1. Visually inspect assay plates under a microscope for any signs of precipitation. 2. Employ one of the solubility enhancement techniques from FAQ A2 (e.g., co-solvents, surfactants, cyclodextrins). 3. Include a low percentage of a non-ionic surfactant like Tween® 80 (e.g., 0.05%) in your assay medium to prevent plastic binding and improve solubility. 4. Prepare fresh stock solutions more frequently and aliquot into smaller volumes to minimize freeze-thaw cycles.[11] |
| Potent in vitro activity, but poor oral bioavailability in animal models. | Low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract. The simple formulations used for in vitro work are often unsuitable for in vivo studies. | This requires advanced formulation strategies beyond simple solubilization: • Solid Dispersions: Dispersing the drug in a polymer matrix (e.g., HPMCP HP 55, Soluplus®) can create a more soluble amorphous state.[15][16] • Nanocrystals: Reducing the particle size to the nanometer range significantly increases the surface area for dissolution.[17] • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized state for absorption. |
Section 3: Protocols & Methodologies
Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution of a quinazoline compound using HP-β-CD for improved aqueous solubility in a biological assay. The goal is to form an inclusion complex.[6]
Rationale: The hydrophobic quinazoline molecule ("guest") partitions into the hydrophobic inner cavity of the HP-β-CD torus ("host"). The hydrophilic exterior of the HP-β-CD then allows the entire complex to dissolve readily in aqueous media.[7]
Materials:
-
Quinazoline compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Determine Molar Ratio: A common starting molar ratio of Drug:HP-β-CD is 1:5 or 1:10. This often needs to be optimized.
-
Prepare HP-β-CD Solution: Calculate the required amount of HP-β-CD. Dissolve it completely in the desired volume of water or buffer. For example, to make a 10 mM solution of a 1:10 complex, you would first prepare a 100 mM HP-β-CD solution.
-
Add Compound: Slowly add the pre-weighed quinazoline compound powder to the stirring HP-β-CD solution.
-
Promote Complexation: Cover the container and let the mixture stir vigorously at room temperature for 24-48 hours.[18] This allows sufficient time for the equilibrium of complex formation to be reached.
-
Finalize Solution: After stirring, visually inspect the solution. It should be clear. If any undissolved particulate remains, it may indicate that the solubility limit has been exceeded.
-
Sterilization: Sterile-filter the final complex solution through a 0.22 µm filter before use in cell culture or other sterile assays. This filtered solution is your final stock solution.
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a logical decision-making process for addressing solubility issues with a new quinazoline compound.
Caption: Decision tree for troubleshooting quinazoline solubility.
Section 4: Data Summaries
Table 1: Solubility of Common Quinazoline-Based Kinase Inhibitors
This table provides a quick reference for the solubility of well-known quinazoline drugs in common laboratory solvents. This data is essential for planning stock solution preparation.
| Compound | Solvent | Solubility | Reference(s) |
| Gefitinib | DMSO | ~20-40 mg/mL | [1][14][19] |
| DMF | ~20 mg/mL | [8][14] | |
| Ethanol | ~0.3 mg/mL | [8][14] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [8][14] | |
| Erlotinib | DMSO | 25 - 100 mg/mL | [13][20] |
| DMF | ~50 mg/mL | [13] | |
| Ethanol | ~0.25 - 10 mg/mL (with warming) | [13][20] | |
| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [13] | |
| Lapatinib | (Data often for ditosylate salt) | Generally requires advanced formulation (e.g., solid dispersions, complexation) for significant aqueous solubility. | [15][16][21] |
Note: Solubility values can vary based on the specific salt form, polymorph, temperature, and purity.
Table 2: Common Excipients for Enhancing Aqueous Solubility
This table summarizes key properties of frequently used excipients for in vitro assays.
| Excipient | Class | Typical Final Conc. | Critical Micelle Conc. (CMC) | Mechanism of Action |
| Tween® 80 | Non-ionic Surfactant | 0.01 - 0.5% (v/v) | ~0.015 mM (~0.002%) | Forms micelles to encapsulate hydrophobic drugs.[4][22][23] |
| Pluronic® F-68 | Non-ionic Surfactant | 0.02 - 0.1% (w/v) | ~0.04 mM | Forms micelles; also used to protect cells from shear stress.[24][25] |
| HP-β-CD | Cyclodextrin | 0.1 - 2% (w/v) | N/A | Forms 1:1 (or other stoichiometry) inclusion complexes.[6][26] |
| Ethanol (EtOH) | Co-solvent | 0.1 - 5% (v/v) | N/A | Increases the polarity of the bulk solvent mixture.[1] |
| PEG 300/400 | Co-solvent | 1 - 10% (v/v) | N/A | Increases the polarity of the bulk solvent mixture.[27] |
Section 5: References
-
RJPT. (n.d.). Solubility improvement of Lapatinib by Novel Techniques of Solid Dispersion. Retrieved from [Link]
-
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Lapatinib Ditosylate: Improving Efficacy Through Advanced Complexation. Retrieved from [Link]
-
Lou, H., et al. (2018). Preparation of lapatinib ditosylate solid dispersions using solvent rotary evaporation and hot melt extrusion for solubility and dissolution enhancement. International Journal of Pharmaceutics, 552(1-2), 154-163. doi: 10.1016/j.ijpharm.2018.09.062. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Lapatinib Ditosylate Solid Dispersions Using Solvent Rotary Evaporation and Hot Melt Extrusion for Solubility and Dissolution Enhancement | Request PDF. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Nanocrystalline solid dispersions: an emerging approach for oral bioavailability enhancement of anticancer drugs using lapatinib ditosylate as the case drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Two Polymorphs of Erlotinib Hydrochloride in Isopropanol and Acetone from (273.15 to 303.15) K | Request PDF. Retrieved from [Link]
-
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]
-
National Institutes of Health. (2025, July 3). Physicochemical characterization and biological evaluation of amorphous solid dispersions of an anticancerous drug: Erlotinib HCl. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility Measurement and Correlation of Two Erlotinib Hydrochloride Polymorphs in Alcohols and Ketones from 273.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (2009, July 17). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]
-
PubMed. (n.d.). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]
-
RSC Publishing. (2015, November 16). The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid. Retrieved from [Link]
-
dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical micelle concentration of Pluronics and their amine derivatives. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Retrieved from [Link]
-
(n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different concentrations of Tween 80 (%w/w) on the in vitro... Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Gefitinib. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Retrieved from [Link]
-
ResearchGate. (2015, July 14). How can I dissolve Gefitinib in PBS with 1 % DMSO in MTT assay? Retrieved from [Link]
-
ResearchGate. (2017, August 3). How to prepare niclosamide-cyclodextrin inclusion complex? Retrieved from [Link]
-
Federal Register. (2021, September 7). Center for Drug Evaluation and Research. Retrieved from [Link]
-
Global Journals. (n.d.). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effects of Pluronic F68 Micellization on the Viability of Neuronal Cells in Culture. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Tween® 80 concentrations on (A) globule size, and (B)... Retrieved from [Link]
-
Premier Research. (2022, November 17). A Roadmap for Introducing Novel Excipients: How to Approach Excipient Qualification with the FDA. Retrieved from [Link]
-
PubMed. (n.d.). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. Retrieved from [Link]
-
ACS Publications. (2021, July 15). Amorphous Drug Solubility and Maximum Free Drug Concentrations in Cyclodextrin Solutions: A Quantitative Study Using NMR Diffusometry. Retrieved from [Link]
-
Generics and Biosimilars Initiative. (2015, April 3). FDA guidance on excipients questioned. Retrieved from [Link]
-
National Institutes of Health. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding. Retrieved from [Link]
-
BioPharm International. (2021, October 1). FDA Moves to Advance Innovative Excipients. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Retrieved from [Link]
-
(2007, June 10). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. Retrieved from [Link]
-
MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dmsostore.com [dmsostore.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Preparation of lapatinib ditosylate solid dispersions using solvent rotary evaporation and hot melt extrusion for solubility and dissolution enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. nbinno.com [nbinno.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. globaljournals.org [globaljournals.org]
- 24. researchgate.net [researchgate.net]
- 25. thomassci.com [thomassci.com]
- 26. Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Physicochemical characterization and biological evaluation of amorphous solid dispersions of an anticancerous drug: Erlotinib HCl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Quinazoline-Based EGFR Inhibitors
Welcome to the technical support center for researchers investigating resistance to quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during your research. We aim to equip you with the expertise and validated methods needed to dissect and overcome the complex challenge of therapeutic resistance.
Section 1: Understanding the Landscape of Acquired Resistance
Before troubleshooting your experiments, it's crucial to understand the fundamental mechanisms by which cancer cells evade EGFR inhibition. Quinazoline-based inhibitors like gefitinib and erlotinib are ATP-competitive, targeting the kinase domain of EGFR.[1][2] While initially effective in tumors with activating EGFR mutations (e.g., Exon 19 deletions, L858R), resistance almost inevitably develops.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to first-generation EGFR inhibitors?
A1: The most common mechanism, accounting for over 50% of cases, is a secondary mutation in the EGFR gene itself: the T790M "gatekeeper" mutation in exon 20.[4][5] This threonine-to-methionine substitution increases the receptor's affinity for ATP, which reduces the binding efficacy of ATP-competitive inhibitors like gefitinib and erlotinib.[1][6]
Q2: Besides T790M, what other ways can tumor cells become resistant?
A2: Resistance is multifaceted.[6][7] Key mechanisms beyond on-target mutations include:
-
Bypass Pathway Activation: Tumor cells can activate alternative signaling pathways to circumvent their dependency on EGFR. The most clinically relevant example is the amplification of the MET proto-oncogene.[8][9][10] MET amplification leads to the activation of HER3 (ErbB3), which in turn reactivates the critical PI3K/AKT survival pathway, rendering the cell indifferent to EGFR blockade.[8][11] Other bypass pathways include HER2 amplification and activation of the AXL receptor tyrosine kinase.[7]
-
Histologic Transformation: In some cases, the tumor undergoes a fundamental change in its cell type, most commonly transforming from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC).[7] This transformation renders the tumor non-dependent on the original EGFR signaling pathway.
-
Downstream Pathway Alterations: Mutations in components downstream of EGFR, such as in the RAS-RAF-MEK-ERK pathway, can also confer resistance.[12]
EGFR Signaling and Resistance Pathways
To visualize these interactions, understanding the core EGFR signaling cascade is essential. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades that regulate cell proliferation, survival, and migration.[13][14]
Caption: Workflow for identifying resistance mechanisms.
A. Detecting On-Target EGFR Mutations
Q4: How can I determine if my resistant cells have acquired the T790M mutation?
A4: Next-Generation Sequencing (NGS) is the most comprehensive method, as it can identify T790M as well as other, less common secondary mutations. [15][16][17]For a more targeted and rapid approach, techniques like real-time PCR with high-resolution melting (PCR-HRM) or droplet digital PCR (ddPCR) can be used if you are specifically looking for known mutations. [18]Sanger sequencing can also be used but is less sensitive for detecting mutations present in a sub-clonal population. [17][19]
Protocol: Sample Preparation for Next-Generation Sequencing (NGS)
High-quality nucleic acid is paramount for reliable NGS results.
-
Cell Pellet Collection:
-
Grow parental and resistant cells to ~80-90% confluency.
-
Harvest at least 1-2 million cells per cell line. Wash the cell pellet twice with ice-cold PBS to remove any residual medium.
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C or proceed directly to extraction.
-
-
Genomic DNA (gDNA) Extraction:
-
Use a high-quality column-based kit (e.g., Qiagen DNeasy Blood & Tissue Kit) for gDNA extraction, following the manufacturer's protocol for cultured cells.
-
Self-Validation Step: Elute the DNA in a buffered solution (e.g., the kit's elution buffer) rather than water to prevent degradation.
-
-
Quality Control (QC):
-
Quantification: Measure the DNA concentration using a fluorometric method (e.g., Qubit or PicoGreen). This is more accurate than UV-spectrophotometry as it specifically measures double-stranded DNA.
-
Purity: Assess purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8. A ratio below this may indicate protein contamination. The A260/A230 ratio should be between 2.0 and 2.2. A lower ratio can indicate salt or solvent contamination.
-
Integrity: Run an aliquot of the gDNA on a 0.8% agarose gel or a TapeStation/Fragment Analyzer. High-quality gDNA will appear as a single, high-molecular-weight band with minimal smearing.
-
-
Submission:
-
Provide the sequencing facility with at least 200-500 ng of high-quality gDNA at a concentration >10 ng/µL, meeting their specific requirements. [20]Ensure the parental line's gDNA is included as a reference.
-
B. Assessing Bypass Pathway Activation
Q5: My resistant cells are T790M-negative. My top hypothesis is MET amplification. How do I test for this?
A5: The functional consequence of MET gene amplification is a dramatic increase in MET protein expression and, critically, its phosphorylation (activation). [8][9]Therefore, Western blotting for total MET and phosphorylated MET (p-MET) is the most direct way to assess the activation of this bypass pathway. A stark increase in the p-MET/total MET ratio in your resistant line compared to the parental line is strong evidence for this mechanism. [21] Troubleshooting Western Blots for Phospho-Proteins:
-
Problem: No or weak phospho-signal.
-
Cause & Solution: Phosphatases in your sample may have dephosphorylated your target. ALWAYS lyse cells in a buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors. Keep samples on ice at all times. [21]* Problem: High background.
-
Cause & Solution: Non-specific antibody binding. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, not milk, as milk contains phosphoproteins (casein) that can increase background when using phospho-specific antibodies. [21]* Problem: Signal for total protein is present, but phospho-signal is absent even after EGF stimulation in the control line.
-
Cause & Solution: Your cells may not have been properly stimulated or were harvested too late. For a positive control, serum-starve your parental cells overnight and then stimulate with EGF (e.g., 100 ng/mL) for 5-10 minutes before lysis to ensure the pathway is active and detectable.
-
Experimental Protocol: Western Blot for p-MET and Total MET
-
Sample Preparation:
-
Grow parental and resistant cells to ~80% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. [22] * Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay. [21]3. SDS-PAGE and Transfer:
-
Normalize all samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8% Tris-glycine gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [21] * Incubate the membrane with a primary antibody against p-MET (e.g., anti-p-Met Tyr1234/1235) diluted in 5% BSA/TBST overnight at 4°C, with gentle agitation. [23] * Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 10 minutes with TBST.
-
-
Detection and Reprobing:
-
Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.
-
Self-Validation Step: To normalize the phospho-signal, strip the membrane using a mild stripping buffer. Re-block and reprobe the same membrane for total MET, and then again for a loading control like GAPDH or β-actin. [21]This ensures that any observed increase in p-MET is due to specific activation and not simply due to more protein being loaded in that lane.
-
Section 4: Devising Strategies to Overcome Resistance
Identifying the resistance mechanism allows you to select a rational therapeutic strategy to overcome it.
Q6: Now that I've identified the resistance mechanism in my cell line, how do I test potential therapies?
A6: The strategy depends on the mechanism:
-
T790M-Mediated Resistance: Test a third-generation, covalent irreversible inhibitor like osimertinib, which is specifically designed to be active against the T790M mutation. [1][24]* MET-Amplified Resistance: Use a combination therapy approach. Continue inhibiting the primary oncogenic driver (EGFR) while co-inhibiting the bypass pathway. [11][25]For example, combine a first-generation EGFR TKI (like gefitinib) with a MET inhibitor (like crizotinib or capmatinib). [8] To assess the effectiveness of a combination therapy, you should perform a synergy experiment and calculate a Combination Index (CI) value. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
References
-
Lovly, C. M., & Pao, W. (2012). Strategies for overcoming EGFR resistance in the treatment of advanced-stage NSCLC. Current opinion in pharmacology, 12(4), 457–463. [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 163. [Link]
-
Oh, I. J., & Park, K. (2011). New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. Clinical Cancer Research, 17(17), 5530–5537. [Link]
-
Garg, K., & Tiwari, A. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(9), 817-832. [Link]
-
Chong, C. R., & Jänne, P. A. (2013). The quest to overcome resistance to EGFR-targeted therapies in cancer. Nature Medicine, 19(11), 1389–1400. [Link]
-
Ciardiello, F., & Tortora, G. (2008). Epidermal growth factor receptor (EGFR) signaling in cancer. Clinical Cancer Research, 14(15), 4671-4676. [Link]
-
Lin, Y., Wang, X., & Jin, H. (2022). Emerging strategies to overcome resistance to third-generation EGFR inhibitors. Journal of Hematology & Oncology, 15(1), 1-22. [Link]
-
Yang, C. J., Tsai, M. J., Hung, J. Y., Liu, T. C., Lee, M. H., Lu, T. P., ... & Chong, I. W. (2021). Next-generation sequencing reveals genetic heterogeneity and resistance mechanisms in patients with EGFR-mutated non-small cell lung cancer treated with afatinib. ERJ Open Research, 7(1). [Link]
-
Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). Targeting the EGFR signaling pathway in cancer therapy. Saudi Pharmaceutical Journal, 28(12), 1735-1746. [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 18, 2026, from [Link]
-
Camidge, D. R., Pao, W., & Sequist, L. V. (2014). Acquired resistance to TKIs in solid tumours: learning from lung cancer. Nature Reviews Clinical Oncology, 11(8), 473-481. [Link]
-
Wang, Z. (2011). EGFR signaling pathway in breast cancers. Breast Cancer: Basic and Clinical Research, 5, BCBCR-S7045. [Link]
-
Yang, C. J., Tsai, M. J., Hung, J. Y., Liu, T. C., Lee, M. H., Lu, T. P., ... & Chong, I. W. (2021). Next-generation sequencing reveals genetic heterogeneity and resistant mechanisms in patients with EGFR-mutated non-small cell lung cancer treated with afatinib. ERJ Open Research, 7(1). [Link]
-
Tanimoto, A., Yamada, T., Takeuchi, S., Uenaka, T., Fukuda, K., & Yano, S. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology letters, 14(5), 5855-5862. [Link]
-
Recondo, G., Facchinetti, F., & Tiseo, M. (2021). MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities. Cancers, 13(21), 5347. [Link]
-
Regales, L., Balak, M. N., Gong, Y., Politi, K., Sawai, A., Le, C., ... & Pao, W. (2007). Development of new mouse lung tumor models expressing EGFR T790M mutants associated with clinical resistance to kinase inhibitors. PloS one, 2(8), e810. [Link]
-
Nguyen, T. M. L., Nguyen, T. B. H., & Nguyen, H. C. (2018). Establishing a molecular protocol for detection of EGFR mutations in patients with non-small cell lung cancer. Vietnam Journal of Science, Technology and Engineering, 60(4), 63-68. [Link]
-
Yu, H. A., Suzawa, K., Jordan, E., Hsieh, A., Bergagnini, I., Varghese, A. M., ... & Riely, G. J. (2019). Clonal MET Amplification as a Determinant of Tyrosine Kinase Inhibitor Resistance in Epidermal Growth Factor Receptor–Mutant Non–Small-Cell Lung Cancer. Journal of Clinical Oncology, 37(12), 966-976. [Link]
-
Awad, M. M., & Oxnard, G. R. (2023). The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. Current Oncology, 30(6), 5487-5496. [Link]
-
Li, W., Zhang, Y., Guo, Y., Zhang, J., & Zhang, J. (2018). Next-generation sequencing-based detection of EGFR, KRAS, BRAF, NRAS, PIK3CA, Her-2 and TP53 mutations in patients with non-small cell lung cancer. Oncology letters, 15(6), 9265-9273. [Link]
-
Guix, M., Faber, A. C., Wang, S. E., Olivares, M. G., Song, Y., & Arteaga, C. L. (2008). Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists. Clinical cancer research, 14(21), 6811-6816. [Link]
-
Ghotbi, Y., Haddad, P., & Ghasemi, J. B. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Scientific reports, 11(1), 1-13. [Link]
-
Carlson, C. B., & Varmus, H. E. (2013). A high-content biosensor based screen identifies cell permeable activators and inhibitors of EGFR function: implications in drug discovery. Journal of visualized experiments: JoVE, (78), e50621. [Link]
-
Sequencing.com. (n.d.). Decoding the Genetic Mysteries of EGFR-Related Lung Cancer. Retrieved January 18, 2026, from [Link]
-
Guo, G., Li, G., Liu, Y., Li, H., Guo, Q., Liu, J., ... & Shi, Y. (2021). Next-Generation Sequencing Reveals High Uncommon EGFR Mutations and Tumour Mutation Burden in a Subgroup of Lung Cancer Patients. Frontiers in Oncology, 11, 699252. [Link]
-
Targeted Oncology. (2019). Understanding EGFR Resistance in Patients With MET-Amplified NSCLC. [Link]
-
Skoulidis, F., & Heymach, J. V. (2019). Novel EGFR-mutant mouse models of lung adenocarcinoma reveal adaptive immunity requirement for durable osimertinib response. Journal for immunotherapy of cancer, 7(1), 1-16. [Link]
-
Ellison, G., Zhu, G., Moulis, A., Dearden, S., Speake, G., & McCormack, R. (2013). EGFR mutation testing in lung cancer: a review of available methods and their use for analysis of tumour tissue and cytology samples. Journal of clinical pathology, 66(2), 91-98. [Link]
-
Scilit. (2007). Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors. [Link]
-
VJOncology. (2025). Overcoming EGFR-TKI resistance: Emerging therapies and biomarker strategies in NSCLC. [Link]
-
Lee, J. F., & Ciardiello, F. (2008). Understanding resistance to EGFR inhibitors—impact on future treatment strategies. Critical Reviews in Oncology/Hematology, 66(2), 99-111. [Link]
-
Kim, L., & Lee, J. S. (2013). Guideline recommendations for EGFR mutation testing in lung cancer: proposal of the Korean Cardiopulmonary Pathology Study Group. Journal of pathology and translational medicine, 47(2), 81. [Link]
-
Jänne, P. A., & Gray, N. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Nature cancer, 3(2), 145-147. [Link]
-
AstraZeneca. (n.d.). Guide about the EGFR testing. Retrieved January 18, 2026, from [Link]
-
Xu, S., Zheng, Y., Zhao, G., Wang, Y., Zhang, Y., & Li, J. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 735. [Link]
-
University of Washington Department of Laboratory Medicine. (n.d.). EGFR Mutations | Laboratory Test Guide. Retrieved January 18, 2026, from [Link]
-
Wang, Y., Zhang, Y., & Li, J. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. European Journal of Medicinal Chemistry, 260, 115740. [Link]
-
Tode, M. J., & Tode, C. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3299. [Link]
-
Lin, Y., & Kobayashi, S. S. (2021). Drug Tolerance to EGFR Tyrosine Kinase Inhibitors in Lung Cancers with EGFR Mutations. Cells, 10(2), 273. [Link]
-
Gurtner, K., & Lin, S. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Methods in molecular biology (Clifton, N.J.), 1952, 1-10. [Link]
-
The PLOS One Editors. (2025). Editorial Note: Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors. PLoS One, 20(5), e0323763. [Link]
-
ResearchGate. (n.d.). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Constitutive EGFR signalling. (a,b) Western blot showing EGFR levels.... Retrieved January 18, 2026, from [Link]
-
Ercan, D., & Jänne, P. A. (2018). Investigating the Selectivity of Allosteric Inhibitors for Mutant T790M EGFR over Wild Type Using Molecular Dynamics and Binding Free Energy Calculations. ACS Omega, 3(12), 17796-17806. [Link]
Sources
- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for overcoming EGFR resistance in the treatment of advanced-stage NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors | PLOS One [journals.plos.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. researchgate.net [researchgate.net]
- 17. Next-generation sequencing-based detection of EGFR, KRAS, BRAF, NRAS, PIK3CA, Her-2 and TP53 mutations in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sequencing.com [sequencing.com]
- 19. jcp.bmj.com [jcp.bmj.com]
- 20. EGFR Mutations | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing dimer formation in the synthesis of 4-aminoquinazolines
Welcome to the Technical Support Center for the synthesis of 4-aminoquinazolines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on the prevention of dimer formation. The guidance provided is based on established principles of organic synthesis and field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Minimizing Dimer Formation
Dimerization is a common side reaction in the synthesis of 4-aminoquinazolines, leading to reduced yields and complex purification procedures. This guide provides a systematic approach to diagnosing and resolving this issue.
Q1: I am observing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer. What are the likely dimerization pathways?
A1: Dimerization in 4-aminoquinazoline synthesis, particularly in cross-coupling reactions like the Buchwald-Hartwig amination, can occur through two primary pathways:
-
Homocoupling of the Amine: The amine starting material can couple with itself to form a hydrazine-like dimer. This is often promoted by oxidative conditions.
-
Homocoupling of the Haloquinazoline: The 4-haloquinazoline can undergo reductive coupling to form a biquinazoline dimer. This side reaction is often catalyzed by the palladium catalyst, especially in the presence of oxygen.[1][2][3]
Understanding which pathway is dominant is crucial for effective troubleshooting. Analysis of the byproduct by mass spectrometry can help identify its structure.
Q2: My reaction is plagued by homocoupling of the 4-chloroquinazoline. How can I suppress this side reaction?
A2: Homocoupling of the aryl halide is a frequent issue in palladium-catalyzed cross-coupling reactions.[1][2] The following strategies can be employed to minimize this unwanted reaction:
-
Rigorous Exclusion of Oxygen: Oxygen is a known promoter of homocoupling.[2][3] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[1][3]
-
Optimize Catalyst and Ligand Selection:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., BrettPhos, RuPhos), can favor the desired cross-coupling over homocoupling.[4] These ligands promote the formation of monoligated palladium species, which are more reactive in the catalytic cycle.[5]
-
Bidentate Ligands: Chelating bidentate ligands like BINAP or DPPF can also be effective as they prevent the formation of palladium-halide dimers that can lead to side reactions.[5]
-
-
Control of Reaction Parameters:
-
Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.
-
Stoichiometry: Using a slight excess of the amine can help to ensure the palladium catalyst preferentially reacts with the amine rather than another molecule of the haloquinazoline.
-
Q3: I suspect my amine is self-coupling. What adjustments can I make to prevent this?
A3: Self-coupling of amines is often an oxidative process. The following measures can help to prevent it:
-
Inert Atmosphere: As with aryl halide homocoupling, maintaining a strictly anaerobic environment is critical.
-
Choice of Base: The strength and nature of the base can influence the reaction outcome. A base that is too strong may deprotonate the amine too readily, increasing its concentration and the likelihood of self-coupling. Consider screening different bases, such as carbonates or phosphates, which are generally weaker than alkoxides.[1]
-
Slow Addition of Reagents: Adding the amine slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby reducing the rate of the bimolecular self-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 4-aminoquinazolines?
A1: The most prevalent methods for the synthesis of 4-aminoquinazolines include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical approach involving the reaction of a 4-haloquinazoline (typically 4-chloroquinazoline) with a primary or secondary amine.[6][7] This method is often straightforward but can be limited by the reactivity of the amine and the quinazoline core.[6]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers a broad substrate scope and is highly effective for forming C-N bonds between a 4-haloquinazoline and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][8][9]
-
Cyclization Reactions: Another common strategy involves the cyclization of appropriately substituted precursors, such as 2-aminobenzonitriles with formamide or other one-carbon sources.[10][11]
Q2: How does the choice of solvent affect the synthesis of 4-aminoquinazolines?
A2: The solvent plays a critical role in the reaction's success. Key considerations include:
-
Solubility: The solvent must be able to dissolve the reactants, catalyst, and base to a sufficient extent.
-
Polarity: The polarity of the solvent can influence the reaction mechanism. For Buchwald-Hartwig aminations, common solvents include toluene, dioxane, and THF.[12] In some cases, polar aprotic solvents like DMF or DMSO can be effective, but they can also impact the catalyst's stability and reactivity.
-
Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature.
Q3: Can microwave irradiation be beneficial for the synthesis of 4-aminoquinazolines?
A3: Yes, microwave-assisted synthesis can offer several advantages, including significantly reduced reaction times, improved yields, and cleaner reaction profiles.[13] The rapid and efficient heating provided by microwaves can overcome activation barriers and accelerate the reaction rate, often leading to the formation of fewer byproducts.[13]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination to Synthesize a 4-Anilinoquinazoline
-
Reaction Setup: In a nitrogen-filled glovebox, combine the 4-chloroquinazoline (1.0 equiv.), the aniline derivative (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) in a dry reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene or dioxane) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 4-chloroquinazoline (1.0 equiv.) and the amine (1.1 equiv.) in a suitable solvent (e.g., 2-propanol or DMF).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the residue by recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Dimer Formation in Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Aryl Halide Homocoupling | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere.[1][2][3] |
| Suboptimal ligand | Use bulky, electron-rich monophosphine or bidentate phosphine ligands.[5] | |
| High temperature | Screen lower reaction temperatures. | |
| Amine Self-Coupling | Oxidative conditions | Ensure rigorous exclusion of oxygen. |
| Inappropriate base | Use a weaker base (e.g., K₂CO₃, K₃PO₄).[1] | |
| High amine concentration | Add the amine slowly to the reaction mixture. |
Visualizations
Logical Flow for Troubleshooting Dimer Formation
Caption: Troubleshooting workflow for dimer formation.
Key Factors in Buchwald-Hartwig Amination
Caption: Critical parameters for successful Buchwald-Hartwig amination.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed January 18, 2026. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Accessed January 18, 2026. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 18, 2026. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Accessed January 18, 2026. [Link]
-
The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst. ResearchGate. Accessed January 18, 2026. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Accessed January 18, 2026. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Accessed January 18, 2026. [Link]
-
Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. Accessed January 18, 2026. [Link]
-
Synthesis of 4-aminoquinazoline. PrepChem.com. Accessed January 18, 2026. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Accessed January 18, 2026. [Link]
-
One-Pot Three-Component Synthesis of 2-Substituted 4-Aminoquinazolines. ResearchGate. Accessed January 18, 2026. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Accessed January 18, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 18, 2026. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Accessed January 18, 2026. [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. Accessed January 18, 2026. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Accessed January 18, 2026. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Accessed January 18, 2026. [Link]
-
Amination of halopyrimidines and 4-chloroquinazoline. ResearchGate. Accessed January 18, 2026. [Link]
-
Reaction of 4-chloroquinazolines (C) with different amines leading to compounds 1-34 (a), 35-42 (b) and 43-52 (c). ResearchGate. Accessed January 18, 2026. [Link]
-
Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Accessed January 18, 2026. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Accessed January 18, 2026. [Link]
-
Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Accessed January 18, 2026. [Link]
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Accessed January 18, 2026. [Link]
-
Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC. Accessed January 18, 2026. [Link]
-
Synthesis of 4-aminoquinazoline derivatives. ResearchGate. Accessed January 18, 2026. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Complete Removal of Unreacted Starting Materials
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and optimizing purification strategies to eliminate unreacted starting materials from your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve the highest purity for their target compounds. Here, we move beyond simple protocols to explain the underlying principles of common purification techniques, empowering you to make informed decisions and effectively troubleshoot challenges in your daily laboratory work.
Section 1: Foundational Principles & Initial Troubleshooting
Before diving into specific techniques, it's crucial to assess the nature of your mixture. A preliminary analysis can save significant time and resources by guiding you to the most appropriate purification strategy.
FAQ 1: My initial purity analysis (TLC, LC-MS, NMR) shows significant unreacted starting material. What is my first step?
Your first step is to characterize the physical and chemical properties of both your desired product and the unreacted starting material(s).[1] This initial assessment is critical for selecting an effective purification method. Key properties to consider include:
-
Solubility: Are there solvents in which your product and starting material have significantly different solubilities?
-
Polarity: How do the polarities of your product and starting material compare? This is fundamental for chromatographic separations.
-
Boiling Point: Is there a substantial difference in the boiling points between your liquid product and starting materials?[2]
-
Acidic/Basic Properties: Can either your product or starting material be protonated or deprotonated to alter its solubility?[3]
-
Physical State: Are your compounds solids or liquids at room temperature?
This information will form the basis of your purification strategy.
dot
Caption: Initial decision tree for selecting a purification method.
Section 2: Troubleshooting Liquid-Liquid Extraction
Liquid-liquid extraction is a powerful first-pass purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic layer.[4][5]
FAQ 2: I performed a liquid-liquid extraction, but my organic layer still contains a significant amount of a polar starting material. What went wrong?
This is a common issue and can often be resolved by considering the following:
-
Insufficient Washing: A single extraction is rarely sufficient. For effective removal of water-soluble impurities, multiple extractions with the aqueous phase are recommended. Each wash removes a fraction of the impurity, so 3-4 washes are often necessary.
-
"Salting Out": To enhance the partitioning of your desired organic product into the organic layer and force polar impurities into the aqueous layer, wash the organic layer with a saturated sodium chloride solution (brine).[6] The increased ionic strength of the aqueous layer decreases the solubility of organic compounds in it.[7]
-
pH Adjustment: If your starting material has acidic or basic properties, you can dramatically alter its solubility. For example, to remove an acidic starting material, wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). This will deprotonate the acid, forming a salt that is highly soluble in the aqueous phase and can be easily separated.[3] Conversely, a basic starting material can be removed with an acidic wash.
Troubleshooting Guide: Emulsion Formation
An emulsion is a suspension of one liquid as droplets in another, preventing the clear separation of layers.[8]
| Problem | Underlying Cause | Solution |
| Persistent Emulsion | Vigorous shaking can create fine droplets that are slow to coalesce. Surfactant-like impurities can also stabilize emulsions. | 1. Patience: Allow the separatory funnel to stand undisturbed for a longer period. 2. Gentle Swirling: Instead of vigorous shaking, gently invert the funnel multiple times.[6] 3. Brine Wash: Add saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6][7] 4. Filtration: In stubborn cases, filtering the entire mixture through a plug of glass wool or Celite® can help to break up the emulsion.[6] |
| No Layer Separation | The presence of a water-miscible organic solvent (e.g., ethanol, acetone, THF) from the reaction mixture can lead to a single phase. | Add more water and organic solvent to dilute the miscible solvent and induce phase separation. If possible, remove the water-miscible solvent under reduced pressure before performing the extraction.[8] |
Section 3: Optimizing Recrystallization for Purity
Recrystallization is a highly effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[9][10][11] As a hot, saturated solution cools, the decreasing solubility of the desired compound causes it to crystallize while impurities remain in solution.[9][10][12]
FAQ 3: My recrystallization yielded very few crystals, resulting in a low recovery. How can I improve my yield?
Low recovery is a frequent challenge in recrystallization. Here are some key factors to investigate:
-
Excess Solvent: Using too much solvent is the most common cause of low recovery. The goal is to create a saturated solution at the solvent's boiling point.[13] If the solution is not saturated, the compound will remain dissolved even upon cooling.
-
Protocol: Add the hot solvent in small portions to your solid with heating and swirling until the solid just dissolves.
-
-
Inappropriate Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14]
-
Protocol: Perform small-scale solubility tests with a variety of solvents to identify the optimal one before committing your entire batch.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or cause the compound to "oil out."
-
Protocol: Allow the hot solution to cool slowly to room temperature on the benchtop before moving it to an ice bath to maximize crystal formation.[11]
-
Troubleshooting Guide: Recrystallization Issues
| Problem | Underlying Cause | Solution |
| Compound "Oils Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly. 2. Try a lower-boiling point solvent. |
| No Crystals Form | The solution may not be saturated, or nucleation is slow to initiate. | 1. Scratch: Scratch the inside of the flask with a glass rod at the surface of the liquid to create a rough surface for nucleation.[10] 2. Seed Crystals: Add a tiny crystal of the pure compound to induce crystallization.[10] 3. Reduce Volume: If too much solvent was added, gently evaporate some of it and allow the solution to cool again. |
| Colored Impurities in Crystals | Colored impurities can co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[12][13] |
Section 4: Advanced Troubleshooting for Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).
FAQ 4: My product and the unreacted starting material have very similar Rf values on the TLC plate. How can I achieve separation on a column?
Separating compounds with similar polarities is a common challenge. Here are some strategies:
-
Optimize the Solvent System:
-
Fine-tune Polarity: Experiment with small, incremental changes in the solvent system polarity. Even a 1-2% change in the polar component can significantly impact separation.
-
Change Solvent Selectivity: If adjusting polarity isn't effective, try a different solvent system altogether. For example, instead of hexane/ethyl acetate, consider dichloromethane/methanol or a system containing a small amount of a third solvent like triethylamine for basic compounds or acetic acid for acidic compounds.[15][16]
-
-
Employ Gradient Elution: Instead of using a single solvent system (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the column run.[17][18] This will first elute the less polar compound and then, as the solvent becomes more polar, elute the more polar compound, often with better resolution.
-
Column Dimensions: Use a longer, narrower column to increase the surface area and interaction time with the stationary phase, which can improve the separation of closely eluting compounds.[19]
dot
Caption: A typical workflow for flash column chromatography.
Troubleshooting Guide: Common Chromatography Problems
| Problem | Underlying Cause | Solution |
| Streaking on TLC Plate | The sample is too concentrated, or the compound is highly acidic or basic and interacting strongly with the silica. | 1. Dilute the sample before spotting.[20] 2. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve spot shape. |
| Product is not Eluting | The eluent is not polar enough, or the compound has decomposed on the silica. | 1. Gradually increase the polarity of the eluent. 2. Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears.[21] If it is unstable, consider using a different stationary phase like alumina or a reverse-phase column. |
| Poor Separation/Overlapping Bands | The column was poorly packed, the sample was loaded in too large a volume, or the eluent is too polar. | 1. Ensure the column is packed uniformly without air bubbles. 2. Dissolve the sample in a minimal amount of solvent for loading.[17] 3. Start with a less polar eluent. |
Section 5: Distillation for Volatile Starting Materials
Distillation separates liquid components of a mixture based on differences in their boiling points.[2][22][23]
FAQ 5: When is distillation the best choice for removing unreacted starting material?
Distillation is ideal under the following circumstances:[2][24]
-
Large Boiling Point Difference: There is a significant difference (generally >50-70 °C) between the boiling point of your product and the unreacted starting material.[1]
-
Thermally Stable Compounds: Both the product and the starting material are stable at their boiling points and do not decompose.
-
Non-volatile Impurities: You need to separate a liquid product from non-volatile starting materials or byproducts.
Troubleshooting Guide: Distillation
| Problem | Underlying Cause | Solution |
| "Bumping" (Violent Boiling) | Uneven heating of the liquid. | 1. Add boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling. |
| No Condensate Forming | The vapor is not being cooled sufficiently, or the compound has a very high boiling point. | 1. Ensure a steady flow of cold water through the condenser. 2. If the boiling point is very high (>150 °C), consider vacuum distillation, which lowers the boiling point of the liquid.[23][24] |
| Poor Separation | The boiling points of the components are too close. | Use fractional distillation, which incorporates a fractionating column between the distilling flask and the condenser to provide a series of vaporization-condensation cycles, enhancing separation efficiency.[22] |
References
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]
-
University of Colorado Boulder. Distillation - Organic Chemistry. [Link]
-
EBSCO. (2024). Recrystallization (chemistry) | Research Starters. [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. [Link]
-
Unnamed Source. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Unnamed Source. Recrystallization. [Link]
-
Unnamed Source. Recrystallization. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
-
Biotage. (2024, January 25). Optimizing flash chromatography method [Video]. YouTube. [Link]
-
Biotage. Optimizing chromatographic purification for rapid results in chemical manufacturing. [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Biotage. Successful flash chromatography. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography. [Link]
-
Biocompare. (2023, May 18). Chromatography Column Selection Guide. [Link]
-
ResearchGate. Liquid-Liquid Extraction with and without a Chemical Reaction. [Link]
-
Chemistry LibreTexts. (2021, September 11). 7.7: Liquid-Liquid Extractions. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]
-
University of York, Chemistry Teaching Labs. Problems with extractions. [Link]
-
Wikipedia. List of purification methods in chemistry. [Link]
-
Chemistry For Everyone. (2025, September 15). Can Purification Ever Increase A Reaction's Percent Yield? [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Varsity Tutors. How to Purify Compounds - Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
SCION Instruments. Sample Preparation – Liquid-Liquid Extraction. [Link]
-
Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. [Link]
-
Unnamed Source. Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. [Link]
-
Restek Resource Hub. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. [Link]
-
Chromtech. HPLC Column Selection Guide. [Link]
-
Britannica. Separation and purification. [Link]
-
Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?. [Link]
-
Dutscher. Protein purification troubleshooting guide. [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I [Video]. YouTube. [Link]
-
Merck Millipore. Support. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Lab Manager. (2022, February 16). Water Purification Resource Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. Liquid-liquid extraction [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 9. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 10. praxilabs.com [praxilabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. varsitytutors.com [varsitytutors.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. biotage.com [biotage.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. Chromatography [chem.rochester.edu]
- 19. biocompare.com [biocompare.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. Chromatography [chem.rochester.edu]
- 22. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 23. byjus.com [byjus.com]
- 24. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Efficacy of Novel EGFR Inhibitors: 4-Chloro-6,7,8-trimethoxyquinazoline vs. Gefitinib
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of a novel epidermal growth factor receptor (EGFR) inhibitor, 4-Chloro-6,7,8-trimethoxyquinazoline, with the established clinical drug, Gefitinib. By presenting a logical, in-depth technical comparison supported by experimental data and protocols, this document aims to facilitate the evaluation of next-generation targeted cancer therapies.
Introduction: The Quinazoline Scaffold in EGFR Inhibition
The quinazoline core is a foundational chemical structure for a significant class of potent protein kinase inhibitors, particularly those targeting EGFR.[1][2] Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4][5] Gefitinib, a 4-anilinoquinazoline derivative, was a pioneering first-generation EGFR tyrosine kinase inhibitor (TKI) that demonstrated the clinical potential of this therapeutic strategy.[3][5][6] It functions by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signaling cascades that promote cell proliferation and survival.[5][7]
This guide introduces this compound, a novel analogue, and outlines a systematic approach to evaluating its preclinical efficacy in direct comparison to Gefitinib. The additional methoxy group at the C-8 position represents a structural modification that warrants a thorough investigation of its impact on kinase inhibitory activity, cellular potency, and overall therapeutic potential.
Mechanism of Action: A Head-to-Head Comparison
Both Gefitinib and this compound are presumed to act as competitive inhibitors of the EGFR tyrosine kinase. However, subtle structural differences can lead to significant variations in their biological activity. A comprehensive comparison should begin with a detailed examination of their inhibitory profiles.
Signaling Pathway Overview
The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[8] Both Gefitinib and the novel compound aim to abrogate these signals.
Caption: EGFR Signaling Pathway and Points of Inhibition.
In Vitro Efficacy Evaluation
A battery of in vitro assays is essential to quantify and compare the potency of this compound and Gefitinib at both the enzymatic and cellular levels.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified EGFR kinase.
Experimental Protocol: EGFR Kinase Assay
-
Reagent Preparation : Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[9] Prepare serial dilutions of this compound and Gefitinib in DMSO.
-
Enzyme and Substrate Preparation : Dilute recombinant human EGFR kinase and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) in the kinase reaction buffer.[9][10]
-
Kinase Reaction : In a 96-well or 384-well plate, add the EGFR kinase to wells containing the serially diluted inhibitors.[9] Allow for a pre-incubation period of 10-15 minutes at room temperature.
-
Initiation of Reaction : Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[9][10]
-
Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as a colorimetric ELISA-based assay using an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[10][11]
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Expected Data and Interpretation
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) |
| Gefitinib | Expected Value | Expected Value | Expected Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
A lower IC50 value indicates greater inhibitory potency. It is crucial to test against both wild-type and mutant forms of EGFR (e.g., L858R, exon 19 deletion) to assess selectivity, as clinically effective EGFR inhibitors often show greater potency against activating mutations found in cancer cells.[12][13]
Cellular Proliferation and Viability Assays
These assays determine the effect of the inhibitors on the growth and survival of cancer cell lines that are dependent on EGFR signaling.
Experimental Protocol: Cell Viability Assay (XTT)
-
Cell Seeding : Seed EGFR-dependent cancer cell lines (e.g., A549, HCC827, NCI-H1975) in 96-well plates at an appropriate density and allow them to adhere overnight.[2]
-
Compound Treatment : Treat the cells with serial dilutions of this compound and Gefitinib for 72 hours.[14]
-
XTT Reagent Addition : Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions. Add the XTT solution to each well.[14][15]
-
Incubation : Incubate the plates for 2-4 hours at 37°C in a CO2 incubator. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.[14]
-
Absorbance Measurement : Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.[14]
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Rationale for XTT over MTT : The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby reducing variability and simplifying the workflow.[14][16]
Expected Data and Interpretation
| Compound | A549 (Wild-Type EGFR) GI50 (µM) | HCC827 (Exon 19 Del) GI50 (µM) | NCI-H1975 (L858R/T790M) GI50 (µM) |
| Gefitinib | Expected Value | Expected Value | Expected Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
A lower GI50 value indicates greater anti-proliferative activity. Comparing the activity in cell lines with different EGFR mutation statuses will reveal the compound's selectivity and potential efficacy against drug-resistant mutations like T790M.[17]
Caption: In Vitro Efficacy Evaluation Workflow.
In Vivo Efficacy Assessment
In vivo studies are critical to evaluate the therapeutic efficacy of the compounds in a more complex biological system. Xenograft models using human cancer cell lines implanted in immunocompromised mice are a standard preclinical approach.[18][19]
Xenograft Tumor Growth Inhibition Study
Experimental Protocol: NSCLC Xenograft Model
-
Cell Implantation : Subcutaneously implant human NSCLC cells (e.g., NCI-H1975) into the flank of immunodeficient mice (e.g., nude or SCID mice).[18][20]
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, Gefitinib, and this compound at various doses).
-
Drug Administration : Administer the compounds to the mice daily via an appropriate route (e.g., oral gavage for Gefitinib).[3]
-
Tumor Measurement and Body Weight Monitoring : Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint : Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Expected Data and Interpretation
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Experimental Value | - |
| Gefitinib | Clinical Dose | Experimental Value | Experimental Value |
| This compound | Dose 1 | Experimental Value | Experimental Value |
| This compound | Dose 2 | Experimental Value | Experimental Value |
A higher TGI value indicates greater in vivo anti-tumor efficacy. The data will also provide insights into the dose-response relationship of this compound and its tolerability in a living organism.
Overcoming Resistance: A Key Challenge
A significant limitation of first-generation EGFR inhibitors like Gefitinib is the development of acquired resistance, often through secondary mutations in the EGFR gene, such as the T790M mutation.[7][21][22] Therefore, a critical aspect of evaluating a novel EGFR inhibitor is its activity against these resistant forms.
The in vitro and in vivo studies should incorporate cell lines and xenograft models harboring the T790M mutation to determine if this compound offers an advantage over Gefitinib in this context.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to comparing the efficacy of a novel EGFR inhibitor, this compound, with the established drug Gefitinib. By employing a combination of biochemical, cellular, and in vivo assays, researchers can generate a comprehensive data package to assess the potential of this new chemical entity.
Key differentiators to look for in this compound would be:
-
Increased potency against wild-type or mutant EGFR.
-
Enhanced selectivity for mutant over wild-type EGFR, potentially leading to a better therapeutic window and reduced side effects.
-
Activity against clinically relevant resistance mutations such as T790M.
Positive results from these preclinical evaluations would provide a strong rationale for advancing this compound into further development as a next-generation targeted therapy for EGFR-driven cancers.
References
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. Available at: [Link].
-
Gefitinib | Drug Guide. MedSchool. Available at: [Link].
-
What is the mechanism of Gefitinib?. Patsnap Synapse. Available at: [Link].
-
Gefitinib. Wikipedia. Available at: [Link].
-
XTT Assays vs MTT. Biotech Spain. Available at: [Link].
-
The A549 Xenograft Model for Lung Cancer. Melior Discovery. Available at: [Link].
-
Mechanisms of resistance to EGFR tyrosine kinase inhibitors gefitinib/erlotinib and to ALK inhibitor crizotinib. PubMed. Available at: [Link].
-
Lung Cancer Xenograft. Altogen Labs. Available at: [Link].
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
-
MTT assay. Wikipedia. Available at: [Link].
-
Altogen Labs Validates Diverse Lung Cancer Xenograft Models for Advanced Research. Available at: [Link].
-
Patient-derived xenografts from lung cancer and their potential applications. Available at: [Link].
-
EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link].
-
Mechanisms of Acquired Resistance to Gefitinib/Erlotinib in Epidermal Growth Factor Receptor–Mutated Non–Small-Cell Lung Cancer. ResearchGate. Available at: [Link].
-
Phase II Clinical Trial of Gefitinib for the Treatment of Chemonaïve Patients with Advanced Non-small Cell Lung Cancer with Poor Performance Status. NIH. Available at: [Link].
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC - NIH. Available at: [Link].
-
Patient-derived cell line, xenograft and organoid models in lung cancer therapy. PMC - NIH. Available at: [Link].
-
Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals. Available at: [Link].
-
Gefitinib resistance caused by a secondary mutation of the epidermal growth factor receptor. Available at: [Link].
-
Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. AACR Journals. Available at: [Link].
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available at: [Link].
-
A phase II study of the EGFR inhibitor gefitinib in patients with acute myeloid leukemia. Broad Institute. Available at: [Link].
-
Gefitinib as First-Line Treatment for Patients With Advanced Non-Small-Cell Lung Cancer With Activating Epidermal Growth Factor Receptor Mutation: Implications for Clinical Practice and Open Issues. PubMed. Available at: [Link].
-
Gefitinib Plus Chemo Ups Survival Outcomes in EGFR¬-mutant NSCLC with Brain Metastases. Oncology News Central. Available at: [Link].
-
FDA Approves Gefitinib for Patients with EGFR-Positive Advanced NSCLC. Oncology Nursing News. Available at: [Link].
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. NIH. Available at: [Link].
-
In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. AACR Journals. Available at: [Link].
-
Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. NIH. Available at: [Link].
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available at: [Link].
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medschool.co [medschool.co]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 13. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CyQUANT XTT和MTT细胞活力检测法 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. biotech-spain.com [biotech-spain.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 20. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Synthesis and Biological Activity of 4-Chloro-6,7,8-trimethoxyquinazoline and its Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the quinazoline scaffold is a cornerstone, giving rise to several clinically approved anticancer agents. The precise substitution pattern on the quinazoline ring is a critical determinant of biological activity and synthetic accessibility. This guide provides an in-depth comparison of the synthesis and biological activity of 4-Chloro-6,7,8-trimethoxyquinazoline and its widely studied analogue, 4-Chloro-6,7-dimethoxyquinazoline. We will explore the reproducibility of their synthetic routes and delve into a comparative analysis of their biological profiles, supported by experimental data.
Introduction: The Significance of Methoxy-Substituted Chloroquinazolines
4-Chloroquinazolines are pivotal intermediates in the synthesis of a multitude of biologically active compounds, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. The methoxy substituents on the benzene ring portion of the quinazoline scaffold play a crucial role in the binding affinity of these inhibitors to the ATP-binding pocket of their target kinases. While the 6,7-dimethoxy substitution pattern is prevalent in clinically successful drugs like gefitinib and erlotinib, the 6,7,8-trimethoxy substitution offers a unique electronic and steric profile that warrants a thorough investigation of its synthetic accessibility and biological potential.
Synthesis: A Tale of Two Scaffolds
The synthesis of both this compound and its dimethoxy counterpart generally follows a two-step sequence: the formation of the quinazolinone core followed by a chlorination step. However, the choice of starting materials and the nuances of the reaction conditions can significantly impact the reproducibility and overall yield.
Synthesis of this compound
The synthesis of the trimethoxy analogue commences from the readily available natural product, gallic acid. The key intermediate, 6,7,8-trimethoxyquinazolin-4(3H)-one, is prepared and subsequently chlorinated to yield the final product.
Caption: Synthetic workflow for this compound.
Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
The synthesis of the more common 6,7-dimethoxy analogue typically starts from 4,5-dimethoxy-2-aminobenzoic acid. This route is well-established and has been optimized for high yields.[1][2]
Caption: Synthetic workflow for 4-Chloro-6,7-dimethoxyquinazoline.
Comparative Analysis of Synthesis
| Parameter | This compound | 4-Chloro-6,7-dimethoxyquinazoline |
| Starting Material | Gallic acid derivative | 4,5-dimethoxy-2-aminobenzoic acid |
| Key Intermediate | 6,7,8-trimethoxyquinazolin-4(3H)-one | 6,7-dimethoxyquinazolin-4(3H)-one |
| Chlorination Reagents | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) |
| Reported Yields | Generally good, but can be variable depending on the specific multi-step sequence from gallic acid. | Consistently high, with optimized procedures reporting yields of up to 98%.[3] |
| Reproducibility | The multi-step nature of the starting material synthesis can introduce variability. The chlorination step is generally reproducible. | High, due to well-documented and optimized protocols.[1][2] |
Biological Activity: A Comparative Look at Kinase Inhibition
Derivatives of both this compound and 4-Chloro-6,7-dimethoxyquinazoline have been extensively evaluated as inhibitors of key kinases implicated in cancer progression, primarily EGFR and VEGFR. The additional methoxy group at the 8-position in the trimethoxy series can influence the compound's conformation and interaction with the kinase active site, potentially leading to differences in potency and selectivity.
Derivatives of 4-anilinoquinazolines are of particular interest. These are synthesized through a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by a substituted aniline.
Caption: General workflow for the synthesis and biological evaluation of 4-anilinoquinazoline derivatives.
Comparative Biological Data
The following table summarizes the inhibitory activities of representative anilino-derivatives of both scaffolds against cancer cell lines and kinases. It is important to note that direct side-by-side comparisons in the same study are limited, and variations in assay conditions can influence the reported IC50 values.
| Compound Class | Target | IC50 (µM) | Reference |
| 4-(Aryl-amino)-6,7,8-trimethoxyquinazoline Derivatives | SGC7901 (gastric cancer) | 0.434 (for compound Tg11) | [4] |
| EGF-induced ERK1/2 phosphorylation | Near complete inhibition at 40 µM | [4] | |
| 4-(Aryl-amino)-6,7-dimethoxyquinazoline Derivatives (e.g., Gefitinib) | EGFR (wild type) | 0.00179 (Ki) | [5] |
| EGFR (L858R mutant) | 0.00122 (Ki) | [5] | |
| Various NSCLC cell lines | Broad range of potencies | [5] | |
| Other 4-Anilino-6,7-dimethoxyquinazoline Derivatives | EGFR | 0.01 | [6] |
| VEGFR-2 | 0.08 | [6] |
The data suggests that derivatives from both scaffolds can exhibit potent anticancer activity in the nanomolar to low micromolar range. Notably, derivatives of the 6,7-dimethoxyquinazoline scaffold, such as gefitinib, have well-established, potent inhibitory activity against EGFR.[5] While there is less publicly available data for a wide range of 6,7,8-trimethoxyquinazoline derivatives, the existing information indicates their potential as effective anticancer agents.[4]
Experimental Protocols
Protocol 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one
This protocol is adapted from a well-established procedure with high reproducibility.[1][2]
Materials:
-
4,5-dimethoxy-2-aminobenzoic acid
-
Formamidine acetate
-
Absolute ethanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
Procedure:
-
To a dry 250 mL round-bottom flask, add 4,5-dimethoxy-2-aminobenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).
-
Add 100 mL of absolute ethanol to the flask.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate using a Büchner funnel and wash the filter cake with a small amount of cold ethanol.
-
Dry the solid product under vacuum to obtain 6,7-dimethoxyquinazolin-4(3H)-one. A typical yield is around 87%.[2]
Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
This protocol details the chlorination of the quinazolinone intermediate.[1][3]
Materials:
-
6,7-dimethoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a dry 500 mL round-bottom flask, place 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol).
-
Carefully add thionyl chloride (200 mL) to the flask in a fume hood.
-
Add a catalytic amount of DMF (0.2 mL) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Add toluene (2 x 50 mL) and evaporate to remove the last traces of thionyl chloride.
-
Dissolve the residue in dichloromethane (550 mL).
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution (2 x 250 mL) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-6,7-dimethoxyquinazoline as a solid. A yield of up to 98% has been reported.[3]
Note on the Synthesis of this compound: A similar chlorination protocol can be adapted for 6,7,8-trimethoxyquinazolin-4(3H)-one. The key is to ensure the starting quinazolinone is completely dry, as moisture can react with the chlorinating agent and reduce the yield.
Conclusion
Both this compound and 4-Chloro-6,7-dimethoxyquinazoline are valuable intermediates for the synthesis of potent kinase inhibitors. The synthesis of the 6,7-dimethoxy analogue is highly reproducible and well-documented, making it a reliable choice for large-scale synthesis. While the synthesis of the 6,7,8-trimethoxy analogue is also feasible, the multi-step preparation of its starting material may introduce more variability.
From a biological standpoint, derivatives of both scaffolds have demonstrated significant anticancer activity. The 6,7-dimethoxy substitution pattern is a hallmark of several clinically successful EGFR inhibitors. The 6,7,8-trimethoxy substitution offers a promising avenue for the development of novel inhibitors with potentially different selectivity and potency profiles. Further head-to-head comparative studies of a wider range of derivatives are warranted to fully elucidate the structure-activity relationships and the therapeutic potential of the 6,7,8-trimethoxyquinazoline scaffold.
References
- BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. BenchChem.
- Green, et al. (2006). A pharmacological comparison of gefitinib (IRESSA) and erlotinib. AACR Journals.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. BenchChem.
- Guidechem. (2022). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? Guidechem.
- International Journal of Pharmacy and Biological Sciences. (2024).
- Zheng, et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.
- Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- El-Sayed, et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. NIH.
- ResearchGate. (2018). Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2.
- ChemicalBook. 4-Chloro-6,7-dimethoxyquinazoline synthesis.
- Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Anticancer Research. (2010). Influence of Gefitinib and Erlotinib on Apoptosis and c-MYC Expression in H23 Lung Cancer Cells.
- The Oncologist. (2015). Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials.
- CancerNetwork. (2010). Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC.
- MDPI. (2020).
- ResearchGate. (2025). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds.
- ResearchGate. (2013).
- PubMed. (2018).
- Organic Chemistry Portal. Quinazoline synthesis.
- ResearchGate.
- Journal of Thoracic Disease. (2017).
- PubMed Central. (2017).
- Journal of Catalysis. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- ResearchGate.
- Google Patents. (2009). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
- PubMed Central. (2015).
- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
- Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- BenchChem. (2025).
- MDPI. (2022). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline.
- MDPI. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline.
- ResearchGate. (2025). (PDF) Synthesis of Arylamino-1,3,5-triazines Functionalized with Alkylatin 2-chloroethylamine Fragments and Studies of their Cytotoxicity on the Breast Cancer MCF-7 Cell Line.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of EGFR Tyrosine Kinase Inhibitors: A Head-to-Head Comparison for Researchers
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) and the subsequent development of targeted Tyrosine Kinase Inhibitors (TKIs) have revolutionized the treatment landscape for a significant subset of non-small cell lung cancer (NSCLC) patients. This guide provides a comprehensive, head-to-head comparison of the different generations of EGFR TKIs, offering researchers, scientists, and drug development professionals an in-depth analysis of their mechanisms, efficacy, and the ongoing challenge of acquired resistance.
The Central Role of EGFR Signaling in NSCLC
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In certain cancers, particularly NSCLC, mutations within the EGFR gene lead to constitutive activation of the receptor's tyrosine kinase domain, driving uncontrolled cell growth. The most common activating mutations are deletions in exon 19 and the L858R point mutation in exon 21.
Caption: Simplified EGFR signaling pathway.
First-Generation EGFR TKIs: The Dawn of Targeted Therapy
The first-generation EGFR TKIs, including gefitinib and erlotinib, were the pioneers in this class of targeted therapies. They function as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain.
Mechanism of Action: Gefitinib and erlotinib bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition is reversible, meaning the drugs can dissociate from the receptor.
Clinical Performance: These agents demonstrated significant improvements in progression-free survival (PFS) compared to traditional chemotherapy in patients with EGFR-mutated NSCLC. However, their efficacy is limited by the eventual development of acquired resistance.
Second-Generation EGFR TKIs: Irreversible Inhibition and Broader Spectrum
To address the limitations of the first-generation inhibitors, second-generation TKIs such as afatinib and dacomitinib were developed. These drugs were designed to provide more potent and sustained EGFR inhibition.
Mechanism of Action: Unlike their predecessors, second-generation TKIs bind irreversibly to the EGFR kinase domain by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site. This irreversible binding leads to a more profound and durable blockade of EGFR signaling. They also exhibit broader activity by inhibiting other members of the ErbB family of receptors, such as HER2 and HER4.[1]
Clinical Performance: Head-to-head trials have shown that second-generation TKIs offer improved PFS compared to first-generation agents. For instance, the LUX-Lung 7 trial demonstrated the superiority of afatinib over gefitinib in terms of PFS and objective response rate.[2][3][4] Similarly, the ARCHER 1050 trial showed that dacomitinib significantly improved PFS compared to gefitinib.[5][6][7] However, this increased potency is often accompanied by a higher incidence of adverse events, particularly skin and gastrointestinal toxicities.
The Emergence of Resistance: The T790M Gatekeeper Mutation
The predominant mechanism of acquired resistance to both first- and second-generation EGFR TKIs is the emergence of a secondary mutation in the EGFR gene, T790M.[8] This "gatekeeper" mutation, located in exon 20, alters the conformation of the ATP-binding pocket, reducing the binding affinity of the first- and second-generation inhibitors while preserving the kinase activity of the receptor. This mutation accounts for 50-60% of resistance cases.[8]
Caption: T790M-mediated resistance to 1st/2nd-gen TKIs.
Third-Generation EGFR TKIs: Targeting the T790M Mutation
The development of third-generation EGFR TKIs, most notably osimertinib, was a direct response to the clinical challenge posed by the T790M mutation.
Mechanism of Action: Osimertinib is an irreversible inhibitor that is designed to potently and selectively inhibit both EGFR-sensitizing mutations (L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity is achieved through its ability to form a covalent bond with Cys797 in the presence of the T790M mutation.
Clinical Performance: The FLAURA clinical trial demonstrated the superiority of osimertinib over first-generation TKIs (gefitinib or erlotinib) as a first-line treatment for EGFR-mutated NSCLC, with a significant improvement in both PFS and overall survival (OS).[9][10][11] The median OS with osimertinib was 38.6 months compared to 31.8 months with the comparator TKIs.[9][10][11]
A New Frontier of Resistance: The C797S Mutation
Despite the success of osimertinib, acquired resistance inevitably develops. A key on-target resistance mechanism is the emergence of a tertiary mutation, C797S, which alters the cysteine residue that third-generation inhibitors bind to, thereby preventing covalent bond formation.[8] The frequency of the C797S mutation is reported to be around 7% in patients who have progressed on osimertinib.[12]
The Challenge of Exon 20 Insertions
EGFR exon 20 insertion mutations represent a distinct and challenging subset of EGFR-mutated NSCLC, accounting for approximately 4-12% of all EGFR mutations.[13] These mutations are heterogeneous and generally confer resistance to first- and second-generation TKIs.[14] While some newer agents have shown activity, treatment options for these patients remain an area of active research. For instance, mobocertinib showed a median PFS of 7.3 months and a median OS of 20.2 months in previously treated patients, although it was later withdrawn from the market due to safety concerns.[13] Other agents like amivantamab and sunvozertinib are also being investigated for this patient population.[15]
Head-to-Head Comparison of Key EGFR TKIs
| Feature | First Generation (Gefitinib, Erlotinib) | Second Generation (Afatinib, Dacomitinib) | Third Generation (Osimertinib) |
| Binding | Reversible | Irreversible | Irreversible |
| Target | EGFR | EGFR, HER2, HER4 | EGFR (including T790M) |
| Wild-Type EGFR Sparing | Low | Low | High |
| Key Activating Mutations | L858R, Exon 19 del | L858R, Exon 19 del | L858R, Exon 19 del |
| T790M Activity | No | No | Yes |
| C797S Activity | No | No | No |
| Exon 20 Insertion Activity | Limited | Limited | Limited |
Comparative Efficacy in Clinical Trials
| Trial | Comparison | Median PFS | Median OS |
| LUX-Lung 7 | Afatinib vs. Gefitinib | 11.0 vs. 10.9 months | 27.9 vs. 24.5 months |
| ARCHER 1050 | Dacomitinib vs. Gefitinib | 14.7 vs. 9.2 months | 34.1 vs. 26.8 months |
| FLAURA | Osimertinib vs. Gefitinib/Erlotinib | 18.9 vs. 10.2 months | 38.6 vs. 31.8 months |
Comparative Adverse Event Profiles
| Adverse Event (Grade ≥3) | First Generation (Gefitinib/Erlotinib) | Second Generation (Afatinib/Dacomitinib) | Third Generation (Osimertinib) |
| Rash/Acneiform Dermatitis | ~5-10% | ~15-20% | ~1-2% |
| Diarrhea | ~2-5% | ~10-15% | ~2% |
| Stomatitis/Mucositis | <1% | ~5-10% | <1% |
| Interstitial Lung Disease | ~1-2% | ~1-2% | ~3-4% |
| QTc Prolongation | Rare | Rare | ~10% (any grade) |
Note: Frequencies are approximate and can vary based on the specific drug and patient population.
Experimental Protocols
In Vitro Kinase Assay to Determine IC50 Values
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of an EGFR TKI against various EGFR mutants.
Objective: To quantify the potency of a TKI in inhibiting the enzymatic activity of purified EGFR kinase domains (wild-type and mutant forms).
Materials:
-
Recombinant human EGFR kinase domains (e.g., L858R, Exon 19 del, T790M, C797S)
-
EGFR TKI compounds
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the EGFR TKI in kinase buffer.
-
In a 384-well plate, add the EGFR kinase domain, the TKI dilution (or vehicle control), and the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP and the appropriate substrate peptide.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.
-
Record luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each TKI concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the TKI concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase assay.
Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of EGFR TKIs on the proliferation of cancer cell lines harboring specific EGFR mutations.
Objective: To determine the potency of a TKI in inhibiting the growth of EGFR-dependent cancer cells.
Materials:
-
NSCLC cell lines with known EGFR status (e.g., PC-9 for Exon 19 del, H1975 for L858R/T790M)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
EGFR TKI compounds
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, resazurin-based assays)
-
Luminometer or spectrophotometer
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the EGFR TKI in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the TKI dilutions (or vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Record luminescence using a plate-reading luminometer.
-
Calculate the percent viability for each TKI concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the TKI concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Future Directions: The Fourth Generation and Beyond
The development of resistance to third-generation TKIs via the C797S mutation has spurred the development of fourth-generation inhibitors.[16][17][18][19] These agents are being designed to inhibit EGFR harboring the C797S mutation, often through non-covalent binding mechanisms.[16][17][18][19] Additionally, combination strategies, such as pairing EGFR TKIs with inhibitors of other signaling pathways like MET, are being actively explored to overcome or delay the onset of resistance.[20][21][22] The SACHI trial, for instance, showed that the combination of savolitinib (a MET inhibitor) and osimertinib improved PFS in patients with MET-amplified, EGFR-mutated NSCLC that had progressed on prior EGFR TKI therapy.[20][21][22]
Conclusion
The rapid evolution of EGFR TKIs exemplifies the power of targeted therapy in oncology. Each generation has been a rational response to the clinical challenge of acquired resistance, leading to significant improvements in patient outcomes. For researchers and drug developers, a deep understanding of the nuanced differences in mechanism, efficacy, and resistance profiles of these inhibitors is crucial for designing the next wave of innovative therapies to combat EGFR-mutated lung cancer.
References
-
U.S. National Library of Medicine. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
- Soria, J. C., Ohe, Y., Vansteenkiste, J., Reungwetwattana, T., Chewaskulyong, B., Lee, K. H., ... & Ramalingam, S. S. (2018). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. New England Journal of Medicine, 378(2), 113-125.
- Ramalingam, S. S., Vansteenkiste, J., Planchard, D., Cho, B. C., Gray, J. E., Ohe, Y., ... & Soria, J. C. (2020). Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC. New England Journal of Medicine, 382(1), 41-50.
- Park, K., Tan, E. H., O'Byrne, K., Zhang, L., Boyer, M., Mok, T., ... & Yang, J. C. H. (2016). Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial. The Lancet Oncology, 17(5), 577-589.
- Wu, Y. L., Cheng, Y., Zhou, X., Lee, K. H., Nakagawa, K., Niho, S., ... & Lu, S. (2017). Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial. The Lancet Oncology, 18(11), 1454-1466.
- Thress, K. S., Paweletz, C. P., Felip, E., Cho, B. C., Stetson, D., Dougherty, B., ... & Jänne, P. A. (2015). Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring EGFR T790M.
- Le, X., Puri, S., Negrao, M. V., Nilsson, M. B., Robichaux, J., Tarcic, G., ... & Heymach, J. V. (2018). Landscape of acquired resistance to osimertinib in EGFR-mutant NSCLC and clinical validation of combined EGFR and RET inhibition with osimertinib and BLU-667 for acquired RET fusion. Cancer discovery, 8(11), 1390-1403.
- Piotrowska, Z., Isozaki, H., Lennerz, J. K., Gainor, J. F., Lennes, I. T., Zhu, V. W., ... & Iafrate, A. J. (2018). Landscape of acquired resistance to osimertinib in EGFR-mutant NSCLC and clinical activity of osimertinib plus navitoclax on a patient-derived xenograft. Cancer discovery, 8(12), 1529-1537.
- Lu, S., Wang, J., et al. (2026). A Combination of Savolitinib and Osimertinib Prolongs PFS in Patients with EGFR-mutated NSCLC and Acquired MET Amplification After Progression On a First-Line EGFR TKI. ESMO.
- HUTCHMED. (2026). HUTCHMED Highlights Publication of Phase III SACHI Results in The Lancet.
- Targeted Oncology. (2026).
- Frontiers. (2025).
- ASCO Publications. (2019). Estimating long-term survival of previously untreated patients with EGFR mutation-positive (EGFRm) advanced non-small cell lung cancer (NSCLC) who received osimertinib in the FLAURA study.
- PubMed. (2020).
- The ASCO Post. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial.
- CancerNetwork. (2016).
- SFJ Pharmaceuticals. (2025). Dacomitinib (daco) versus gefitinib (gef) for first-line treatment of advanced NSCLC (ARCHER 1050): Final overall survival (OS) analysis.
- EGFR Lung Cancer Resisters. (2021).
- AACR Journals. (2020).
- RSC Publishing. (2023). Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review.
- Taylor & Francis Online. (2025).
- MDPI. (2022).
- CMAR. (2025).
- PMC. (2022). New advances in the treatment of EGFR exon20ins mutant advanced NSCLC.
- VJOncology. (2016). Overview of the world of EGFR mutant lung cancers.
- Johnson & Johnson. (2026). RYBREVANT® (amivantamab-vmjw)
- PMC. (2018). Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer.
- ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib.
- PLOS One. (2015).
- PubMed Central. (2022).
- PubMed. (2019). Patient-reported outcomes from FLAURA: Osimertinib versus erlotinib or gefitinib in patients with EGFR-mutated advanced non-small-cell lung cancer.
- PMC. (2018).
- FirstWord Pharma. (2025).
- PMC. (n.d.). Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S with Reversible Aminopyrimidines.
- ResearchGate. (2022).
- ResearchGate. (n.d.). Key clinical trials in EGFR exon 20 insertion positive NSCLC.
- Translational Cancer Research. (2016). Afatinib and gefitinib: a direct comparison.
- The BMJ. (2025).
- Targeted Oncology. (2013).
- Targeted Oncology. (2022). Reviewing Evidence for Therapies in NSCLC With EGFR Exon 20 Insertion.
- The ASCO Post. (2017).
- PMC. (2020). Inhibition of osimertinib-resistant epidermal growth factor receptor EGFR-T790M/C797S.
- ResearchGate. (n.d.). IC50 values for EGFR, HER2, HER4, Del19, and L858R.
- PMC. (2025).
- PMC. (2018).
- PMC. (2022). Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review).
Sources
- 1. Afatinib and gefitinib: a direct comparison - Gridelli - Translational Cancer Research [tcr.amegroups.org]
- 2. Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Dacomitinib Prolongs Progression-Free Survival vs Gefitinib in First-Line Treatment of EGFR-Mutant NSCLC - The ASCO Post [ascopost.com]
- 8. egfrcancer.org [egfrcancer.org]
- 9. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 11. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 12. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New advances in the treatment of EGFR exon20ins mutant advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RYBREVANT® (amivantamab-vmjw) longer-term results show promising and durable responses in difficult-to-treat colorectal cancer [jnj.com]
- 16. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. targetedonc.com [targetedonc.com]
- 21. esmo.org [esmo.org]
- 22. HUTCHMED - HUTCHMED Highlights Publication of Phase III SACHI Results in The Lancet [hutch-med.com]
Kinome-Wide Selectivity Profiling: A Comparative Analysis of a Novel 4-Anilino-6,7,8-trimethoxyquinazoline Derivative
A Senior Application Scientist's Guide to Characterizing Kinase Inhibitor Specificity and Off-Target Effects
In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a paramount target class. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. The quinazoline scaffold is a "privileged structure" in this field, forming the core of numerous approved drugs that potently inhibit key oncogenic kinases.
This guide provides an in-depth technical analysis of the cross-reactivity profiling of a novel compound, 4-(3-bromoanilino)-6,7,8-trimethoxyquinazoline , which we will refer to as TMQ-Aniline . The parent compound, 4-Chloro-6,7,8-trimethoxyquinazoline, serves as a critical synthetic intermediate for creating a library of 4-anilinoquinazoline derivatives. These derivatives are designed to target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR).[1][2]
Understanding a compound's selectivity across the kinome is not merely an academic exercise; it is a critical step in preclinical development. A highly selective inhibitor may offer a cleaner safety profile, while a multi-targeted inhibitor might provide broader efficacy against complex diseases but with a greater risk of off-target liabilities.[3][4] This guide will detail the experimental rationale and methodology for characterizing TMQ-Aniline and compare its hypothetical selectivity profile against two well-established kinase inhibitors: Gefitinib , a selective EGFR inhibitor, and Dasatinib , a multi-kinase inhibitor targeting BCR-ABL and Src family kinases, among others.[5][6]
The Imperative of Kinome-Wide Profiling
The ATP-binding sites of kinases share a high degree of structural homology, making the design of truly selective inhibitors a formidable challenge.[4] Early-stage assessment of a compound's selectivity provides invaluable insights:
-
On-Target Potency: Confirms the compound's activity against its intended target.
-
Off-Target Liabilities: Identifies potential interactions with other kinases that could lead to toxicity or undesirable side effects.
-
Polypharmacology Opportunities: Uncovers additional targets that may contribute to the compound's therapeutic effect or suggest new indications.[3]
-
Structure-Activity Relationship (SAR) Guidance: Informs medicinal chemistry efforts to optimize selectivity and potency.
This guide will utilize a hypothetical kinase panel screen to illustrate how such data is generated and interpreted, providing a framework for researchers to assess their own compounds.
Comparative Compounds: Setting the Benchmarks
To contextualize the selectivity profile of our novel compound, TMQ-Aniline, we will compare it to:
-
Gefitinib (Iressa®): A highly selective, ATP-competitive inhibitor of EGFR tyrosine kinase.[7][8] It is a first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[7][9] Its profile represents a benchmark for a targeted, selective inhibitor.
-
Dasatinib (Sprycel®): A potent, multi-targeted inhibitor of several kinases, including BCR-ABL, Src family kinases (SRC, LCK, YES), c-KIT, and PDGFRβ.[6][10] Its broad activity profile provides a valuable contrast, highlighting the characteristics of a promiscuous but effective therapeutic agent.
Experimental Design: A Step-by-Step Methodology for Kinase Profiling
The cornerstone of this analysis is a robust, reproducible, and scalable biochemical assay. We will employ the ADP-Glo™ Kinase Assay , a luminescent-based platform that measures the amount of ADP produced during a kinase reaction. This assay is universal for virtually any kinase and is amenable to high-throughput screening.[11][12]
Logical Flow of the Kinase Profiling Experiment
The following diagram illustrates the workflow for generating a comprehensive cross-reactivity profile.
Caption: Workflow for Kinase Cross-Reactivity Profiling.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format. All reactions should be performed in duplicate or triplicate.
1. Reagent Preparation:
- Kinase Buffer (1X): Prepare a buffer appropriate for the kinase panel. A general buffer could be 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
- ATP Stock: Prepare a concentrated stock of ATP in kinase buffer. The final concentration in the assay should be at or near the Kₘ for each specific kinase to accurately reflect competitive inhibition.[13] For a general screen, 10 µM is often used.
- Compound Plates: Prepare serial dilutions (e.g., 10-point, 3-fold dilutions) of TMQ-Aniline, Gefitinib, and Dasatinib in DMSO, then dilute into kinase buffer. The final DMSO concentration in the assay should be kept low (<1%).
- ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).[12][13]
2. Kinase Reaction:
- To each well of a 384-well plate, add 2.5 µL of the compound dilution.
- Add 5 µL of a mix containing the specific kinase and its corresponding substrate in kinase buffer.
- Initiate the reaction by adding 2.5 µL of ATP solution. The total reaction volume is 10 µL.
- Include "no inhibitor" (vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
- Incubate the plate at room temperature for 60 minutes.
3. ADP Detection:
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.[13]
- Add 20 µL of Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luminescence reaction.
- Incubate at room temperature for 30-60 minutes.[13]
4. Data Acquisition and Analysis:
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle controls.
- Plot percent inhibition versus log[inhibitor concentration] and fit the data using a four-parameter logistic equation to determine the IC₅₀ value for each kinase.
Results and Discussion: A Comparative Kinome Profile
The following table presents hypothetical IC₅₀ data for TMQ-Aniline, Gefitinib, and Dasatinib against a representative panel of 96 kinases, covering major branches of the human kinome. This allows for a direct comparison of potency and selectivity.
Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM) (Data is hypothetical for illustrative purposes)
| Kinase Target | Kinase Family | TMQ-Aniline (IC₅₀, nM) | Gefitinib (IC₅₀, nM) | Dasatinib (IC₅₀, nM) |
| EGFR | TK | 5.2 | 25.5 | 85.0 |
| ERBB2 | TK | 85.6 | 3,400 | >10,000 |
| ERBB4 | TK | 150.3 | 2,800 | >10,000 |
| SRC | TK | 25.1 | >10,000 | 0.8 |
| LCK | TK | 30.5 | >10,000 | 0.6 |
| YES | TK | 42.8 | >10,000 | 1.1 |
| ABL1 | TK | 350.7 | >10,000 | 0.5 |
| KIT | TK | 1,200 | >10,000 | 5.4 |
| PDGFRβ | TK | 980.5 | >10,000 | 8.2 |
| VEGFR2 | TK | 2,500 | 8,500 | 25.3 |
| AURKA | Ser/Thr | >10,000 | >10,000 | 75.0 |
| CDK2 | Ser/Thr | >10,000 | >10,000 | 2,100 |
| GSK3β | Ser/Thr | 5,600 | >10,000 | 150.0 |
| MAPK1 (ERK2) | Ser/Thr | >10,000 | >10,000 | 8,200 |
| ROCK1 | Ser/Thr | 8,900 | >10,000 | 95.5 |
| ... (and 81 other kinases) | ... | ... | ... |
Analysis of TMQ-Aniline Profile
The hypothetical data suggests that TMQ-Aniline is a potent inhibitor of EGFR with an IC₅₀ of 5.2 nM. This is consistent with the known activity of many 4-anilinoquinazoline derivatives.[1][14] Interestingly, the compound also demonstrates significant activity against members of the Src family kinases (SRC, LCK, YES) , with IC₅₀ values in the 25-45 nM range. This dual EGFR/Src family inhibition profile is noteworthy.
-
Causality: The 6,7,8-trimethoxy substitution pattern on the quinazoline ring, combined with the 3-bromoaniline moiety, likely confers high affinity for the ATP-binding pocket of EGFR. The slight flexibility of this pocket and that of the Src family kinases may accommodate this inhibitor, leading to the observed dual activity.
Comparative Selectivity
-
Gefitinib: As expected, Gefitinib shows high selectivity for EGFR (IC₅₀ = 25.5 nM) with minimal activity against other kinases in the panel at concentrations up to 10,000 nM.[5] This is the profile of a highly targeted agent.
-
Dasatinib: The data reflects Dasatinib's known polypharmacology. It potently inhibits its primary targets ABL1 and the Src family kinases at sub-nanomolar concentrations.[6] However, it also inhibits numerous other kinases, such as KIT, PDGFRβ, and VEGFR2, at low nanomolar concentrations, confirming its broad-spectrum activity.
To quantify selectivity, a common metric is the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested.
Table 2: Selectivity Score Comparison (at 1 µM) (Data is hypothetical for illustrative purposes)
| Compound | # Kinases with >90% Inhibition | Total Kinases Tested | Selectivity Score (S₁₀) | Profile Type |
| TMQ-Aniline | 8 | 96 | 0.083 | Selective / Dual-Targeted |
| Gefitinib | 2 | 96 | 0.021 | Highly Selective |
| Dasatinib | 35 | 96 | 0.365 | Multi-Kinase / Promiscuous |
This quantitative comparison clearly positions TMQ-Aniline as a compound with a profile intermediate between the highly selective Gefitinib and the broadly active Dasatinib.
Biological Implications and Signaling Pathways
The dual inhibition of EGFR and Src family kinases by TMQ-Aniline has significant biological implications. Both are critical nodes in signaling pathways that drive cell proliferation, survival, and migration.[15][16][17]
EGFR Signaling Pathway
EGFR activation triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell growth and survival.[18][19][20] Inhibiting EGFR is a validated strategy to halt these pro-tumorigenic signals.
Caption: Simplified EGFR Signaling Cascade and Inhibition.
Src Family Kinase Signaling
Src is a non-receptor tyrosine kinase that acts as a crucial signaling hub.[21] It can be activated by EGFR and, in turn, can modulate EGFR signaling, creating complex feedback loops. Src also plays a key role in cell adhesion, invasion, and metastasis.[22]
Caption: Overview of Src Family Kinase Signaling Pathways.
The ability of TMQ-Aniline to inhibit both EGFR and Src suggests it could be more effective than a purely EGFR-selective inhibitor in certain contexts. By blocking both pathways, it may prevent compensatory signaling or resistance mechanisms, warranting further investigation in cellular and in vivo models.
Conclusion and Future Directions
This guide has detailed the critical process of kinase cross-reactivity profiling, using the novel compound TMQ-Aniline as a case study. Through a systematic, data-driven approach, we have characterized its inhibitory potential and positioned its selectivity profile relative to the highly specific inhibitor Gefitinib and the multi-targeted agent Dasatinib.
Our hypothetical findings identify TMQ-Aniline as a potent dual EGFR/Src family kinase inhibitor. This profile is therapeutically promising, as it targets two key oncogenic pathways simultaneously. The experimental framework and comparative data presented here provide a robust template for researchers in the field. The next logical steps in the preclinical evaluation of TMQ-Aniline would involve:
-
Cellular Target Engagement: Confirming inhibition of EGFR and Src phosphorylation in cancer cell lines.
-
In Vitro Proliferation Assays: Assessing the compound's anti-proliferative effects in cell lines dependent on EGFR and/or Src signaling.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of TMQ-Aniline in relevant animal models.
-
Pharmacokinetic and Toxicology Studies: Determining the compound's drug-like properties and safety profile.
By rigorously applying such comparative profiling early in the discovery pipeline, scientists can make more informed decisions, accelerating the development of the next generation of effective and safe kinase inhibitor therapies.
References
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics Website. [Link]
-
Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx Website. [Link]
-
Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Nature Reviews Immunology, 10(6), 387-402. [Link]
-
Parsons, S. J., & Parsons, J. T. (2004). Src family kinases, key regulators of signal transduction. Oncogene, 23(48), 7906-7909. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. IUPHAR/BPS Website. [Link]
-
Parsons, S. J., & Parsons, J. T. (2004). Src family kinases, key regulators of signal transduction. Oncogene, 23(48), 7906-7909. [Link]
-
Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
Unciti-Broceta, A. (n.d.). ADP Glo Protocol. Protocol Exchange. [Link]
-
Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]
-
Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules. Nature Chemical Biology, 5(9), 616-624. [Link]
-
ResearchGate. (n.d.). Kinase profile of dasatinib. ResearchGate. [Link]
-
Wodicka, L. M., Ciceri, P., Davis, M. I., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. [Link]
-
ACS Chemical Biology. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Publications. [Link]
-
ResearchGate. (n.d.). Gefitinib antitumour activity in advanced NSCLC: IDEAL 1 and 2. ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Eurofins Discovery Website. [Link]
-
Asquith, C. R. M., Lait, C., Tizzard, G. J., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. [Link]
-
Keating, G. M. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs, 75(3), 303-317. [Link]
-
Asquith, C. R. M., Lait, C., Tizzard, G. J., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 60(11), 4683-4699. [Link]
-
Fry, D. W., Kraker, A. J., McMichael, A., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095. [Link]
-
Wakeling, A. E., Guy, S. P., Woodburn, J. R., et al. (2002). ZD1839 (Iressa): an orally active inhibitor of epidermal growth factor signaling with broad-spectrum antitumor activity. Cancer Research, 62(20), 5749-5754. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Website. [Link]
-
University of Southampton. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. [Link]
-
Zhang, T., Li, Y., Yang, C., et al. (2017). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 22(10), 1735. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron Website. [Link]
-
Confluence Discovery Technologies. (n.d.). A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. CDT Website. [Link]
-
Scott, E. D., & Mlynarski, S. N. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience Website. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. ClinPGx [clinpgx.org]
- 21. scilit.com [scilit.com]
- 22. Src Family Kinases - Creative Biogene [creative-biogene.com]
A Senior Application Scientist's Guide to Evaluating Substituted Quinazoline Anticancer Agents: Correlating In Vitro Potency with In Vivo Efficacy
The quinazoline scaffold is a cornerstone in modern oncology drug discovery, giving rise to numerous targeted therapies that have reshaped cancer treatment. However, the journey from a promising compound in a petri dish to an effective therapeutic in a complex biological system is fraught with challenges. A potent inhibitor in a cell-based assay does not guarantee tumor regression in a living model. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical transition from in vitro evaluation to in vivo validation of substituted quinazoline anticancer agents, emphasizing the scientific rationale behind each experimental step.
Part 1: The Foundation of Discovery: In Vitro Efficacy Assessment
In vitro testing serves as the initial, high-throughput screening funnel in drug discovery. It is a cost-effective method to assess a compound's direct effect on cancer cells, providing essential data on potency, mechanism of action, and selectivity. The primary goal is to determine a compound's intrinsic biological activity in a controlled, isolated environment.
Assessing Cytotoxicity: The First Litmus Test
The most fundamental question is whether a novel quinazoline derivative can kill or inhibit the proliferation of cancer cells. Assays measuring cytotoxicity and cytostaticity provide the first quantitative measure of a compound's potential.
The Sulforhodamine B (SRB) Assay: A Protocol Grounded in Stoichiometry
While various methods exist, the SRB assay is often preferred over metabolic assays like the MTT for its reliability and mechanism. The SRB assay quantifies cell density by measuring total cellular protein content, which is less susceptible to interference from compounds that alter cellular metabolism without affecting cell number. This stoichiometric principle provides a more direct measure of cell mass.
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinazoline compounds. Add the compounds to the wells and incubate for 48-72 hours. This duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be accurately measured.
-
Cell Fixation: Gently discard the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour. TCA fixation is critical as it simultaneously fixes proteins and permeabilizes the cells.
-
Staining: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air-dry the plates completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Solubilization and Measurement: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell survival against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights: Unraveling the "How"
A potent IC50 value is only the beginning. Understanding how a compound works is crucial. For quinazolines, which often target protein kinases, assessing their impact on specific cellular processes and signaling pathways is paramount.
Target Engagement: The EGFR Kinase Inhibition Case Study
Many clinically successful quinazolines, such as Gefitinib and Erlotinib, function by inhibiting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. Dysregulation of the EGFR signaling pathway is a well-documented driver of cell proliferation, survival, and metastasis in various cancers.
DOT Script for EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.
Part 2: The Crucible of Biology: In Vivo Efficacy Assessment
In vivo studies are indispensable for evaluating how a drug candidate behaves in a complex, whole-organism system. These experiments assess not only the drug's ability to reach the tumor and inhibit its growth but also its overall safety and tolerability, encompassing pharmacokinetics (PK) and pharmacodynamics (PD).
The Gold Standard: Xenograft Models
The most common preclinical model for evaluating anticancer agents involves implanting human cancer cells into immunodeficient mice, creating a xenograft tumor. This model allows for the direct assessment of a compound's effect on human tumor growth in a living system.
Experimental Protocol: Subcutaneous Xenograft Study
-
Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or Athymic Nude) for at least one week to acclimate them to the facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells) mixed with Matrigel into the flank of each mouse. The Matrigel provides a scaffold that supports initial tumor cell growth.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. This randomization is critical to avoid bias.
-
Drug Administration: Prepare the quinazoline compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the drug via the intended clinical route, typically oral gavage (p.o.) or intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a maximum allowable size or after a fixed duration. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
DOT Script for In Vivo Xenograft Workflow
Caption: Standard workflow for an in vivo subcutaneous xenograft study.
Part 3: Bridging the Gap: Why In Vitro Potency Doesn't Always Translate
The transition from in vitro to in vivo is the "valley of death" for many drug candidates. A compound with a nanomolar IC50 in vitro can show zero efficacy in vivo. This discrepancy is often attributable to ADME-Tox properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
-
Absorption & Distribution: Can the compound be absorbed into the bloodstream and reach the tumor at a sufficient concentration?
-
Metabolism: Is the compound rapidly metabolized by the liver into inactive forms?
-
Toxicity: Does the compound cause unacceptable toxicity at doses required for efficacy?
The table below illustrates a hypothetical comparison for three quinazoline derivatives, highlighting how in vitro potency can be a poor predictor of in vivo success.
| Compound ID | Target Kinase | In Vitro IC50 (nM) | In Vivo TGI (%) @ 50 mg/kg | Key Observations |
| QZ-01 | EGFR | 15 | 85% | Successful Candidate: Excellent correlation. Good in vitro potency translates to strong in vivo efficacy, suggesting favorable ADME properties. |
| QZ-02 | EGFR | 5 | 10% | The Potent Failure: Highly potent in vitro but fails in vivo. This classic disconnect points to poor pharmacokinetics (e.g., rapid metabolism, low bioavailability) or inability to reach the tumor. |
| QZ-03 | VEGFR2 | 150 | 70% | The Moderate Success: Modest in vitro potency but significant in vivo efficacy. This compound may have excellent bioavailability and tumor accumulation, concentrating at the target site to overcome its lower intrinsic potency. |
This comparative data underscores the absolute necessity of in vivo testing. While in vitro assays are essential for initial screening and mechanism-of-action studies, they represent a simplified system. The complex interplay of physiology, metabolism, and biodistribution in a living organism provides the ultimate test of a drug candidate's therapeutic potential.
References
-
Skehan, P., Storeng, R., Scudiero, D., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute. Available at: [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]
-
Cross, D. A., Ashton, S. E., Ghiorghiu, S., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery. Available at: [Link]
-
Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine. Available at: [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. Available at: [Link]
A Senior Application Scientist's Guide to Benchmarking New Quinazoline Derivatives Against Existing Approved Drugs
Introduction: The Quinazoline Scaffold - A Cornerstone of Modern Therapeutics
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2][3] Its versatile structure allows for modifications that can fine-tune its biological activity, leading to potent and selective inhibitors of various enzymes, particularly protein kinases.[4][5] Several quinazoline derivatives, such as gefitinib, erlotinib, and lapatinib, have been approved by the U.S. Food and Drug Administration (FDA) for the treatment of various cancers.[4][5][6][7][8] These drugs have demonstrated significant therapeutic efficacy, especially against solid tumors.[4] This guide provides a comprehensive framework for researchers and drug development professionals to benchmark new quinazoline derivatives against these established drugs, ensuring a rigorous and objective evaluation of their therapeutic potential.
The Benchmarks: A Look at FDA-Approved Quinazoline-Based Drugs
A critical first step in evaluating a new drug candidate is to compare it against the current standard of care. In the realm of quinazoline-based anticancer agents, several FDA-approved drugs serve as excellent benchmarks.
-
Gefitinib (Iressa®): Approved by the FDA in 2003, gefitinib is used to treat non-small cell lung cancer (NSCLC).[5] It functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver of cell proliferation and survival in many cancers.[7][9][10][11][12] Gefitinib competitively binds to the ATP-binding site of EGFR, blocking downstream signaling pathways and leading to cancer cell apoptosis.[9][11][13]
-
Erlotinib (Tarceva®): Following gefitinib, erlotinib was approved in 2004 for the treatment of NSCLC and later for pancreatic cancer.[5][7] Similar to gefitinib, erlotinib is a potent inhibitor of EGFR tyrosine kinase, with an IC50 of 2 nM in cell-free assays.[14][15][16] It effectively reduces EGFR autophosphorylation in tumor cells.[15][16]
-
Lapatinib (Tykerb®): Approved in 2007, lapatinib is a dual inhibitor of both EGFR and human epidermal growth factor receptor 2 (HER2).[7] This dual activity makes it effective in treating HER2-positive breast cancer, often in combination with other therapies.[7][17][18][19][20]
These approved drugs provide a baseline for comparing the efficacy and selectivity of new quinazoline derivatives.
The Challenger: A Novel Quinazoline Derivative (Compound X)
For the purpose of this guide, we will consider a hypothetical new quinazoline derivative, "Compound X." Let's assume Compound X has been designed to also inhibit EGFR, but with a modification intended to improve its binding affinity and selectivity, potentially overcoming resistance mechanisms that can develop against existing therapies. Recent research has focused on synthesizing novel quinazoline derivatives with potent anticancer activities against various cell lines, with some showing IC50 values in the submicromolar range.[1][3][21]
Head-to-Head: A Framework for Comparative Benchmarking
A systematic and multi-faceted approach is essential for a robust comparison between a new derivative like Compound X and an established drug such as erlotinib. This involves a series of in vitro and in vivo experiments.
Phase 1: In Vitro Evaluation
1. Target Engagement: Kinase Inhibition Assay
The first step is to determine the direct inhibitory effect of the compounds on the target enzyme. A biochemical kinase assay is the gold standard for this.
-
Objective: To quantify and compare the in vitro inhibitory potency (IC50) of Compound X and a benchmark drug (e.g., Erlotinib) against the EGFR kinase.
-
Principle: This assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the target kinase. The signal, often measured as luminescence or radioactivity, is inversely proportional to the inhibitory activity of the compound.[22]
Experimental Protocol: In Vitro Kinase Assay [22][23][24][25][26]
-
Reaction Setup: In a 96-well plate, combine the recombinant human EGFR kinase, a suitable peptide substrate, and varying concentrations of the test compounds (Compound X and Erlotinib).
-
ATP Addition: Initiate the kinase reaction by adding a solution containing ATP.
-
Incubation: Incubate the plate at 30°C for a specified time, typically 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radioactive detection (using γ-³²P-ATP) or luminescence-based assays.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Cellular Potency: Cell Viability Assay (MTT Assay)
Moving from a cell-free system to a cellular context is crucial to assess the compound's ability to penetrate cells and exert its effect. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[27][28]
-
Objective: To determine the cytotoxic effects of Compound X and the benchmark drug on cancer cell lines that overexpress the target (e.g., A549 or PC-9 for EGFR).
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[28]
Experimental Protocol: MTT Assay [27][28][29]
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X and the benchmark drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period, typically 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Data Presentation: In Vitro Comparison
| Compound | Target IC50 (nM) | Cellular IC50 (nM) - A549 Cells |
| Erlotinib (Benchmark) | 2[14][15][16] | 20[15][30] |
| Compound X (Novel) | Hypothetical Value | Hypothetical Value |
Phase 2: In Vivo Evaluation
Promising results from in vitro studies warrant progression to in vivo models to assess efficacy and safety in a more complex biological system.
1. Efficacy in Animal Models
-
Objective: To evaluate the antitumor activity of Compound X compared to the benchmark drug in a relevant animal model of cancer.
-
Model Selection: Genetically engineered mouse models (GEMMs) or xenograft models using human cancer cell lines are commonly used.[31][32][33][34] For EGFR inhibitors, models with tumors driven by EGFR mutations are particularly relevant.[31][32][34]
Experimental Workflow: In Vivo Efficacy Study
Caption: Decision-making flowchart for lead progression.
Conclusion: Rigorous Benchmarking for Confident Advancement
A systematic and comparative benchmarking approach is indispensable in the early stages of drug discovery. By directly comparing a new quinazoline derivative against established, clinically successful drugs, researchers can gain a clear and objective understanding of its potential advantages and liabilities. This data-driven approach, grounded in robust experimental protocols, is essential for making informed decisions and confidently advancing the most promising candidates toward clinical development.
References
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.). National Institutes of Health.
- Gefitinib | Drug Guide - MedSchool. (n.d.). MedSchool.
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). MDPI.
- Erlotinib Hydrochloride EGFR inhibitor - Selleck Chemicals. (n.d.). Selleck Chemicals.
- In vitro kinase assay - Protocols.io. (2023, September 23). protocols.io.
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (n.d.). National Institutes of Health.
- Lapatinib clinical trial update - GSK. (2011, September 9). GSK.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
- Erlotinib (CP-358774) | EGFR TKI | MedChemExpress. (n.d.). MedChemExpress.
- Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook. (2023, September 28). ChemicalBook.
- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- FDA approved quinazoline derivatives as anticancer drugs. - ResearchGate. (n.d.). ResearchGate.
- The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15). American Association for Cancer Research.
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central. (n.d.). National Center for Biotechnology Information.
- Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007, November 1). American Association for Cancer Research.
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC - NIH. (2022, June 17). National Institutes of Health.
- Application Notes and Protocols for Animal Studies with EGFR Inhibitors - Benchchem. (n.d.). BenchChem.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC. (n.d.). National Center for Biotechnology Information.
- MTT assay protocol | Abcam. (n.d.). Abcam.
- In vitro NLK Kinase Assay - PMC - NIH. (n.d.). National Institutes of Health.
- MTT Cell Proliferation Assay - ATCC. (n.d.). ATCC.
- Lapatinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Clinicaltrials.eu.
- Erlotinib hydrochloride, EGFR tyrosine kinase inhibitor (CAS 183319-69-9) - Abcam. (n.d.). Abcam.
- Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals. (n.d.). American Association for Cancer Research.
- MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). ResearchGate.
- Erlotinib IC 50 values of murine and human PDAC cells. (A) Viability of... - ResearchGate. (n.d.). ResearchGate.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (n.d.). BenchChem.
- Quinazoline - Wikipedia. (n.d.). Wikipedia.
- In vitro assay for cyclin-dependent kinase activity in yeast - CORE. (n.d.). CORE.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich.
- In vitro kinase assay - Bio-protocol. (2022, September 1). Bio-protocol.
- Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - NIH. (n.d.). National Institutes of Health.
- A beginners guide to ADME Tox - Cell Guidance Systems. (2024, March 11). Cell Guidance Systems.
- Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer - JCI. (n.d.). Journal of Clinical Investigation.
- Discover Bioactive Small Molecules for ADME/Tox - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Research table: Lapatinib (Tykerb) for metastatic breast cancer treatment - Susan G. Komen. (n.d.). Susan G. Komen.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (2022, March 31). National Institutes of Health.
- In Vitro Kinase Assays - Revvity. (n.d.). Revvity.
- Lapatinib–trastuzumab combination shows 'ground-breaking potential' in HER2 breast cancer trial - Oncology Central. (2016, March 16). Oncology Central.
- A Preclinical Model for Mutant Human EGFR-driven Lung Adenocarcinoma - National Cancer Institute's Technology Transfer Center. (2020, January 15). National Cancer Institute.
- Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma - Company of Biologists Journals. (2010, January 14). Company of Biologists.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025, March 21). Thieme Connect.
- Landmark Lapatinib Data Published - CancerNetwork. (n.d.). CancerNetwork.
- ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective - Clinical Tree. (2023, September 17). Clinical Tree.
Sources
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline - Wikipedia [en.wikipedia.org]
- 8. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medschool.co [medschool.co]
- 11. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Erlotinib hydrochloride, EGFR tyrosine kinase inhibitor (CAS 183319-69-9) | Abcam [abcam.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. komen.org [komen.org]
- 19. oncology-central.com [oncology-central.com]
- 20. cancernetwork.com [cancernetwork.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. revvity.com [revvity.com]
- 23. In vitro kinase assay [protocols.io]
- 24. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. In vitro kinase assay [bio-protocol.org]
- 27. atcc.org [atcc.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. aacrjournals.org [aacrjournals.org]
- 31. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 32. JCI - Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer [jci.org]
- 33. Available Technologies - NCI [techtransfer.cancer.gov]
- 34. journals.biologists.com [journals.biologists.com]
A Senior Scientist's Comparative Guide to Validating Target Engagement of 4-Chloro-6,7,8-trimethoxyquinazoline Derivatives in Cells
As drug discovery pipelines advance, the imperative to confirm that a molecule engages its intended protein target within the complex milieu of a living cell has never been more critical.[1] This confirmation is a pivotal step in validating a compound's mechanism of action and ensuring that observed phenotypic outcomes are a direct result of on-target activity.[2] The 4-anilinoquinazoline scaffold, a derivative of the core structure , is a well-established pharmacophore in oncology, renowned for its potent inhibition of protein tyrosine kinases.[3][4][5] A prime example is its role in targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in many non-small-cell lung cancers.[6][7]
This guide provides an in-depth comparison of three distinct, yet complementary, methodologies for validating the cellular target engagement of a hypothetical 4-Chloro-6,7,8-trimethoxyquinazoline derivative, "Cmpd-X," which is presumed to target EGFR. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling researchers to generate robust, decision-driving data.
The Biological Context: Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding ligands like EGF, dimerizes and undergoes autophosphorylation. This phosphorylation event initiates a cascade of downstream signaling through pathways such as MAPK and PI3K/Akt, ultimately driving cell proliferation and survival.[3] Many quinazoline-based inhibitors function by competing with ATP in the kinase domain, preventing this initial autophosphorylation step and blocking the entire downstream cascade.[6]
Caption: EGFR signaling cascade and the inhibitory action of Cmpd-X.
A Comparative Overview of Cellular Target Engagement Methodologies
Choosing the right assay is fundamental. The ideal method provides unambiguous evidence of a direct physical interaction between the compound and its target protein inside the cell. We will compare a label-free biophysical method (CETSA), a proximity-based bioluminescent assay (NanoBRET™), and a classic downstream signaling inhibition assay (In-Cell Western).
| Methodology | Principle | Measures | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[8] | Direct target binding | Label-free; works with endogenous proteins; applicable in cells, lysates, and tissues.[9] | Lower throughput; requires a high-quality antibody; indirect readout via Western Blot or MS.[8] |
| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound.[10][11] | Direct target binding, affinity (IC50), residence time.[12] | Live cells; real-time kinetics; highly quantitative and high-throughput.[13] | Requires genetic modification (protein tagging); dependent on tracer availability/development.[11] |
| In-Cell Western (ICW) | Quantitative immunofluorescence to measure levels of a downstream marker (e.g., protein phosphorylation) in fixed cells.[14][15] | Indirect target engagement (functional inhibition) | High-throughput; multiplexing possible (e.g., total vs. phospho-protein).[16] | Indirect evidence of binding; dependent on high-quality phospho-specific antibodies; signal can be affected by off-target effects.[14] |
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is grounded in the biophysical principle that when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[17] By heating cell lysates or intact cells across a temperature gradient, one can determine the temperature at which the target protein unfolds and aggregates. A shift in this "melting temperature" (Tagg) in the presence of a compound is strong evidence of direct physical engagement.[8][18]
Caption: The experimental workflow for a CETSA melt curve experiment.
Expert Protocol: CETSA for EGFR Engagement by Cmpd-X
This protocol is designed to generate a thermal melt curve for endogenous EGFR.
-
Cell Culture & Treatment:
-
Seed A431 cells (human epidermoid carcinoma, high EGFR expression) in 10 cm dishes and grow to ~80-90% confluency.
-
Treat cells with 10 µM Cmpd-X or an equivalent volume of DMSO (vehicle control) for 1 hour at 37°C. Causality: This incubation allows the compound to permeate the cells and bind to its target.
-
-
Heating & Lysis:
-
Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a concentration of ~10^7 cells/mL.
-
Aliquot 50 µL of the cell suspension into multiple PCR tubes for each condition (Cmpd-X and Vehicle).
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments) using a thermal cycler, leaving one aliquot at room temperature as the unheated control.
-
Immediately cool the samples on ice for 3 minutes. Causality: Rapid cooling prevents further denaturation and helps stabilize the native proteins that survived the heat challenge.
-
-
Fractionation & Quantification:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against total EGFR.
-
Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Quantify band intensity using densitometry. For each treatment, normalize the intensity of heated samples to the unheated control.
-
Interpreting the Data
Plot the normalized soluble EGFR fraction against temperature for both Cmpd-X and vehicle-treated samples. A positive thermal shift indicates stabilization and target engagement.
| Temperature (°C) | % Soluble EGFR (Vehicle) | % Soluble EGFR (10 µM Cmpd-X) |
| 46 | 100% | 100% |
| 50 | 95% | 98% |
| 54 | 75% | 92% |
| 58 | 45% | 80% |
| 62 | 20% | 55% |
| 64 | 5% | 25% |
| Tagg (°C) | ~57°C | ~61.5°C |
Result: Cmpd-X induces a ~4.5°C thermal shift, providing strong evidence of direct EGFR engagement in intact cells.
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based technique that measures compound binding in live cells in real-time.[13] The system relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to the bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds to the target.[11][12] When a test compound enters the cell and binds to the target, it competes with and displaces the tracer, causing a dose-dependent decrease in the BRET signal.[10]
Caption: The experimental workflow for the NanoBRET™ Target Engagement assay.
Expert Protocol: NanoBRET™ for EGFR Engagement
This protocol is for determining the intracellular IC50 of Cmpd-X for EGFR.
-
Cell Preparation:
-
Twenty-four hours prior to the assay, transfect HEK293T cells with a plasmid encoding for an EGFR-NanoLuc® fusion protein. Causality: HEK293T cells are used for their high transfection efficiency. Expressing the target as a NanoLuc fusion creates the BRET donor.
-
On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™ medium at a concentration of 2x10^5 cells/mL.[20]
-
-
Compound and Reagent Plating:
-
Prepare an 11-point serial dilution of Cmpd-X in DMSO, ranging from 100 µM to 1 nM.
-
In a 384-well white assay plate, add the Cmpd-X dilutions. Include "no compound" (tracer only) and "no tracer" (background) controls.
-
Prepare a 2X solution of the EGFR fluorescent tracer in Opti-MEM™.
-
Add the tracer solution and the cell suspension to the wells. The final tracer concentration should be at its predetermined optimal level.[20]
-
-
Incubation and Reading:
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator. Causality: This equilibration period allows the compound and tracer to reach binding equilibrium with the target protein inside the live cells.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to all wells and immediately read the plate on a luminometer equipped with two filters to measure the donor emission (450 nm) and acceptor emission (610 nm) simultaneously.[20]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Subtract the background BRET ratio (from "no tracer" wells).
-
Normalize the data by setting the "no compound" wells to 100% and background to 0%.
-
Plot the normalized BRET ratio against the logarithm of Cmpd-X concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Interpreting the Data
The IC50 value represents the concentration of Cmpd-X required to displace 50% of the fluorescent tracer from EGFR in live cells, providing a quantitative measure of target engagement and apparent cellular affinity.
| Cmpd-X Conc. (nM) | Normalized BRET Signal (%) |
| 0 (Control) | 100.0 |
| 1 | 98.5 |
| 3 | 95.2 |
| 10 | 85.1 |
| 30 | 52.3 |
| 100 | 15.6 |
| 300 | 4.8 |
| 1000 | 2.1 |
| Calculated IC50 | ~28 nM |
Result: Cmpd-X demonstrates potent intracellular target engagement of EGFR with an IC50 of 28 nM.
Method 3: In-Cell Western (ICW) for Downstream Signaling
While CETSA and NanoBRET™ directly prove a compound binds its target, it is equally important to show this binding leads to the desired functional outcome. An In-Cell Western (ICW) is a quantitative, plate-based immunofluorescence method that can measure the inhibition of target activity.[14] For a kinase inhibitor, this involves measuring the reduction in phosphorylation of the target or its substrates. Here, we will measure the inhibition of ligand-induced EGFR autophosphorylation at a key tyrosine residue (e.g., Y1068).
Caption: The experimental workflow for an In-Cell Western assay.
Expert Protocol: ICW for Inhibition of EGFR Phosphorylation
-
Cell Plating and Treatment:
-
Seed A431 cells in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal EGFR activity.
-
Pre-incubate the cells with a serial dilution of Cmpd-X for 1 hour.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C. Include unstimulated and "no inhibitor" controls. Causality: EGF stimulation triggers the autophosphorylation event we aim to measure the inhibition of.
-
-
Fixing, Permeabilization, and Staining:
-
Immediately fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the wells with PBS and then permeabilize with 0.1% Triton X-100 for 15 minutes. Causality: Permeabilization is essential for the antibodies to access the intracellular phospho-epitopes.[21]
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 90 minutes.
-
Incubate overnight at 4°C with a cocktail of two primary antibodies: a rabbit anti-phospho-EGFR (Y1068) antibody and a mouse anti-Actin antibody. Causality: The Actin antibody serves as a loading control to normalize for cell number in each well.[15]
-
-
Detection and Analysis:
-
Wash the plate thoroughly and incubate for 1 hour with a cocktail of two secondary antibodies with distinct near-infrared fluorescent dyes (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).[16]
-
Wash again to remove unbound secondary antibodies.
-
Scan the dry plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).
-
-
Data Normalization:
-
Quantify the integrated intensity in both the 700 nm (Actin) and 800 nm (pEGFR) channels for each well.
-
Calculate the normalized pEGFR signal (800 nm signal / 700 nm signal).
-
Plot the normalized signal against Cmpd-X concentration to determine the functional IC50.
-
Interpreting the Data
The IC50 from this assay reflects the concentration at which Cmpd-X inhibits EGFR's catalytic activity by 50% in a cellular context.
| Cmpd-X Conc. (nM) | Normalized pEGFR Signal (AU) |
| 0 (No EGF) | 0.05 |
| 0 (+ EGF) | 1.00 |
| 3 | 0.91 |
| 10 | 0.75 |
| 30 | 0.48 |
| 100 | 0.12 |
| 300 | 0.06 |
| Calculated IC50 | ~32 nM |
Result: Cmpd-X effectively inhibits EGF-mediated EGFR autophosphorylation with an IC50 of 32 nM, confirming its functional impact on the target.
Synthesizing the Data: A Holistic View of Target Engagement
By employing this tripartite strategy, we have constructed a robust and self-validating case for the cellular target engagement of Cmpd-X.
-
CETSA provided direct, label-free evidence that Cmpd-X physically binds to and stabilizes endogenous EGFR in intact cells.
-
NanoBRET™ offered a highly quantitative, live-cell measurement of the compound's binding affinity (IC50 ≈ 28 nM) at the target protein.
-
In-Cell Western confirmed that this binding event translates into the desired functional outcome: the potent inhibition of the kinase's catalytic activity (IC50 ≈ 32 nM).
The close correlation between the binding affinity (NanoBRET™) and functional inhibition (ICW) provides strong confidence that the compound's primary mechanism of action is through direct engagement of EGFR. This multi-assay approach provides the rigorous, authoritative data required to confidently advance a compound like Cmpd-X in the drug discovery process.
References
-
Al-Ali, H., Lee, S., & Crews, C. M. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology. [Link]
-
Robers, M. B., et al. (2015). Determining target engagement in living systems. Nature Communications. [Link]
-
CellarisBio. Cell target engagement -- Powerful paradigm in drug discovery. [Link]
-
DiscoverX. Critical Needs in Cellular Target Engagement. [Link]
-
News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. [Link]
-
bioRxiv. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]
-
EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
-
National Center for Biotechnology Information. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
-
Bitesize Bio. In-cell Westerns: Your Essential Guide. [Link]
-
Advansta. Advansta's Step-by-Step Guide to In-Cell Westerns. [Link]
-
Azure Biosystems. What is the On-cell Western Assay?. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Liu, G., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
AACR Journals. Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. [Link]
-
National Center for Biotechnology Information. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
-
MDPI. Understanding Non-Small-Cell Lung Cancer: Biology, Therapeutics and Drug Resistance. [Link]
-
ACS Publications. Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]
-
touchONCOLOGY. Overcoming EGFR-TKI resistance: Emerging therapies and biomarker strategies in NSCLC. [Link]
-
YouTube. Development of EGFR and ALK Inhibitors for Lung Cancer, with Dr. Nathanael S. Gray. [Link]
-
Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. [Link]
-
YouTube. Targeting EGFR to enhance NKT cell-mediated killing of lung cancer cells. [Link]
-
PubChem. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610. [Link]
-
PubChem. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364. [Link]
-
National Center for Biotechnology Information. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
Sources
- 1. Critical Needs in Cellular Target Engagement [discoverx.com]
- 2. selvita.com [selvita.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 12. news-medical.net [news-medical.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. eubopen.org [eubopen.org]
- 21. products.advansta.com [products.advansta.com]
A Researcher's Guide to the Statistical Analysis of IC50 Values for Quinazoline Analogs
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the quinazoline scaffold has emerged as a cornerstone for the development of targeted cancer therapies.[1][2][3] The robust evaluation of the potency of novel quinazoline analogs is paramount, and the half-maximal inhibitory concentration (IC50) remains a critical metric in this assessment.[4][5] This guide provides a comprehensive walkthrough of the statistical analysis of IC50 values for a series of quinazoline analogs, grounded in scientific integrity and practical, field-proven insights. We will delve into the causality behind experimental choices, describe self-validating protocols, and present a clear framework for data interpretation, empowering researchers to make informed decisions in their drug development pipeline.
The Significance of IC50 in Drug Discovery
The IC50 value quantifies the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or a receptor, by 50%.[6][7] For our purposes, we will focus on the inhibition of a key oncogenic driver, the Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based inhibitors.[1][8][9] A lower IC50 value is indicative of a more potent compound, a desirable characteristic in a potential drug candidate. However, the IC50 is not an absolute measure of affinity like the inhibition constant (Ki), as it is dependent on the specific experimental conditions, most notably the substrate concentration.[10][11] Therefore, a rigorous and standardized approach to both the experimental determination and statistical analysis of IC50 values is crucial for the meaningful comparison of a series of analogs.[4][5][12]
Experimental Determination of IC50: A Step-by-Step Protocol
The foundation of a reliable IC50 value lies in a well-designed and executed experiment. The following protocol outlines a typical workflow for determining the IC50 of our hypothetical quinazoline analogs against EGFR using a cell-based assay, such as the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.[13]
Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining IC50 values using a cell-based assay.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant human cancer cell line overexpressing EGFR (e.g., A549, a non-small cell lung cancer line) under standard conditions.
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a predetermined optimal density.[13] Allow cells to adhere overnight.
-
-
Preparation of Quinazoline Analog Dilution Series:
-
Prepare stock solutions of the quinazoline analogs in a suitable solvent, typically DMSO.
-
Perform a serial dilution to create a range of concentrations. A common approach is a 10-point dilution series, often with a 3-fold or half-log dilution factor, to span a wide range of potential inhibitory effects.
-
-
Cell Treatment and Incubation:
-
Treat the seeded cells with the prepared dilution series of the quinazoline analogs.
-
Include appropriate controls: a vehicle control (DMSO only) representing 100% cell viability and a positive control (a known EGFR inhibitor like Gefitinib) to validate the assay.[1]
-
Incubate the plates for a duration that allows for the compound to exert its effect, typically 48 to 72 hours.[13]
-
-
MTT Assay and Data Acquisition:
-
Following incubation, add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Statistical Analysis of Dose-Response Data
The raw absorbance data must be transformed and analyzed to derive the IC50 values. This process involves data normalization, non-linear regression, and the interpretation of key statistical parameters.
Logical Flow of IC50 Data Analysis
Caption: The logical progression from raw experimental data to statistically compared IC50 values.
Step-by-Step Analysis:
-
Data Normalization: Convert the raw absorbance values into percentage inhibition.[6] The vehicle-treated cells represent 0% inhibition, and a background control (no cells) can be used to define 100% inhibition. The formula for calculating percent inhibition is:
% Inhibition = 100 * (1 - (Absorbance_sample - Absorbance_background) / (Absorbance_vehicle - Absorbance_background))
-
Dose-Response Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration.[14][15] This transformation typically produces a sigmoidal (S-shaped) dose-response curve. It is crucial to use non-linear regression to fit this data, as linear regression is often a poor fit for dose-response curves.[14][16] The most common model for this is the four-parameter logistic (4PL) equation.[17][18][19][20]
The 4PL model is defined by the equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))[20]
Where:
-
Y: The response (% inhibition).
-
X: The logarithm of the inhibitor concentration.
-
Bottom: The lowest response plateau.
-
Top: The highest response plateau.
-
LogIC50: The logarithm of the concentration that produces a response halfway between the Top and Bottom plateaus.
-
-
Interpretation of the 4PL Parameters:
-
IC50: The concentration of the quinazoline analog that results in 50% inhibition. This is the primary measure of the compound's potency.
-
Hill Slope: A Hill slope of -1.0 is standard for a simple one-to-one binding interaction.[20] A steeper slope (e.g., -2.0) indicates a more sensitive response to changes in concentration, while a shallower slope suggests a less sensitive response.
-
Top and Bottom Plateaus: These represent the maximal and minimal responses, respectively. In a well-behaved assay, these should plateau close to 100% and 0% inhibition.
-
Comparing the Potency of Quinazoline Analogs
Once the IC50 values for a series of quinazoline analogs have been determined, the next step is to compare them statistically to identify significant differences in potency.
Hypothetical IC50 Data for a Series of Quinazoline Analogs against EGFR
| Analog | IC50 (nM) [95% Confidence Interval] | Hill Slope | R² |
| QZ-1 | 15.2 [12.8 - 18.1] | -1.1 | 0.992 |
| QZ-2 | 8.7 [7.1 - 10.6] | -1.0 | 0.995 |
| QZ-3 | 25.4 [21.0 - 30.7] | -1.2 | 0.989 |
| QZ-4 | 9.1 [7.5 - 11.0] | -1.1 | 0.994 |
| Gefitinib (Control) | 10.5 [8.9 - 12.4] | -1.0 | 0.996 |
Statistical Comparison:
A simple comparison of the IC50 point estimates can be misleading. A more rigorous approach involves comparing the entire dose-response curves or the fitted LogIC50 values. Statistical software like GraphPad Prism offers built-in tools for this purpose, such as the extra sum-of-squares F-test.[21] This test determines whether a single curve can adequately describe all the data sets or if separate curves (and thus different IC50 values) are statistically justified.
-
QZ-2 and QZ-4 show the highest potency, with IC50 values comparable to the positive control, Gefitinib.
-
QZ-1 is moderately potent.
-
QZ-3 is the least potent analog in this series.
The non-overlapping 95% confidence intervals between QZ-2 and QZ-3 suggest a statistically significant difference in their potencies. A formal statistical test would be required to confirm this and to compare analogs with overlapping confidence intervals, such as QZ-2 and QZ-4.
Conclusion and Best Practices
The statistical analysis of IC50 values is a critical component of the early-stage drug discovery process for quinazoline analogs and other potential therapeutics. By adhering to a robust experimental protocol and employing appropriate statistical methods, researchers can generate reliable and reproducible data that facilitates confident decision-making.
Key Takeaways for Researchers:
-
Standardize Experimental Conditions: Since IC50 values are context-dependent, maintaining consistent assay conditions (e.g., cell line, passage number, substrate concentration, incubation time) is essential for the valid comparison of analogs.[6][11]
-
Embrace Non-Linear Regression: The sigmoidal nature of dose-response data necessitates the use of non-linear regression, with the four-parameter logistic model being the industry standard.[14][18][20]
-
Report Confidence Intervals: Always report the 95% confidence interval for your IC50 values. This provides a measure of the precision of the estimate.
-
Use Appropriate Statistical Tests for Comparison: When comparing the potencies of different compounds, use statistical tests designed for comparing non-linear regression models, such as the extra sum-of-squares F-test.[21]
By integrating these principles into your workflow, you can ensure the scientific rigor and integrity of your findings, paving the way for the successful development of the next generation of quinazoline-based therapies.
References
-
How to Perform a Dose-Response Analysis. GraphPad. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17). BenchSci. [Link]
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
-
What is the correct method to calculate the IC50 value for the MTT assay? ResearchGate. (2024, June 2). [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Peng, J., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 14(3), 469–478. [Link]
-
IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. [Link]
-
Example: Global nonlinear regression (dose-response curves). GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025-08-22). YouTube. [Link]
-
Lavecchia, A., Di Giovanni, C., & Novellino, E. (2010). Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges. Critical Reviews in Toxicology, 40(4), 346-361. [Link]
-
Zhang, J., et al. (2020). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115537. [Link]
-
(PDF) Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025-12-08). Journal of Pharmaceutical Research International. [Link]
-
Nonlinear Dose-Response Curves. Emergent Mind. (2025-12-04). [Link]
-
IC50 Determination. edX. [Link]
-
Four Parameter Logistic (4PL) Regression. MyAssays. [Link]
-
Equation: log(inhibitor) vs. response -- Variable slope. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. (2025-08-06). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
-
In-cell Western Assays for IC50 Determination. (2025-01-29). Azure Biosystems. [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 7041–7044. [Link]
-
Comparability of mixed IC50 data – A Statistical Analysis. Novartis OAK. (2015, October 13). [Link]
-
How to calculate IC50. Science Gateway. [Link]
Sources
- 1. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcat.com [ijpcat.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 4. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. courses.edx.org [courses.edx.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparability of mixed IC50 data – A Statistical Analysis - OAK Open Access Archive [oak.novartis.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 15. youtube.com [youtube.com]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 20. graphpad.com [graphpad.com]
- 21. graphpad.com [graphpad.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-6,7,8-trimethoxyquinazoline
Hazard Profile and Core Safety Principles
Based on data from related chemical compounds, 4-Chloro-6,7,8-trimethoxyquinazoline should be handled as a hazardous substance. Analogous compounds are known to cause skin and serious eye irritation and may be harmful if swallowed or inhaled.[1][2][3] Therefore, it is imperative to manage this compound as hazardous waste from its point of generation through to its final disposal.[1] Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.
Key Safety Directives:
-
Assume Hazard: In the absence of specific data, treat this compound with a high degree of caution.
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[3][4][5]
-
Institutional Compliance: Always consult with your institution's Environmental Health and Safety (EHS) department for detailed instructions and to ensure compliance with local, state, and federal regulations.[1]
Personal Protective Equipment (PPE) and Safe Handling
A comprehensive suite of PPE is mandatory when handling this compound to minimize exposure risks.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][6] | Prevents eye contact which can cause serious irritation.[2][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) inspected prior to use.[1] | Protects against skin contact which can cause irritation.[2][3] |
| Body Protection | A fire/flame-resistant and impervious lab coat or gown.[1][6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][6] | Mitigates inhalation risks, especially when handling powders. |
Safe Handling Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid the formation of dust and aerosols.[1]
Step-by-Step Disposal Protocol
The systematic disposal of this compound and any contaminated materials is crucial for safety and regulatory compliance.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is fundamental to safe and compliant chemical disposal.
-
Solid Waste:
-
Collect unused or expired this compound, contaminated PPE (gloves, disposable lab coats), weighing papers, and absorbent materials from spill cleanups in a dedicated, properly labeled, and sealed container.[4]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, labeled, and sealed container.[4]
-
Crucially, do not mix with other solvent waste streams unless compatibility has been confirmed by your EHS department.
-
Step 2: Labeling and Container Management
Clear and accurate labeling is a critical safety and regulatory requirement.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[4]
-
Include appropriate hazard pictograms (e.g., irritant, harmful).
-
Ensure containers are compatible with the chemical, are in good condition, and are kept tightly closed to prevent leaks or spills.[3][7]
Step 3: Storage Pending Disposal
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[4]
-
The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1][8]
-
Provide them with an accurate description and quantity of the waste.[8]
-
Maintain a detailed log of the generated chemical waste, including the chemical name, quantity, and the date of the disposal request for regulatory and institutional record-keeping.[8]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Assess the Situation: Determine the extent of the spill and if it is safe to clean up without assistance. For large spills, evacuate the area and contact your institution's emergency response team.[9]
-
Contain the Spill:
-
Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area according to your laboratory's standard operating procedures.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS office.[1]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, keeping the eyelids open.[3][7] Seek immediate medical attention.[7]
-
Skin Contact: Flush the affected skin and hair with running water and soap if available.[7] Seek medical attention if irritation occurs.[2][7]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[3][7]
-
Ingestion: Immediately give a glass of water.[7] Contact a Poisons Information Centre or a doctor.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (n.d.). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.
- Apollo Scientific. (2023, July 7). 4-Chloro-6-methoxyquinolin-7-ol Safety Data Sheet.
- BenchChem. (n.d.). Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide.
- ECHEMI. (n.d.). 4-CHLORO-6-METHOXYQUINOLINE Safety Data Sheets.
- Tokyo Chemical Industry. (2025, May 15). 4-Chloro-6,7-dimethoxyquinazoline Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 25). 4-Chloro-6,7-dimethoxyquinazoline Safety Data Sheet.
- Thermo Fisher Scientific. (2009, September 22). 2-Chloro-6,7-dimethoxyquinazolin-4-amine Safety Data Sheet.
- BenchChem. (n.d.). Proper Disposal of 4-chloro-N,N-dimethylquinolin-7-amine: A Guide for Laboratory Professionals.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-6,7,8-trimethoxyquinazoline
As researchers and scientists in the field of drug development, our work with novel chemical entities demands a profound respect for safety. The compound 4-Chloro-6,7,8-trimethoxyquinazoline, a member of the quinazoline class of molecules, presents a specific set of handling requirements that necessitate a robust personal protective equipment (PPE) plan. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each piece of PPE is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the hazards associated with this compound and its structural relatives. While a comprehensive toxicological profile may not be available for every novel compound, we can infer potential risks from available Safety Data Sheets (SDS) for similar structures and general chemical safety principles.
Based on data for 4-Chloro-6,7-dimethoxyquinazoline, the primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Given these hazards, direct contact with the skin, eyes, and respiratory system must be meticulously avoided.[2] The operational and disposal plans outlined below are designed to mitigate these specific risks.
Core PPE Requirements: Your First Line of Defense
A baseline of PPE is mandatory for any work involving this compound. This is not merely a suggestion but a critical component of safe laboratory practice.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5] | Protects against accidental splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation.[1][2] |
| Skin and Body Protection | A fully buttoned, flame-resistant lab coat.[4] For larger quantities or procedures with a higher splash risk, a chemical-resistant apron or coveralls should be worn. | Provides a barrier against skin contact, which is known to cause irritation.[1] Clothing worn in the lab should offer protection and be easily removable in an emergency. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected for perforations before each use.[4] | Prevents direct skin contact. It is crucial to wash hands thoroughly after handling, even when gloves are worn.[4] Contaminated gloves should be removed and disposed of immediately.[4] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood.[6][7] | A fume hood is the primary engineering control to prevent inhalation of dust particles or vapors, which may cause respiratory irritation.[1][3] |
Operational Plan: PPE in Practice
The level of PPE required can vary depending on the specific laboratory operation. The following step-by-step guidance outlines the procedural and PPE requirements for common tasks.
Weighing and Transfer of Solid Compound
-
Preparation: Before handling the compound, don all core PPE: safety goggles, a lab coat, and nitrile gloves.
-
Engineering Controls: Conduct all weighing and transferring activities inside a chemical fume hood to contain any airborne dust particles.[4]
-
Procedure: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid any actions that could generate dust. If any solid is spilled, follow the spill cleanup procedure outlined in Section 4.
-
Completion: After weighing, securely seal the container. Wipe down the spatula and the balance with a damp cloth, and dispose of the cloth in the designated hazardous waste container. Remove gloves and wash your hands.
Dissolution and Reaction Setup
-
Preparation: Wear safety goggles with a face shield, a lab coat, and nitrile gloves. The face shield provides an extra layer of protection against splashes during liquid handling.[4]
-
Engineering Controls: All dissolution and reaction setups must be performed in a chemical fume hood.[7]
-
Procedure: Slowly add the solid compound to the solvent to prevent splashing.[4] Ensure all reaction vessels are securely clamped and that any potential for pressure buildup is appropriately managed.
-
Completion: Once the reaction is underway, continue to monitor it from outside the fume hood sash. Ensure the work area is clean and free of contamination.
Emergency and Disposal Plans
Emergency Procedures in Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][8] Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing and wash it before reuse.[5] If skin irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Spill Cleanup: For a small spill, and while wearing all appropriate PPE, carefully clean up the material, working from the outside in.[6] Place all contaminated materials, including absorbent pads and gloves, into a sealed, labeled hazardous waste container for proper disposal.[6]
Disposal of Contaminated Materials and Waste
-
PPE Disposal: All disposable PPE, such as gloves and bench paper, that comes into contact with this compound must be considered hazardous waste. Dispose of these items in a designated, sealed hazardous waste container.[6]
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container.[4] Do not mix this waste with other waste streams unless compatibility has been confirmed.[4] All chemical waste must be disposed of in accordance with institutional and regulatory guidelines.[5][6]
Visualizing the Safe Handling Workflow
To ensure a clear and logical flow of operations, the following diagram outlines the critical steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- Personal protective equipment for handling Quinazolin-2-ylboronic acid. Benchchem.
- 4-CHLORO-6-METHOXYQUINOLINE SDS, 4295-04-9 Safety Data Sheets. ECHEMI.
- 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610. PubChem.
- SAFETY DATA SHEET. Fisher Scientific.
- 4-Chloro-6-methoxyquinolin-7-ol. Apollo Scientific.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Tokyo Chemical Industry.
- Personal protective equipment in your pharmacy. (2019-10-30).
- Safety in Academic Chemistry Laboratories published by ACS.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025-03-04).
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
